Propoxyphene hydrochloride
Description
A narcotic analgesic structurally related to METHADONE. Only the dextro-isomer has an analgesic effect; the levo-isomer appears to exert an antitussive effect.
See also: Propoxyphene (has active moiety); Aspirin; caffeine; this compound (component of); Acetaminophen; this compound (component of) ... View More ...
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBBUPJKANITL-MYXGOWFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048913 | |
| Record name | Propoxyphene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-60-7 | |
| Record name | Dextropropoxyphene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxyphene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propoxyphene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextropropoxyphene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYPHENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Synthetic Analgesic: A Technical History of Propoxyphene Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Synthesis of Propoxyphene Hydrochloride
Introduction
This compound, a synthetic opioid analgesic structurally related to methadone, emerged from the mid-20th century quest for potent painkillers with reduced dependency potential compared to morphine. First synthesized in the 1950s, its unique chemical structure and analgesic properties positioned it as a significant compound in the landscape of pain management for several decades. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details key experimental protocols, presents quantitative data from pivotal synthesis methods, and illustrates the synthetic pathways and its mechanism of action through detailed diagrams.
Discovery and a Tale of Stereoisomers
The journey of propoxyphene began in the laboratories of Eli Lilly and Company, where researchers A. Pohland and H. R. Sullivan were investigating synthetic analgesics. Their work, first published in 1953, described the initial synthesis of the molecule. A critical breakthrough in understanding its bioactivity was the resolution of its stereoisomers. It was discovered that only the α-d-stereoisomer, dextropropoxyphene, exhibited the desired analgesic effects.[1] This discovery underscored the profound importance of stereochemistry in drug action and directed subsequent research efforts toward the selective synthesis and purification of this specific isomer. The less active or inactive stereoisomers highlighted the necessity of chiral separation or stereoselective synthesis in producing effective and safe pharmaceuticals.
The Synthetic Trajectory: From a Grignard Reaction to Optimized Acylation
The synthesis of this compound has undergone significant evolution since its inception. The original method developed by Pohland and Sullivan laid the groundwork, which was subsequently refined by various researchers to improve yield, purity, and safety.
The Original Pohland and Sullivan Synthesis (1953)
The initial synthesis of racemic propoxyphene involved a multi-step process.[1] The key steps included the preparation of an aminoketone, followed by a Grignard reaction and subsequent acylation.
Experimental Protocol:
-
Preparation of β-dimethylaminobutyrophenone: This aminoketone was prepared via the addition of dimethylamine (B145610) to phenylpropenyl ketone.
-
Grignard Reaction: The resulting aminoketone was reacted with benzylmagnesium chloride. This crucial step yielded a mixture of two diastereomeric amino alcohols, the α- and β-isomers of 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. The α-isomer was the desired precursor for the active analgesic.
-
Acylation: The α-amino alcohol hydrochloride was then acylated using propionic anhydride (B1165640) in the presence of pyridine, heated to reflux for several hours.
-
Purification: The crude product was purified by recrystallization.
This early method, while groundbreaking, suffered from modest yields, typically less than 70%, and required multiple recrystallizations to purify the final hydrochloride salt.[2][3]
Advancements in Acylation and Chiral Resolution
Later innovations focused on improving the efficiency of the acylation step and developing methods for the stereoselective synthesis of the desired α-d-isomer.
Alternative Acylation with Propionyl Chloride and Thionyl Chloride:
A significant improvement involved replacing the propionic anhydride/pyridine system with propionyl chloride in the presence of a small amount of thionyl chloride in a solvent like dichloromethane (B109758).[2] This method offered higher yields and a simplified purification process.
Experimental Protocol:
-
Reaction Setup: α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene) is dissolved in dichloromethane under a nitrogen atmosphere.
-
Addition of Reagents: The solution is cooled in an ice bath, and propionyl chloride is added at a rate to maintain the temperature between 20-25°C. After stirring, thionyl chloride is added.
-
Reaction and Isolation: The mixture is stirred for an hour, followed by vacuum distillation of the solvent. The resulting oil is treated with ethyl acetate (B1210297) to precipitate the α-d-propoxyphene hydrochloride.
-
Purification: The white precipitate is collected by vacuum filtration and washed with ethyl acetate.
Stereoselective Synthesis:
To circumvent the need for resolving the final product, a stereoselective synthesis was developed. This involved the resolution of the precursor aminoketone, β-dimethylamino-α-methylpropiophenone, using a chiral resolving agent like dibenzoyltartaric acid. The desired optically active aminoketone was then carried through the Grignard reaction and acylation steps to yield the α-d-propoxyphene.[2]
Quantitative Data Summary
The following table summarizes the reported yields for different key synthesis methodologies of α-d-propoxyphene hydrochloride, providing a comparative overview of the advancements in its production.
| Synthesis Method | Key Reagents | Reported Yield | Reference(s) |
| Original Pohland & Sullivan (Anhydride Esterification) | Propionic anhydride, Pyridine | < 70% | [2][3] |
| Pohland, Peters & Sullivan (Alternative Route) | Dibenzoyl-(-)-tartaric acid for resolution | ~69% | [2] |
| Hungarian Patent No. 14,441 (Acid Chloride Method) | Propionyl chloride, Triethylamine | Not specified | [2] |
| Improved Acid Chloride Method (with Thionyl Chloride) | Propionyl chloride, Thionyl chloride | At least 76% | [2] |
| High-Yield Acylation with Propionic Anhydride (Solventless) | Propionic anhydride | > 95% |
Visualizing the Synthesis and Mechanism of Action
To further elucidate the chemical transformations and biological activity of this compound, the following diagrams are provided.
Caption: Generalized synthetic pathway of this compound.
Caption: Simplified signaling pathway of propoxyphene at the μ-opioid receptor.
Conclusion
The history of this compound's discovery and synthesis is a compelling narrative of chemical innovation driven by the need for safer and more effective analgesics. From the initial multi-step synthesis by Pohland and Sullivan to later refinements that significantly improved yields and stereoselectivity, the evolution of its production reflects key advancements in organic chemistry. The elucidation of its mechanism of action via the μ-opioid receptor has furthered our understanding of opioid signaling pathways. This technical guide serves as a valuable resource for researchers and professionals, offering a detailed retrospective on the chemical journey of this noteworthy synthetic analgesic.
References
propoxyphene hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxyphene hydrochloride is a synthetic opioid analgesic that has been prescribed for the relief of mild to moderate pain. Structurally related to methadone, its pharmacological activity is primarily attributed to the dextrorotatory isomer, dextropropoxyphene. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.
Chemical Structure and Properties
This compound, chemically known as [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride, is a white crystalline powder.[1] It is odorless and has a bitter taste.[2] The molecule possesses two chiral centers, leading to four stereoisomers. The analgesic effects are associated with the α-d-stereoisomer, dextropropoxyphene, while the levo-isomer exhibits antitussive properties.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀ClNO₂ | [1] |
| Molecular Weight | 375.9 g/mol | [1][3] |
| Melting Point | 163-168.5 °C | [2][4] |
| Solubility | Freely soluble in water and alcohol; soluble in chloroform (B151607) and acetone; practically insoluble in benzene (B151609) and ether. | [2][5][6] |
| pKa (basic) | 9.06 | [2] |
| Appearance | White crystalline powder | [2] |
| Specific Optical Rotation | +52° to +57° (10 mg/mL in water) | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to propoxyphene involves a multi-step process, which is outlined below.[3][7]
Step 1: Mannich Reaction Propiophenone undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to yield the corresponding aminoketone, beta-dimethylaminobutyrophenone.[7]
Step 2: Grignard Reaction The aminoketone is then reacted with a Grignard reagent, such as benzylmagnesium chloride, to produce the tertiary amino alcohol, 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene).[3][7]
Step 3: Esterification The resulting amino alcohol is esterified using propionyl chloride in a suitable solvent like dichloromethane. The addition of a small amount of thionyl chloride can improve the yield and simplify purification.[8]
Step 4: Salt Formation The free base is then converted to the hydrochloride salt by dissolving it in a suitable solvent, such as ethyl acetate, and treating it with methanolic hydrogen chloride.[9] The this compound then precipitates from the solution.[9]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A gradient HPLC assay can be utilized for the simultaneous determination of propoxyphene and its related substances.[10]
-
Mobile Phase: A filtered and degassed mixture of methanol (B129727) and a buffer solution (e.g., 0.1 M monobasic ammonium (B1175870) phosphate, pH 6.3) in a 67:33 ratio.[11]
-
Column: A 3.9-mm × 30-cm column containing L1 packing.[11]
-
Detector: UV detector set at 254 nm.[11] For combinations with other drugs like acetaminophen, wavelength switching may be employed.[10]
-
Flow Rate: Approximately 1.5 mL per minute.[11]
-
Standard Preparation: A solution of USP this compound RS in the mobile phase at a known concentration (e.g., 5.0 mg/mL).[11]
-
Assay Preparation: A solution of the this compound sample in the mobile phase at a known concentration.[11]
-
Procedure: Equal volumes (e.g., 50 µL) of the standard and assay preparations are separately injected into the chromatograph, and the peak responses are recorded.[11]
Mechanism of Action and Signaling Pathway
Propoxyphene is a weak opioid agonist with its primary effects mediated through the mu (µ)-opioid receptor.[3][12] The binding of propoxyphene to the µ-opioid receptor, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[12][13]
This interaction stimulates the exchange of guanosine (B1672433) triphosphate (GTP) for guanosine diphosphate (B83284) (GDP) on the G-protein complex.[12] The activated G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][13] This reduction in cAMP modulates downstream effectors, including ion channels.[12] Specifically, it leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[12] The resulting hyperpolarization of the neuronal membrane and reduced neuronal excitability leads to a decrease in the perception of pain.[12]
Metabolism
Propoxyphene is primarily metabolized in the liver via N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, norpropoxyphene.[3][14] Norpropoxyphene also possesses pharmacological activity and a longer half-life than the parent compound.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and mechanism of action of this compound. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that due to safety concerns, particularly cardiotoxicity, propoxyphene has been withdrawn from the market in several countries.[15]
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1639-60-7 | Benchchem [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. This compound | 1639-60-7 [chemicalbook.com]
- 6. Propoxyphene [drugfuture.com]
- 7. DEXTROPROPOXYPHENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride - Google Patents [patents.google.com]
- 9. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. newdruginfo.com [newdruginfo.com]
- 12. Dextrothis compound | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. ClinPGx [clinpgx.org]
- 15. firsthope.co.in [firsthope.co.in]
An In-depth Technical Guide to the Mechanism of Action of Propoxyphene Hydrochloride at Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propoxyphene hydrochloride is a centrally acting analgesic that exerts its therapeutic effects primarily through its interaction with the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. As a weak agonist, propoxyphene modulates the perception of pain by activating these receptors in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), at the mu-opioid receptor. It includes a summary of their binding affinities, a detailed description of the subsequent intracellular signaling cascades, and standardized experimental protocols for the in vitro characterization of such compounds.
Molecular Interaction with the Mu-Opioid Receptor
Propoxyphene acts as an agonist at the mu-opioid receptor.[1] The dextro-isomer of propoxyphene is responsible for its analgesic properties.[1] Its interaction with the receptor is characterized by a binding affinity that is considered weak in comparison to other well-known opioids.
Quantitative Analysis of Receptor Binding
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Propoxyphene exhibits a relatively low affinity for the mu-opioid receptor.
| Compound | Receptor | Assay Type | Ki (Inhibition Constant) | Reference |
| Propoxyphene | Human mu-opioid receptor | Radioligand Binding Assay | > 100 nM | [2][3][4] |
Table 1: Binding Affinity of Propoxyphene for the Mu-Opioid Receptor.
Intracellular Signaling Pathways
Activation of the mu-opioid receptor by an agonist like propoxyphene initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.[6] This signaling pathway ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
G-Protein Activation and Downstream Effectors
Upon agonist binding, the mu-opioid receptor undergoes a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G-proteins of the Gi/o family. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effector proteins to produce the cellular response.
The primary downstream effects of mu-opioid receptor activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[7]
-
The net result of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters involved in pain signaling, such as substance P.
Experimental Protocols
The following sections detail standardized in vitro methodologies for characterizing the interaction of ligands, such as propoxyphene, with the mu-opioid receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
Radioligand: A selective mu-opioid receptor radioligand, such as [³H]-DAMGO or [³H]-diprenorphine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the propoxyphene concentration to generate a competition curve.
-
Determine the IC50 (the concentration of propoxyphene that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP: To ensure a low basal binding of [³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the following:
-
Assay buffer containing GDP.
-
Varying concentrations of this compound.
-
Cell membranes.
-
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification and Analysis: Measure the radioactivity on the filters and plot the specific binding of [³⁵S]GTPγS against the log concentration of propoxyphene to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect).
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, a key downstream signaling molecule of Gi-coupled receptors.
Materials:
-
Cells: A stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of propoxyphene to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).
Conclusion
This compound functions as a weak agonist at the mu-opioid receptor. Its analgesic effects are mediated through the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively reduce neuronal excitability. The relatively low binding affinity of propoxyphene for the mu-opioid receptor is consistent with its classification as a weak opioid. Further quantitative characterization of its primary metabolite, norpropoxyphene, at the mu-opioid receptor would provide a more complete understanding of its overall pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of propoxyphene and other novel opioid compounds.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 2. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. ClinPGx [clinpgx.org]
- 5. Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]
Propoxyphene Hydrochloride Stereoisomers: A Technical Guide to Analgesic Activity and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride is a centrally acting opioid analgesic that exists as a mixture of stereoisomers. Due to its two chiral centers, propoxyphene has four stereoisomers. The pharmacological activity, particularly the analgesic effect, is almost exclusively attributed to the dextrorotatory isomer, (+)-α-propoxyphene, also known as dextropropoxyphene.[1][2] In contrast, its enantiomer, (-)-α-propoxyphene or levopropoxyphene (B1675174), is largely devoid of analgesic properties but possesses antitussive (cough suppressant) effects.[1][3] This significant difference in the biological activity of its stereoisomers underscores the critical role of stereochemistry in drug-receptor interactions and therapeutic outcomes. This technical guide provides an in-depth analysis of the stereoisomers of this compound, their differential analgesic activities, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.
Stereochemistry and Analgesic Activity
The analgesic effects of propoxyphene are mediated through its interaction with opioid receptors in the central nervous system. The spatial arrangement of the functional groups in the dextropropoxyphene molecule allows for effective binding to and activation of the μ-opioid receptor, leading to the modulation of pain perception.
Quantitative Data on Receptor Binding and Analgesic Potency
The differing analgesic activities of propoxyphene stereoisomers can be quantified through receptor binding affinities and in vivo analgesic assays.
| Stereoisomer | Receptor Binding Affinity (Ki) at μ-opioid Receptor | Analgesic Activity (Rat Tail Heat Test) |
| Dextropropoxyphene | > 100 nM[4][5] | Active: A dose of 20 mg/kg shows significant analgesic effect. A combination of 10 mg/kg with 10 mg/kg of levopropoxyphene is equivalent to 20 mg/kg of dextropropoxyphene alone.[6] |
| Levopropoxyphene | Very low to no significant affinity (inferred) | Inactive: A dose of 40 mg/kg shows no analgesic activity.[6] |
Experimental Protocols
The evaluation of the analgesic activity of propoxyphene stereoisomers relies on well-established preclinical pain models. The following are detailed methodologies for two of the most common tests.
Hot Plate Test
The hot plate test is a method to assess the thermal pain threshold in rodents and is particularly useful for evaluating centrally acting analgesics.
Apparatus:
-
A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
-
A temperature controller to maintain the plate at a precise temperature, typically between 50°C and 55°C.[7]
-
A timer to record the latency of the animal's response.
Procedure:
-
Acclimatization: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.[8]
-
Baseline Latency: Gently place each animal on the hot plate and start the timer. Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.[8] The time from placement on the plate to the first sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.[8]
-
Drug Administration: Administer the test compound (e.g., dextropropoxyphene, levopropoxyphene) or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle-treated groups.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs by measuring the latency of a spinal reflex to a thermal stimulus.
Apparatus:
-
A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.
-
An animal restrainer to hold the mouse or rat in a comfortable position with its tail exposed.
-
A timer that automatically starts with the heat stimulus and stops when the tail flicks.
Procedure:
-
Acclimatization: Acclimate the animals to the restrainer and the testing environment before the experiment to minimize stress.
-
Baseline Latency: Place the animal in the restrainer and position its tail over the heat source. Activate the heat source, and the timer will start. The time it takes for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.[9]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at predetermined intervals after drug administration.
-
Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect.
Signaling Pathways and Molecular Mechanisms
Mu-Opioid Receptor Signaling Pathway for Analgesia
The analgesic effect of dextropropoxyphene is initiated by its binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Mu-opioid receptor signaling pathway leading to analgesia.
Mechanism of Propoxyphene-Induced Cardiotoxicity
A significant concern with propoxyphene, particularly in overdose, is its cardiotoxicity, which is not mediated by opioid receptors and is therefore not reversible by naloxone.[2] This toxicity is primarily due to the blockade of cardiac sodium and potassium (hERG) channels by propoxyphene and its major metabolite, norpropoxyphene.[10][11] This ion channel blockade can lead to conduction abnormalities and life-threatening arrhythmias.
Caption: Mechanism of propoxyphene-induced cardiotoxicity.
Conclusion
The stereoisomers of this compound exhibit markedly different pharmacological profiles. Dextropropoxyphene is the active analgesic, primarily acting as a μ-opioid receptor agonist. In contrast, levopropoxyphene lacks significant analgesic activity. The cardiotoxicity associated with propoxyphene is a non-opioid effect resulting from the blockade of critical cardiac ion channels. A thorough understanding of the stereospecific actions and toxicities of propoxyphene is essential for researchers and clinicians in the fields of pain management and drug development.
References
- 1. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wmpllc.org [wmpllc.org]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of l-propoxyphene on plasma levels and analgesic activity of d-propoxyphene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dol.inf.br [dol.inf.br]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norpropoxyphene - Wikipedia [en.wikipedia.org]
The Stereoisomeric Dichotomy of Propoxyphene: A Technical Guide to the Pharmacology of Dextropropoxyphene and Levopropoxyphene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propoxyphene, a synthetic opioid analgesic, exists as two stereoisomers, dextropropoxyphene and levopropoxyphene (B1675174), which exhibit markedly different pharmacological profiles. This in-depth technical guide provides a comprehensive comparison of their core pharmacology, focusing on their distinct mechanisms of action, receptor binding affinities, pharmacokinetic properties, and metabolic pathways. Dextropropoxyphene is recognized for its analgesic properties mediated through agonism at the µ-opioid receptor, while levopropoxyphene is primarily known for its antitussive effects with minimal to no analgesic activity. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The principle of stereoisomerism is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Propoxyphene serves as a classic example of this phenomenon. The dextrorotatory isomer, dextropropoxyphene, was historically marketed as an analgesic, while the levorotatory isomer, levopropoxyphene, was utilized as a cough suppressant.[1][2] Understanding the distinct pharmacological characteristics of these two isomers is crucial for drug design, development, and the comprehension of their therapeutic applications and associated risks.
Comparative Pharmacology
The pharmacological divergence of dextropropoxyphene and levopropoxyphene stems from their differential interactions with biological targets, primarily opioid receptors.
Mechanism of Action and Receptor Binding
Dextropropoxyphene exerts its analgesic effects primarily as a weak agonist at the µ-opioid receptor (MOR).[3][4] Binding to MORs in the central nervous system (CNS) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent modulation of ion channels.[5] This results in hyperpolarization of neurons and reduced neuronal excitability, ultimately impeding the transmission of pain signals.[5] In addition to its opioid activity, dextropropoxyphene has been reported to act as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors and as a weak serotonin (B10506) reuptake inhibitor.[3]
Levopropoxyphene , in contrast, possesses little to no analgesic activity, which is attributed to its poor affinity for opioid receptors.[1][6] Its primary pharmacological action is as a centrally acting antitussive, suppressing the cough reflex.[6][7] While the precise mechanism of its antitussive effect is not fully elucidated, it is believed to be independent of opioid receptor interaction.[1]
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Reference |
| Dextropropoxyphene | µ (Mu) | >100 | Human | [3][5] |
| Levopropoxyphene | µ (Mu) | Not Reported (Poor Affinity) | - | [1][6] |
| Norpropoxyphene | µ (Mu) | Not Reported (Weaker than Dextropropoxyphene) | - |
Note: A higher Kᵢ value indicates lower binding affinity.
Pharmacokinetics
Both dextropropoxyphene and levopropoxyphene are orally absorbed and undergo extensive first-pass metabolism in the liver.[7] The primary metabolic pathway for both isomers is N-demethylation, mediated by the cytochrome P450 enzyme CYP3A4, to their major active metabolite, norpropoxyphene.[7]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Dextropropoxyphene | Levopropoxyphene | Norpropoxyphene | Reference |
| Bioavailability | ~40% | Not Reported | - | [3] |
| Protein Binding | ~78% | Not Reported | - | [3] |
| Elimination Half-life | 6-12 hours | Not Reported | 30-36 hours | [3] |
| Metabolism | Hepatic (CYP3A4-mediated N-demethylation) | Hepatic (CYP3A4-mediated N-demethylation) | Further metabolized | [7] |
| Excretion | Urine (primarily as norpropoxyphene) | Urine (primarily as norpropoxyphene) | Urine | [3][7] |
Clinical Effects and Toxicity
The distinct pharmacological profiles of the two isomers lead to different clinical applications and adverse effect profiles.
Dextropropoxyphene was used for the management of mild to moderate pain.[3] However, concerns over its narrow therapeutic index, risk of fatal overdose, and cardiac arrhythmias, particularly related to its metabolite norpropoxyphene, led to its withdrawal from the market in many countries.[3] Norpropoxyphene has weaker analgesic effects but is a more potent local anesthetic and blocker of cardiac sodium and potassium channels than the parent compound, contributing significantly to cardiotoxicity.[8]
Levopropoxyphene was used as an antitussive.[6][7] It is reported to have some local anesthetic properties as well.[6]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for opioid receptors.
Objective: To determine the inhibitory constant (Kᵢ) of dextropropoxyphene and levopropoxyphene for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rat or guinea pig) or cultured cells expressing the opioid receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for µ receptors, [³H]-DPDPE for δ receptors, or [³H]-U69593 for κ receptors), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., naloxone), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound (dextropropoxyphene or levopropoxyphene), and the membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
-
where [L] is the concentration of the radioligand and K𝘥 is the dissociation constant of the radioligand for the receptor.
-
-
Hot Plate Test for Analgesic Activity
This in vivo assay is used to assess the central analgesic effects of compounds in rodents.
Objective: To evaluate the analgesic efficacy of dextropropoxyphene.
Methodology:
-
Animals: Use mice or rats of a specific strain and weight range. Acclimatize the animals to the laboratory environment before the experiment.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer the test compound (dextropropoxyphene) or vehicle control to the animals via a specific route (e.g., oral or intraperitoneal).
-
At a predetermined time after drug administration (based on the compound's pharmacokinetics), place each animal individually on the hot plate.
-
Start a stopwatch immediately upon placing the animal on the hot plate.
-
Observe the animal's behavior and record the latency (in seconds) to the first sign of a nociceptive response, which can be either paw licking or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established, after which the animal is removed from the hot plate if no response is observed.
-
-
Data Analysis:
-
Compare the mean latency period of the drug-treated group with that of the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
An increase in the latency to respond is indicative of an analgesic effect.
-
Citric Acid-Induced Cough Model for Antitussive Activity
This in vivo model is used to evaluate the antitussive potential of compounds in guinea pigs.
Objective: To assess the antitussive efficacy of levopropoxyphene and dextropropoxyphene.
Methodology:
-
Animals: Use male Hartley guinea pigs of a specific weight range.
-
Apparatus: A whole-body plethysmography chamber equipped with a nebulizer to deliver citric acid aerosol and a system to record coughs (e.g., a microphone and a pressure transducer).
-
Procedure:
-
Administer the test compound (levopropoxyphene or dextropropoxyphene), a positive control (e.g., codeine), or vehicle to the animals.
-
After a specified pre-treatment time, place each guinea pig individually into the plethysmography chamber.
-
Expose the animal to an aerosol of a citric acid solution (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).
-
Record the number of coughs during the exposure period.
-
-
Data Analysis:
-
Compare the mean number of coughs in the drug-treated groups to the vehicle-treated group.
-
A significant reduction in the number of coughs indicates an antitussive effect. The results can be expressed as the percentage of cough inhibition.
-
Mandatory Visualizations
Caption: µ-Opioid Receptor Signaling Pathway of Dextropropoxyphene.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
Caption: Experimental Workflow for the Hot Plate Analgesia Test.
Conclusion
The stereoisomers of propoxyphene, dextropropoxyphene and levopropoxyphene, present a compelling case study in stereopharmacology. Their distinct pharmacological profiles, with dextropropoxyphene acting as a weak µ-opioid agonist to produce analgesia and levopropoxyphene acting as a non-opioid antitussive, are a direct consequence of their differential interactions with their respective biological targets. While dextropropoxyphene's clinical use has been largely discontinued (B1498344) due to safety concerns, the study of these isomers continues to provide valuable insights for drug development, emphasizing the critical importance of stereochemistry in determining the therapeutic efficacy and safety of pharmaceutical agents. This technical guide provides a foundational resource for researchers and scientists in understanding the nuanced pharmacology of these two compounds.
References
- 1. Levopropoxyphene - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. zenodo.org [zenodo.org]
- 4. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levopropoxyphene | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative antitussive effects of dextrorphan, dextromethorphan and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Propoxyphene Hydrochloride: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of propoxyphene hydrochloride. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound's complex pharmacology. Propoxyphene, a centrally acting opioid analgesic, has a multifaceted interaction profile with various receptors and ion channels, which is critical for understanding both its therapeutic effects and its associated toxicities.
Core Receptor Binding Profile of Propoxyphene
Propoxyphene's primary mechanism of action is through its agonist activity at opioid receptors. However, its interaction with other non-opioid receptors and ion channels contributes significantly to its overall pharmacological and toxicological profile, particularly its cardiotoxicity.
Quantitative Receptor Binding Data
The binding affinities of propoxyphene and its metabolite, norpropoxyphene, have been characterized at several key physiological targets. The data, presented in terms of the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Target Receptor/Channel | Ligand | Affinity Metric | Value (µM) | Species/System | Reference |
| Mu-Opioid Receptor (MOR) | Propoxyphene | Ki | > 0.1 | Human recombinant MOR | [1] |
| Kappa-Opioid Receptor (KOR) | d-propoxyphene | Differentiates poorly from delta | - | Mouse brain membranes | [2] |
| Delta-Opioid Receptor (DOR) | d-propoxyphene | Differentiates poorly from kappa | - | Mouse brain membranes | [2] |
| NMDA Receptor | Dextropropoxyphene | IC50 | 5 | Rat cortical wedge ([3H]MK-801 binding) | [3] |
| NMDA Receptor (Functional) | Dextropropoxyphene | IC50 | 190 | Rat cortical wedge (NMDA inhibition) | [3] |
| hERG Potassium Channel | Propoxyphene & Norpropoxyphene | IC50 | ~40 | Xenopus oocytes | [4] |
| Voltage-Gated Sodium Channel | Propoxyphene | - | Potent Blocker | Rabbit atrial myocytes | [5][6] |
Note: A Ki value greater than 100 nM (0.1 µM) categorizes propoxyphene as having a relatively low affinity for the mu-opioid receptor compared to other potent opioids.[7][1]
Multi-Target Interactions of Propoxyphene
Propoxyphene's analgesic effects are primarily attributed to its action on mu-opioid (OPRM1) and kappa-opioid (OPRK1) receptors.[8] However, its off-target activities are significant. It acts as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic properties.[3][8] Critically, propoxyphene and its major metabolite, norpropoxyphene, are potent blockers of cardiac ion channels, including voltage-gated sodium channels (leading to QRS widening) and hERG potassium channels (leading to QT interval prolongation).[4][5][9] This multi-channel blockade is the mechanistic basis for its naloxone-insensitive cardiotoxicity.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextropropoxyphene acts as a noncompetitive N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itlab.us [itlab.us]
- 7. zenodo.org [zenodo.org]
- 8. ClinPGx [clinpgx.org]
- 9. Propoxyphene and the Risk of Out-of-Hospital Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Metabolic Pathways of Propoxyphene Hydrochloride in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propoxyphene, a synthetic opioid analgesic once widely prescribed for mild to moderate pain, was withdrawn from the market in the United States and Europe due to significant safety concerns, primarily related to cardiotoxicity.[1][2] This toxicity is largely attributed to its primary metabolite, norpropoxyphene (B1213060), which accumulates with repeated dosing.[3][4] Understanding the metabolic fate of propoxyphene is crucial for historical toxicological assessment and for informing the development of safer analgesics. This guide provides a detailed overview of the metabolic pathways of propoxyphene in humans, supported by quantitative pharmacokinetic data, experimental methodologies, and visual diagrams of the core processes.
Principal Metabolic Pathways
Propoxyphene hydrochloride undergoes extensive first-pass metabolism, primarily in the liver and intestine, before it enters systemic circulation.[5][6][7][8] The metabolic process is characterized by a major and several minor pathways.
Major Pathway: N-demethylation
The predominant metabolic route for propoxyphene is N-demethylation to form its principal and pharmacologically active metabolite, norpropoxyphene.[5][6][9] This reaction is almost exclusively mediated by the cytochrome P450 isoenzyme CYP3A4.[5][7][8][10] Some evidence also points to the involvement of CYP3A5.[4][11] While involvement of CYP2D6 has been suggested, studies have largely disputed its role as a primary enzyme in this specific pathway.[4][10][11] Norpropoxyphene itself is further metabolized via N-demethylation to dinorpropoxyphene.[12]
Minor Pathways
Less significant metabolic routes for propoxyphene include ring hydroxylation and subsequent glucuronide conjugation.[5][7][8] The synthesis of other minor metabolites, including a cyclized oxazine (B8389632) product and a di-N-demethylated metabolite, has also been described.[13]
Excretion
Propoxyphene and its metabolites are primarily excreted by the kidneys.[1][5] Within 48 hours of administration, approximately 20-25% of the dose is excreted in the urine, mostly as free or conjugated norpropoxyphene.[6][14]
Quantitative Pharmacokinetic Data
The pharmacokinetics of propoxyphene are complex, with significant accumulation of both the parent drug and its major metabolite, norpropoxyphene, upon repeated administration.[3] This accumulation is a key factor in the drug's toxicity profile, as norpropoxyphene has a significantly longer half-life than propoxyphene.[7][8][15]
| Parameter | Propoxyphene | Norpropoxyphene | Reference(s) |
| Peak Plasma Time (Tmax) | 2 to 2.5 hours | - | [1][7][8] |
| Peak Plasma Conc. (Cmax) | 0.05 to 0.1 µg/mL | 0.1 to 0.2 µg/mL | [7][8] |
| (after a single 65 mg dose) | |||
| Elimination Half-life (t1/2) | 6 to 12 hours | 30 to 36 hours | [1][7][8][15] |
| Clearance (Single Dose) | 994 mL/min | 454 mL/min | [3] |
| Clearance (Repeated Doses) | 508 mL/min | 210 mL/min | [3] |
| Volume of Distribution (Vd) | 16 L/kg | - | [8] |
| Protein Binding | ~80% | - | [8] |
Table 1: Summary of Pharmacokinetic Parameters for Propoxyphene and Norpropoxyphene.
Experimental Protocols
The characterization of propoxyphene's metabolic pathways has been achieved through a combination of in vitro and in vivo experimental models.
In Vitro Metabolite Identification and Enzyme Phenotyping
In vitro systems are essential for identifying metabolites and the specific enzymes responsible for their formation.[16][17]
Objective: To identify the metabolic products of propoxyphene and determine the primary Cytochrome P450 isoforms involved.
Methodology:
-
Incubation: Propoxyphene (typically 1-10 µM) is incubated at 37°C with various human-derived enzyme systems, such as pooled human liver microsomes (pHLM) or specific cDNA-expressed recombinant CYP enzymes (e.g., rCYP3A4, rCYP2D6).[10][16] The incubation mixture includes necessary co-factors like NADPH.
-
Inhibition Assay (for phenotyping): To confirm the role of a specific enzyme, the incubation is repeated in the presence of isoform-specific chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) or inhibitory antibodies.[10][16] A significant reduction in metabolite formation in the presence of the inhibitor confirms the enzyme's involvement.
-
Sample Preparation: The reaction is terminated (e.g., by adding acetonitrile (B52724) or cooling). The samples are then centrifuged to pellet proteins, and the supernatant containing the parent drug and metabolites is collected.
-
Analytical Detection: The supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[18][19][20] This technique allows for the separation, identification, and quantification of propoxyphene and its various metabolites based on their retention times and mass-to-charge ratios.[19]
In Vivo Pharmacokinetic Analysis
In vivo studies in human subjects are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a complete biological system.[21]
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) of propoxyphene and norpropoxyphene in humans.
Methodology:
-
Subject Recruitment: A cohort of healthy human volunteers is selected. The study design may compare different groups, such as extensive vs. poor metabolizers of a specific enzyme, though this was found not to be a significant factor for CYP2D6 with propoxyphene.[10]
-
Drug Administration: A single, standardized oral dose of this compound (e.g., 65 mg) is administered to the subjects.[10]
-
Biological Sampling: Blood and urine samples are collected at predetermined time intervals over a period of several days (e.g., blood for 168 hours, urine for 96 hours) to capture the full pharmacokinetic profile of the long-lasting metabolite.[10]
-
Sample Processing: Plasma is separated from blood samples. Both plasma and urine samples undergo an extraction process to isolate the drug and its metabolites from the biological matrix.[9][22] This often involves liquid-liquid extraction or solid-phase extraction.
-
Quantitative Analysis: The concentrations of propoxyphene and norpropoxyphene in the processed samples are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or, more commonly, LC-MS/MS.[9][23]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters and model the drug's behavior in the body.
References
- 1. Articles [globalrx.com]
- 2. ClinPGx [clinpgx.org]
- 3. Propoxyphene and norpropoxyphene kinetics after single and repeated doses of propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. drugs.com [drugs.com]
- 6. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in vitro and in vivo studies and lack of CYP2D6 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. Synthesis of two metabolites of (+)-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Norpropoxyphene - Wikipedia [en.wikipedia.org]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 21. coleparmer.com [coleparmer.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
role of norpropoxyphene metabolite in pharmacokinetics
An In-Depth Technical Guide on the Role of the Norpropoxyphene (B1213060) Metabolite in Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Abstract
Propoxyphene, a centrally acting opioid analgesic, has been withdrawn from many markets due to significant safety concerns, primarily cardiotoxicity. A comprehensive understanding of its pharmacokinetics reveals that its major metabolite, norpropoxyphene, is the principal agent responsible for these adverse effects. This technical guide provides an in-depth analysis of the role of norpropoxyphene, detailing its formation, metabolic pathway, pharmacokinetic profile, and toxicological impact. Through a synthesis of quantitative data, experimental protocols, and pathway visualizations, this document serves as a critical resource for professionals in drug development and research. The prolonged half-life of norpropoxyphene leads to its accumulation, which, combined with its potent inhibition of cardiac ion channels, results in a high risk of life-threatening arrhythmias.
Introduction
Propoxyphene (also known as dextropropoxyphene) was first marketed in the 1950s for the treatment of mild to moderate pain.[1] It is structurally related to methadone and functions as a weak agonist at mu-opioid receptors.[2][3][4] However, its clinical use has been overshadowed by a narrow therapeutic index and a risk of fatal overdose, even at therapeutic doses.[1][4][5]
The primary driver of propoxyphene's toxicity is not the parent drug itself but its principal active metabolite, norpropoxyphene.[1][6] This metabolite possesses weaker analgesic properties but exhibits significant cardiotoxic and central nervous system (CNS) effects.[6][7] The distinct pharmacokinetic profile of norpropoxyphene, particularly its slow elimination and subsequent accumulation, is central to its clinical risk. This guide will dissect the formation, pharmacokinetics, and toxicodynamics of norpropoxyphene, providing the detailed technical information required for a thorough risk assessment.
Formation and Metabolic Pathway
Propoxyphene undergoes extensive first-pass metabolism in the liver and intestines following oral administration.[8][9][10] The major metabolic pathway is N-demethylation, which converts propoxyphene into norpropoxyphene.[2][4][8][9]
This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 .[11][12] The significant role of CYP3A4 makes this pathway susceptible to numerous drug-drug interactions.[5][8][13] Norpropoxyphene can be further metabolized via a secondary N-demethylation to dinorpropoxyphene.[12] Minor metabolic routes for the parent drug include ring hydroxylation and glucuronide formation.[8][9][10]
Pharmacokinetic Profile of Norpropoxyphene
The pharmacokinetic properties of norpropoxyphene differ significantly from the parent drug, which is critical to its toxicological profile.
Quantitative Pharmacokinetic Parameters
After a standard oral dose of propoxyphene, plasma concentrations of norpropoxyphene typically exceed those of the parent drug.[8][9][10] The most notable characteristic is its exceptionally long elimination half-life, which is approximately three to six times longer than that of propoxyphene.[2][8][9] This leads to significant accumulation with repeated dosing, with steady-state concentrations reaching 5 to 7 times the levels seen after a single dose.[14]
The tables below summarize key pharmacokinetic parameters for propoxyphene and norpropoxyphene in various populations.
Table 1: Pharmacokinetic Parameters in Healthy Adults (Single vs. Repeated Dosing)
| Parameter | Propoxyphene (Single Dose) | Norpropoxyphene (Single Dose) | Propoxyphene (Repeated Doses) | Norpropoxyphene (Repeated Doses) | Citations |
|---|---|---|---|---|---|
| Time to Peak (Tmax) | 2 - 2.5 h | N/A | N/A | N/A | [8][9][10] |
| Peak Conc. (Cmax)¹ | 0.05 - 0.1 µg/mL | 0.1 - 0.2 µg/mL | Plateau after 48h | Plateau after 48h | [8][9][10] |
| Elimination Half-life (t½) | 6 - 12 h | 30 - 36 h | 11.8 h | 39.2 h | [6][8][9][14] |
| Clearance | 994 mL/min | 454 mL/min | 508 mL/min | 2210 mL/min² | [14] |
| Volume of Distribution (Vd) | 16 L/kg | N/A | N/A | N/A | [8][9] |
¹ Following a 65 mg oral dose of propoxyphene hydrochloride. ² Note: The reported increase in norpropoxyphene clearance with repeated dosing in the source material is unusual and may be context-specific or anomalous.[14]
Table 2: Impact of Special Populations on Half-Life (t½)
| Population | Propoxyphene Half-Life (h) | Norpropoxyphene Half-Life (h) | Key Implication | Citations |
|---|---|---|---|---|
| Elderly (70-78 years) | 13 - 35 | 22 - 41 | Increased accumulation risk | [6][9][15] |
| Renal Impairment (Anephric) | Higher Cmax/AUC | Higher & more persistent levels | Markedly reduced elimination | [6][8][16] |
| Hepatic Impairment (Cirrhosis) | Higher plasma concentrations | Lower plasma concentrations | Reduced first-pass metabolism |[9] |
Excretion
Norpropoxyphene is primarily eliminated from the body via renal excretion.[8][9][10] Within 48 hours of a single propoxyphene dose, about 20-25% is excreted in the urine, predominantly as free and conjugated norpropoxyphene.[8][9] This renal dependence makes patients with kidney disease particularly vulnerable to accumulation and toxicity.[6][8][16][17]
Clinical Significance and Toxicological Impact
The accumulation of norpropoxyphene is directly linked to the most severe adverse events associated with propoxyphene, particularly cardiotoxicity.
Cardiotoxicity
Norpropoxyphene exerts a direct toxic effect on the heart muscle, independent of its opioid activity.[1][4][18] The primary mechanism is the blockade of cardiac ion channels, which disrupts normal cardiac electrophysiology.
-
hERG Potassium Channel Inhibition: Both propoxyphene and norpropoxyphene inhibit the voltage-gated potassium current (IKr) carried by hERG channels with roughly equal potency.[8][10] This current is critical for the repolarization phase of the cardiac action potential.[18][19] Inhibition of IKr delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[17]
-
Sodium Channel Inhibition: Norpropoxyphene also blocks cardiac sodium channels, producing a local anesthetic-like effect that is approximately twice as potent as the parent drug.[8][10] This slows conduction velocity within the heart, leading to a widening of the QRS complex on the ECG.[6][7][20]
The combined effect of QT prolongation and QRS widening creates a pro-arrhythmic state, increasing the risk of life-threatening ventricular arrhythmias like Torsades de Pointes (TdP) and sudden cardiac death.[17][20] This cardiotoxicity is not reversible with the opioid antagonist naloxone.[4][18][19]
Central Nervous System Effects
While propoxyphene is primarily responsible for the classic opioid CNS effects like respiratory depression, the accumulation of norpropoxyphene can also contribute to CNS toxicity, including depression and seizures.[6][7][11]
Drug-Drug Interactions
Understanding the role of CYP3A4 in norpropoxyphene formation is crucial for predicting drug interactions.
Table 3: Clinically Significant Drug Interactions
| Interacting Agent Class | Examples | Mechanism | Clinical Consequence | Citations |
|---|---|---|---|---|
| Strong CYP3A4 Inhibitors | Ritonavir, ketoconazole, clarithromycin, grapefruit juice | Decreased metabolism of propoxyphene | Increased plasma levels of propoxyphene, enhancing opioid and toxic effects. | [5][8][13] |
| Strong CYP3A4 Inducers | Rifampin, carbamazepine, St. John's wort | Increased metabolism of propoxyphene to norpropoxyphene | Reduced analgesic efficacy of propoxyphene; potentially enhanced levels of cardiotoxic norpropoxyphene. |[5][8][13][21] |
Methodologies for Norpropoxyphene Analysis and Characterization
Accurate quantification and characterization of norpropoxyphene are essential for both clinical toxicology and drug development research.
Bioanalytical Methods for Quantification
The standard for quantifying norpropoxyphene in biological matrices (e.g., plasma, urine) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, and crucially, can distinguish norpropoxyphene from its unstable rearrangement products, which was a limitation of older Gas Chromatography-Mass Spectrometry (GC-MS) methods.[22][23]
Experimental Protocol: LC-MS/MS Quantification of Norpropoxyphene in Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., norpropoxyphene-d5 in methanol) to each sample, calibrator, and quality control.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
-
Separation and Analysis:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 5-10 µL of the supernatant onto an LC-MS/MS system.
-
-
Chromatography:
-
Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection. Monitor specific precursor-to-product ion transitions for norpropoxyphene (e.g., m/z 326 -> 252) and its deuterated internal standard.[22]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
Determine the concentration of norpropoxyphene in unknown samples by interpolation from the linear regression of the calibration curve.
-
In Vitro Metabolism Studies
Human liver microsomes (HLMs) are used to study the metabolic pathways and enzyme kinetics of drugs in a controlled environment.
Experimental Protocol: In Vitro Metabolism using HLMs
-
Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL protein), a NADPH-generating system (to supply the necessary cofactor for CYP450 activity), and phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the substrate (propoxyphene).
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the protein and analyze the supernatant for the disappearance of the parent drug and the formation of norpropoxyphene using the LC-MS/MS method described above.
Electrophysiological Assays for Cardiotoxicity
The two-microelectrode voltage clamp technique using Xenopus laevis oocytes is a gold-standard method for assessing a compound's effect on specific ion channels like hERG.[18][19]
Experimental Protocol: hERG Channel Inhibition Assay
-
Channel Expression: Inject cRNA encoding the hERG channel into Xenopus oocytes. Allow 2-4 days for the channels to be expressed on the oocyte membrane.
-
Electrophysiology: Place an oocyte in a recording chamber perfused with a control solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Data Acquisition: Apply a specific voltage-clamp protocol designed to elicit hERG currents. Record the baseline current.
-
Compound Application: Perfuse the chamber with a solution containing a known concentration of norpropoxyphene and repeat the voltage-clamp protocol.
-
Analysis: Measure the reduction in the peak tail current in the presence of norpropoxyphene compared to the baseline. Generate a concentration-response curve by testing multiple concentrations to determine the IC₅₀ value (the concentration that causes 50% inhibition of the current).[18][19]
Conclusion
Norpropoxyphene is not merely a byproduct of propoxyphene metabolism; it is a pharmacokinetically and toxicologically distinct entity that dictates the safety profile of the parent drug. Its slow, renal-dependent elimination and resulting accumulation with chronic use are the central factors that amplify its inherent toxicity. The primary safety concern is cardiotoxicity, driven by the blockade of both hERG potassium and sodium channels, which can lead to fatal arrhythmias. A thorough understanding of norpropoxyphene's pharmacokinetic disposition, its metabolic pathways via CYP3A4/5, and its toxicological mechanisms is indispensable for any scientist or clinician involved in pain management, drug safety, or forensic toxicology. The data underscore why drugs that produce active metabolites with unfavorable pharmacokinetic and toxicological profiles, like norpropoxyphene, pose a significant risk and warrant rigorous pre-clinical and clinical evaluation.
References
- 1. Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. wmpllc.org [wmpllc.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Norpropoxyphene - Wikipedia [en.wikipedia.org]
- 7. Cardio-respiratory toxicity of propoxyphene and norpropoxyphene in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ClinPGx [clinpgx.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. Darvon (Propoxyphene): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Propoxyphene and norpropoxyphene kinetics after single and repeated doses of propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of dextropropoxyphene and nordextropropoxyphene in young and elderly volunteers after single and multiple dextropropoxyphene dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propoxyphene and norpropoxyphene plasma concentrations in the anephric patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene | FDA [fda.gov]
- 18. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Propoxyphene and the Risk of Out-of-Hospital Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Propoxyphene (Darvon, Darvocet A500) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
propoxyphene hydrochloride absorption, distribution, metabolism, and excretion (ADME) profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of propoxyphene hydrochloride. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacokinetic properties of this compound.
Absorption
This compound is readily absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically reached within 2 to 2.5 hours.[1][2][3] The bioavailability of oral propoxyphene is approximately 90%.[4] Food can delay the rate of absorption, but does not significantly affect the overall extent of absorption.[5]
After a 65 mg oral dose of this compound, peak plasma levels for propoxyphene range from 0.05 to 0.1 mcg/mL, while peak plasma levels for its major metabolite, norpropoxyphene (B1213060), are between 0.1 to 0.2 mcg/mL.[1][5][6] Repeated dosing at 6-hour intervals leads to an accumulation of both propoxyphene and norpropoxyphene, with steady-state concentrations being reached after the ninth dose at approximately 48 hours.[1][6][7]
Table 1: Absorption Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 2.5 hours | [1][2][3] |
| Oral Bioavailability | ~90% | [4] |
| Peak Plasma Concentration (Cmax) of Propoxyphene (65 mg dose) | 0.05 - 0.1 mcg/mL | [1][5][6] |
| Peak Plasma Concentration (Cmax) of Norpropoxyphene (65 mg dose) | 0.1 - 0.2 mcg/mL | [1][5][6] |
Distribution
Propoxyphene is widely distributed throughout the body, with a large apparent volume of distribution of 16 L/kg.[1][6] This extensive distribution indicates that the drug penetrates well into tissues. Propoxyphene is approximately 80% bound to plasma proteins.[1][6]
Table 2: Distribution Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Volume of Distribution (Vd) | 16 L/kg | [1][6] |
| Plasma Protein Binding | ~80% | [1][6] |
Metabolism
Propoxyphene undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is N-demethylation to its major and pharmacologically active metabolite, norpropoxyphene.[1][2] This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, with some contribution from CYP3A5.[1][2][5]
Minor metabolic pathways for propoxyphene include ring hydroxylation and glucuronide formation.[1]
Figure 1: Metabolic pathway of this compound.
Excretion
Propoxyphene and its metabolites are primarily excreted in the urine.[1][2] Within 48 hours of administration, approximately 20% to 25% of the dose is recovered in the urine, mostly as free or conjugated norpropoxyphene.[1] Unchanged propoxyphene is found in only trace amounts in the urine.[8] The renal clearance of propoxyphene is approximately 2.6 L/min.[1][7][9]
The elimination half-life of propoxyphene ranges from 6 to 12 hours, while its active metabolite, norpropoxyphene, has a much longer half-life of 30 to 36 hours.[1][6][7] This long half-life of norpropoxyphene can lead to its accumulation with repeated dosing.[3]
Table 3: Excretion Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Route of Elimination | Primarily renal | [1][2] |
| % of Dose Excreted in Urine (48h) | 20 - 25% (as norpropoxyphene) | [1] |
| Renal Clearance | 2.6 L/min | [1][7][9] |
| Elimination Half-life (Propoxyphene) | 6 - 12 hours | [1][6][7] |
| Elimination Half-life (Norpropoxyphene) | 30 - 36 hours | [1][6][7] |
Experimental Protocols
The quantitative analysis of propoxyphene and its metabolites in biological matrices is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
A common method for extracting propoxyphene and norpropoxyphene from urine involves solid-phase extraction.[8]
Protocol:
-
To 1 mL of urine, add an internal standard.
-
Adjust the sample pH to approximately 6.0 with a phosphate (B84403) buffer.
-
Condition a mixed-mode SPE column with methanol (B129727) followed by deionized water and then the phosphate buffer.
-
Load the prepared urine sample onto the SPE column.
-
Wash the column sequentially with deionized water, acetic acid, and methanol to remove interferences.
-
Dry the column under vacuum.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for chromatographic analysis.[1]
Figure 2: General workflow for solid-phase extraction of propoxyphene from urine.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples
Liquid-liquid extraction is another common technique for isolating propoxyphene from plasma.
Protocol:
-
To a plasma sample, add an internal standard and a suitable buffer to adjust the pH.
-
Add an immiscible organic solvent (e.g., n-butyl chloride).
-
Vortex the mixture to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5MS) is typically used.
-
Injection: Splitless or split injection may be used depending on the concentration of the analyte.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for propoxyphene and norpropoxyphene.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is common.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for propoxyphene and norpropoxyphene.
In Vitro Metabolism Studies using Human Liver Microsomes
To investigate the metabolic pathways and enzyme kinetics, in vitro studies using human liver microsomes are performed.
Protocol:
-
Incubate this compound with pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
The incubation mixture should also contain NADPH as a cofactor for cytochrome P450 enzymes.
-
Incubations are carried out at 37°C for a specified time period.
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[10]
Figure 3: General workflow for an in vitro metabolism study of propoxyphene.
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
Genetic Factors Influencing Propoxyphene Hydrochloride Metabolism: A Technical Guide
Introduction
Propoxyphene is a centrally acting opioid analgesic, structurally related to methadone, that was historically prescribed for mild to moderate pain.[1][2] The drug was withdrawn from the U.S. and European markets due to significant safety concerns, particularly the risk of fatal cardiac arrhythmias.[2][3][4] Propoxyphene undergoes extensive first-pass metabolism, primarily in the liver and intestine, leading to the formation of its major active metabolite, norpropoxyphene (B1213060).[3][5][6] This metabolite has a longer half-life than the parent compound and is a potent cardiotoxic agent.[6][7] The significant inter-individual variability in response and toxicity to propoxyphene is substantially influenced by genetic factors. This guide provides an in-depth overview of the key genes, metabolic pathways, and experimental methodologies relevant to the pharmacogenomics of propoxyphene.
Propoxyphene Metabolic Pathway
The primary metabolic pathway for propoxyphene is N-demethylation, which converts it to norpropoxyphene.[1][5] This reaction is almost exclusively mediated by the Cytochrome P450 (CYP) superfamily of enzymes, with two specific isoforms playing a critical role.
-
CYP3A4: In vitro studies using human liver microsomes and recombinant enzymes have conclusively identified CYP3A4 as the principal enzyme responsible for propoxyphene's N-demethylation.[3][8][9] The metabolism of propoxyphene is significantly altered by strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) and inducers (e.g., rifampin).[6]
-
CYP3A5: This isoform also contributes to the formation of norpropoxyphene.[8][10] As detailed below, genetic polymorphisms in the CYP3A5 gene have a significant impact on propoxyphene's pharmacokinetic profile.[11]
-
CYP2D6: While some early reports suggested a role for CYP2D6, subsequent, more definitive studies found no significant difference in propoxyphene pharmacokinetics between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs).[9][10] Therefore, CYP2D6 is not considered a major contributor to propoxyphene clearance.[9][11] However, propoxyphene itself can act as an inhibitor of the CYP2D6 enzyme, creating a potential for drug-drug interactions with other CYP2D6 substrates.[6][10]
Key Genetic Polymorphisms and Their Impact
Genetic variations within the CYP3A locus are the most significant determinants of propoxyphene metabolism.
-
CYP3A53: The most influential polymorphism is the CYP3A53 allele. This single nucleotide polymorphism (SNP) creates a cryptic splice site, leading to a premature stop codon and the production of a non-functional protein.[12] Individuals homozygous for this allele (CYP3A53/3) are considered CYP3A5 poor metabolizers.[11] This genotype is common, and its prevalence varies by ethnicity.
-
CYP3A422: While no studies have directly linked this specific allele to propoxyphene metabolism, the CYP3A422 allele is a well-characterized variant that leads to reduced CYP3A4 expression and enzymatic activity.[13][14] Given CYP3A4's primary role, it is highly probable that carriers of the *22 allele would exhibit decreased propoxyphene clearance and increased plasma concentrations.
Quantitative Pharmacokinetic Data
The impact of the CYP3A5 genotype on propoxyphene disposition has been quantified. A study in healthy male Chinese subjects demonstrated that individuals with the CYP3A53/3 genotype had significantly higher systemic exposure to dextropropoxyphene compared to heterozygotes (CYP3A51/3).[11]
| Pharmacokinetic Parameter | CYP3A51/3 (n=5) | CYP3A53/3 (n=8) | P-value |
| Cmax (ng/mL) | 31.0 ± 10.9 | 54.4 ± 25.5 | < 0.05 |
| AUC₀₋₂₄ (ng·h/mL) | 142.3 ± 42.4 | 260.8 ± 88.1 | < 0.05 |
| CL/F (L/h/kg) | 3.6 ± 1.4 | 2.2 ± 0.9 | < 0.05 |
| Table 1: Influence of CYP3A5 Genotype on Dextropropoxyphene Pharmacokinetics. Data are presented as mean ± SD. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; CL/F = Apparent oral clearance.[11] |
These data clearly show that the absence of functional CYP3A5 protein results in approximately 40% lower clearance and a nearly twofold increase in total drug exposure.[11]
Clinical Significance of Norpropoxyphene and Genetic Risk
The pharmacogenetics of propoxyphene are clinically critical due to the toxicity of its metabolite, norpropoxyphene.
-
Accumulation: Norpropoxyphene has a significantly longer elimination half-life (30–36 hours) compared to propoxyphene (6–12 hours), leading to its accumulation with repeated dosing.[6][7]
-
Cardiotoxicity: The primary mechanism of toxicity is the blockade of cardiac ion channels. Both propoxyphene and norpropoxyphene inhibit voltage-gated sodium channels (a local anesthetic effect) and the hERG potassium channel, which is responsible for cardiac repolarization.[4][5][7][15] This dual-channel blockade can prolong the QRS and QT intervals on an electrocardiogram, leading to a high risk of fatal ventricular arrhythmias.[1]
Genetically determined poor metabolism can exacerbate this risk. Individuals with reduced CYP3A activity (e.g., CYP3A53/3 carriers) will have higher sustained levels of propoxyphene, leading to increased formation and accumulation of the toxic norpropoxyphene metabolite.
Experimental Protocols
The investigation of propoxyphene pharmacogenomics involves genotyping, in vitro metabolism assays, and bioanalytical quantification.
Protocol 5.1: CYP3A5 Genotyping using Allele-Specific PCR
This protocol describes a general method for identifying the CYP3A5*3 (rs776746) polymorphism.[11][12]
-
DNA Isolation: Extract genomic DNA from whole blood samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions. Quantify DNA and assess purity using UV spectrophotometry.
-
PCR Amplification: Perform real-time PCR using a TaqMan Drug Metabolism Genotyping Assay. The assay mix contains sequence-specific forward and reverse primers and two allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., VIC for the *1 allele and FAM for the *3 allele).
-
Reaction Mixture: Prepare a reaction mixture containing TaqMan Genotyping Master Mix, the specific CYP3A5 assay mix, nuclease-free water, and the isolated genomic DNA (10-20 ng).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with the following typical conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 40-50 cycles of 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Data Analysis: Following the PCR run, analyze the endpoint fluorescence. The instrument's software will generate an allelic discrimination plot, clustering samples into three groups: homozygous 1/1, heterozygous 1/3, and homozygous 3/3.
Protocol 5.2: In Vitro Metabolism Assay with Human Liver Microsomes (HLMs)
This protocol is for determining the kinetics of propoxyphene N-demethylation in vitro.[9][16][17]
-
Reagent Preparation:
-
HLMs: Thaw pooled human liver microsomes on ice. Dilute with 0.1 M potassium phosphate (B84403) buffer (pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL in the incubation.[17]
-
NADPH-Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a continuous supply of the necessary cofactor, NADPH.
-
Substrate: Prepare stock solutions of propoxyphene hydrochloride in a suitable solvent (e.g., methanol, ensuring the final solvent concentration in the incubation is <1%).[18]
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH-regenerating system in a water bath at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the propoxyphene substrate to the mixture. The final volume is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes) to determine the reaction rate.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724). This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant containing the parent drug and metabolite to an autosampler vial for LC-MS/MS analysis.
Protocol 5.3: Bioanalytical Quantification via LC-MS/MS
This protocol outlines a method for the simultaneous quantification of propoxyphene and norpropoxyphene in human plasma.[11][19][20]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., deuterated propoxyphene-d5 and norpropoxyphene-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for propoxyphene, norpropoxyphene, and their respective internal standards.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolation from this curve.
Conclusion
The metabolism of this compound is predominantly governed by the activity of CYP3A4 and CYP3A5. Genetic polymorphisms, particularly the common non-functional CYP3A5*3 allele, are a major source of inter-individual variability in the drug's pharmacokinetics. Individuals with genetically impaired CYP3A5 function exhibit significantly reduced clearance and higher systemic exposure to propoxyphene. This inherited metabolic profile increases the risk of accumulation of the cardiotoxic metabolite, norpropoxyphene, providing a clear pharmacogenomic basis for the severe adverse cardiac events that ultimately led to the withdrawal of propoxyphene from clinical use.
References
- 1. wmpllc.org [wmpllc.org]
- 2. Articles [globalrx.com]
- 3. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity of Opioids — BROWN EMERGENCY MEDICINE BLOG [brownemblog.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info [drugs.com]
- 7. Norpropoxyphene - Wikipedia [en.wikipedia.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in vitro and in vivo studies and lack of CYP2D6 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. CYP3A5 but not CYP2D6 polymorphism contributes significantly to the variability in dextropropoxyphene disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 15. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatographic determination of propoxyphene and norpropoxyphene in plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Propoxyphene Hydrochloride: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride is a synthetic opioid analgesic that is structurally related to methadone.[1][2] It was first synthesized in 1953 and was historically used for the relief of mild to moderate pain.[3] The analgesic properties of propoxyphene are primarily attributed to its action as a weak agonist at the µ-opioid receptor (MOR).[1][4] However, due to concerns over cardiotoxicity, potential for overdose, and limited analgesic efficacy, propoxyphene has been withdrawn from the market in many countries.[5][6]
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound. It summarizes the key structural features influencing its analgesic activity, its metabolism, and the pharmacological properties of its major metabolite. This document also outlines the general experimental protocols employed in the evaluation of opioid analgesics.
Core Structure-Activity Relationships of Propoxyphene
Stereochemistry: The Decisive Factor
Propoxyphene has two chiral centers, resulting in four possible stereoisomers. The analgesic activity resides almost exclusively in the α-dextro-propoxyphene isomer, which has a (2S, 3R) configuration.[7] Its enantiomer, α-levo-propoxyphene, is essentially devoid of analgesic effects but possesses antitussive (cough suppressant) properties.[7] This highlights the critical importance of the specific three-dimensional arrangement of the molecule for its interaction with the µ-opioid receptor. The other two stereoisomers, the β-forms, are also significantly less active.
Key Functional Groups
The core structure of propoxyphene consists of a diphenylpropylamine backbone with a propionate (B1217596) ester.
-
The Propionate Ester: This group is important for its analgesic activity. Hydrolysis of the ester bond results in the corresponding alcohol, which has significantly reduced analgesic potency.
-
The Dimethylamino Group: The tertiary amine is a common feature in many opioid analgesics and is crucial for receptor binding, likely through protonation and ionic interaction with the receptor.
-
The Phenyl Groups: The two phenyl rings are essential for analgesic activity. Their orientation and interaction with the receptor are key determinants of efficacy.
-
The Methyl Group on the Propylamine Chain: The stereochemistry at this position, as part of the overall α-dextro configuration, is critical for proper binding to the opioid receptor.
Metabolism of Propoxyphene
Propoxyphene is primarily metabolized in the liver via N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[4] This process leads to the formation of its major and pharmacologically active metabolite, norpropoxyphene (B1213060) .
Norpropoxyphene has a longer half-life than the parent drug and can accumulate in the body with repeated dosing.[2] While it possesses some weak analgesic activity, it is significantly less potent than propoxyphene. More importantly, norpropoxyphene is associated with significant cardiotoxicity, including prolongation of the QT interval, which can lead to fatal cardiac arrhythmias.[5][6] This toxicity profile is a major reason for the withdrawal of propoxyphene from clinical use.
Quantitative Data
Comprehensive tables of quantitative SAR data for a wide range of propoxyphene analogs are scarce in the published literature. The following table summarizes the available binding affinity data for propoxyphene at the human µ-opioid receptor.
| Compound | Receptor | Assay Type | Ki (nM) |
| Propoxyphene | Human µ-opioid | Radioligand Binding | >100 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The evaluation of the analgesic activity and receptor binding of propoxyphene and its analogs would have followed standard pharmacological procedures for opioid compounds.
Radioligand Binding Assay for µ-Opioid Receptor
This in vitro assay is used to determine the binding affinity of a compound to the µ-opioid receptor.
Objective: To determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Radioligand: A substance with high affinity for the µ-opioid receptor that is labeled with a radioisotope (e.g., [3H]-DAMGO).[8]
-
Test compounds (e.g., propoxyphene analogs).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.[9]
In Vivo Analgesic Assays
These assays are used to evaluate the analgesic efficacy of a compound in animal models of pain.
Common Models:
-
Tail-flick test: Measures the latency of a rodent to withdraw its tail from a source of thermal pain. An increase in latency indicates an analgesic effect.
-
Hot plate test: Measures the latency of a rodent to lick its paw or jump when placed on a heated surface. An increased latency suggests analgesia.
-
Writhing test: Involves injecting a chemical irritant (e.g., acetic acid) into the peritoneal cavity of a mouse, which causes characteristic stretching and writhing movements. A decrease in the number of writhes indicates an analgesic effect.
General Procedure:
-
Animals are habituated to the testing environment.
-
A baseline pain response is measured.
-
The test compound is administered (e.g., orally, subcutaneously, or intraperitoneally).
-
At various time points after drug administration, the pain response is measured again.
-
The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE).
Signaling Pathway
As a µ-opioid receptor agonist, propoxyphene initiates a cascade of intracellular events typical for this class of drugs.
Upon binding to the µ-opioid receptor, propoxyphene promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[1] The dissociated Gαi/o and Gβγ subunits then mediate downstream effects, including:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release.[1]
-
Activation of G protein-coupled inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability.[1]
Collectively, these actions decrease the transmission of pain signals, resulting in analgesia.
Conclusion
The structure-activity relationship of this compound is a classic example of the importance of stereochemistry in pharmacology. The analgesic activity is almost exclusively confined to the α-dextro isomer, highlighting the precise structural requirements for effective interaction with the µ-opioid receptor. While detailed quantitative SAR data for a broad range of analogs are limited due to its historical context and subsequent withdrawal from the market, the foundational principles of its activity are well-understood. The metabolism of propoxyphene to the cardiotoxic norpropoxyphene underscores the critical role of metabolic profiling in drug development. The experimental protocols described herein represent the standard methodologies that would have been instrumental in elucidating the pharmacological profile of propoxyphene and its analogs. This guide provides a comprehensive overview of the key SAR aspects of this compound for professionals in the field of drug research and development.
References
- 1. Dextrothis compound | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride - Google Patents [patents.google.com]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Propoxyphene – Chiralpedia [chiralpedia.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
In Vitro Characterization of Propoxyphene Hydrochloride's Opioid Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride, a synthetic opioid analgesic, has a well-documented history in the management of mild to moderate pain. Its primary mechanism of action involves agonism at opioid receptors, leading to modulation of downstream signaling pathways and ultimately, analgesia. This technical guide provides an in-depth in vitro characterization of propoxyphene's opioid agonism, focusing on its binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The properties of its principal metabolite, norpropoxyphene (B1213060), are also considered. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols and a clear presentation of quantitative data.
Opioid Receptor Binding Affinity
The initial interaction of propoxyphene with opioid receptors is characterized by its binding affinity, typically quantified by the inhibition constant (Ki). Radioligand binding assays are the standard method for determining these values.
Quantitative Binding Data
The binding affinities of this compound and its major metabolite, norpropoxyphene, for the µ, δ, and κ opioid receptors are summarized in the table below. Propoxyphene demonstrates a preferential, albeit low, affinity for the µ-opioid receptor.
| Compound | Receptor | Binding Affinity (Ki) | Species/Tissue | Radioligand | Reference |
| Propoxyphene HCl | µ-opioid | >100 nM | Recombinant human | [³H]-DAMGO | [1] |
| µ-opioid | 509 nM | Recombinant human | [³H]-DAMGO | [1] | |
| κ-opioid | Not well-differentiated from δ | Mouse brain membranes | [³H]-EKC | [2] | |
| δ-opioid | Not well-differentiated from κ | Mouse brain membranes | [³H]-DALE | [2] | |
| Low-Affinity Site | 40 µM (Kd) | Mouse brain membranes | [³H]-EKC | [2] | |
| Norpropoxyphene | µ-opioid | Data not available | - | - | |
| κ-opioid | Data not available | - | - | ||
| δ-opioid | Data not available | - | - |
DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin; EKC: Ethylketocyclazocine; DALE: [D-Ala², Leu⁵]-enkephalin
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Recombinant human µ-opioid receptor expressed in cell membranes (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist)
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membranes, [³H]-DAMGO, and assay buffer.
-
Non-specific Binding: Membranes, [³H]-DAMGO, and Naloxone.
-
Displacement: Membranes, [³H]-DAMGO, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Displacement Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the displacement curve.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Activity at Opioid Receptors
The agonist activity of propoxyphene at opioid receptors is determined through functional assays that measure the cellular response following receptor binding. The primary signaling pathway for µ-opioid receptors involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Functional Data
| Compound | Assay | Receptor | EC50 | Emax (% of control) | Reference |
| Propoxyphene HCl | GTPγS Binding | µ-opioid | Data not available | Data not available | |
| κ-opioid | Data not available | Data not available | |||
| δ-opioid | Data not available | Data not available | |||
| cAMP Inhibition | µ-opioid | Data not available | Data not available | ||
| κ-opioid | Data not available | Data not available | |||
| δ-opioid | Data not available | Data not available | |||
| Norpropoxyphene | GTPγS Binding | µ-opioid | Data not available | Data not available | |
| κ-opioid | Data not available | Data not available | |||
| δ-opioid | Data not available | Data not available | |||
| cAMP Inhibition | µ-opioid | Data not available | Data not available | ||
| κ-opioid | Data not available | Data not available | |||
| δ-opioid | Data not available | Data not available |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Resuspend cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add membranes, GDP (typically 10-30 µM), varying concentrations of this compound, and assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve using non-linear regression.
Experimental Protocol: cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with the PDE inhibitor.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 (concentration for 50% inhibition), which corresponds to the EC50 for a Gi-coupled agonist, and the Emax (maximal inhibition) from the dose-response curve.
Signaling Pathways and Visualizations
The interaction of propoxyphene with opioid receptors initiates a cascade of intracellular events. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Propoxyphene-induced µ-opioid receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
Caption: Logical relationship of functional assays for opioid agonism.
Conclusion
This compound acts as a low-affinity agonist primarily at the µ-opioid receptor. Its in vitro characterization reveals a classic opioid-like mechanism involving G-protein coupling and inhibition of the adenylyl cyclase pathway. While binding affinity data is available, a comprehensive understanding of its functional potency and efficacy requires further investigation through GTPγS binding and cAMP inhibition assays to determine its EC50 and Emax values. Similarly, a more detailed characterization of the opioid receptor binding and functional activity of its major metabolite, norpropoxyphene, is warranted to fully elucidate the overall pharmacological profile of propoxyphene administration. The experimental protocols and data presented in this guide provide a framework for conducting and interpreting such in vitro studies, contributing to a deeper understanding of propoxyphene's opioid agonism.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Propoxyphene Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of propoxyphene and its major metabolite, norpropoxyphene (B1213060), in various biological matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Propoxyphene is a narcotic analgesic for which accurate and reliable quantification in biological samples is crucial for clinical monitoring, forensic toxicology, and pharmacokinetic studies. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This document outlines validated protocols for sample preparation and analysis, along with a comparison of their quantitative performance. A critical consideration in the analysis of propoxyphene is the stability of its primary metabolite, norpropoxyphene, which can undergo rearrangement under certain conditions, particularly alkaline pH, affecting the accuracy of quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of the analytical methods described in this document.
Table 1: Quantitative Performance of HPLC-UV for Propoxyphene and Norpropoxyphene in Human Plasma
| Parameter | Propoxyphene | Norpropoxyphene | Reference |
| Linearity Range | 20 - 200 ng/mL | 20 - 200 ng/mL | [1] |
| Limit of Quantification (LOQ) | 20 ng/mL | 20 ng/mL | [1] |
| Within-Run Precision (%CV) | 6.2 - 8.9% | 6.2 - 8.9% | [1] |
Table 2: Quantitative Performance of GC-MS for Propoxyphene and Norpropoxyphene in Urine
| Parameter | Propoxyphene | Norpropoxyphene Amide | Reference |
| Linearity Range | 0 - 2000 ng/mL | 0 - 2000 ng/mL | [2] |
| Limit of Detection (LOD) | Not Reported | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | |
| Recovery | > 85% | > 85% | [2] |
| Within-Day Precision (%CV) | < 10% | < 10% | [2] |
| Between-Day Precision (%CV) | < 15% | < 15% | [2] |
Table 3: Quantitative Performance of LC-MS/MS for Propoxyphene and Norpropoxyphene in Biological Matrices
| Parameter | Propoxyphene | Norpropoxyphene | Matrix | Reference |
| Linearity Range | 0.05 - 500 ng/mL | 0.05 - 500 ng/mL | Whole Blood | [3] |
| Limit of Detection (LOD) | 0.01 - 5 ng/mL | 0.01 - 5 ng/mL | Whole Blood | [3] |
| Limit of Quantification (LOQ) | 0.05 - 20 ng/mL | 0.05 - 20 ng/mL | Whole Blood | [3] |
| Recovery | > 85% | > 85% | Whole Blood | [3] |
| Intra-Day Precision (%CV) | 3 - 15% | 3 - 15% | Whole Blood | [3] |
| Inter-Day Precision (%CV) | 7 - 18% | 7 - 18% | Whole Blood | [3] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood, Plasma, Serum, Urine, and Tissue[4]
This protocol is suitable for isolating propoxyphene and norpropoxyphene from various biological matrices prior to GC-MS or LC-MS/MS analysis.
Materials:
-
100 mM Phosphate (B84403) Buffer (pH 6.0)
-
Methanol (B129727) (CH3OH)
-
Deionized Water (D.I. H2O)
-
100 mM Acetic Acid
-
Dichloromethane (B109758)/Isopropanol/Ammonium Hydroxide (B78521) (78:20:2, v/v/v)
-
1% HCl in Methanol
-
Ethyl Acetate
-
Internal Standards (e.g., Propoxyphene-d11, Norpropoxyphene-d5)
-
Solid-Phase Extraction Columns (e.g., Clean Screen® DAU, 200 mg)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standards.
-
Add 1-2 mL of blood, plasma, serum, urine, or 1 g of (1:4) tissue homogenate.
-
Vortex the mixture and let it stand for 5 minutes.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.
-
Adjust the sample pH to 6.0 ± 0.5 using 100 mM monobasic or dibasic sodium phosphate.
-
For urine samples, to improve the analysis of norpropoxyphene, add 1 drop of 35% sodium hydroxide solution, mix, and then adjust the pH back to 6.0. This step converts norpropoxyphene to the more stable norpropoxyphene amide.[4]
-
Centrifuge for 10 minutes at 2000 rpm and collect the supernatant.
-
-
SPE Column Conditioning:
-
Wash the SPE column with 3 mL of methanol.
-
Wash the SPE column with 3 mL of D.I. H2O.
-
Equilibrate the SPE column with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE column at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the column with 3 mL of D.I. H2O.
-
Wash the column with 3 mL of 100 mM acetic acid.
-
Wash the column with 3 mL of methanol.
-
Dry the column under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of freshly prepared dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Add 100 µL of 1% HCl in methanol to the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.
-
For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase.
-
For GC-MS: Reconstitute the residue in 100 µL of ethyl acetate.
-
Analytical Method: HPLC-UV
This method is suitable for the quantification of propoxyphene and norpropoxyphene in plasma and breast milk.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.002 M H2SO4 (1:1, v/v)[1]
-
Flow Rate: Not specified, requires optimization
-
Detection Wavelength: 205 nm[1]
-
Injection Volume: 50-100 µL (typical)
Protocol:
-
Perform sample preparation using a suitable extraction method (e.g., liquid-liquid extraction as described in the reference, or the SPE protocol above).
-
Reconstitute the dried extract in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Quantify the analytes based on the peak area of the UV chromatogram against a calibration curve.
Analytical Method: GC-MS
This method is designed for the confirmation and quantification of propoxyphene and norpropoxyphene in urine.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-1MS)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature 100°C for 1.5 min, ramp at 25°C/min to 280°C and hold for 15 min.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Ionization Mode: Electron Impact (EI)
-
MS Acquisition: Selected Ion Monitoring (SIM)
-
Ions Monitored (as propionyl derivatives):
-
Propoxyphene: Quantifier ion 58, Qualifier ions 115, 208[4]
-
Norpropoxyphene Amide: To be determined based on the derivatized structure.
-
Protocol:
-
Perform sample preparation using the SPE protocol, including the base treatment step for urine to convert norpropoxyphene to its amide.
-
Derivatization: To the dried residue, add 50 µL of propionic anhydride (B1165640) and 20 µL of pyridine. Heat at 80°C for 3 minutes. Dry the sample again under a stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot into the GC-MS system.
-
Identify and quantify the analytes based on their retention times and the abundance of the selected ions.
Analytical Method: LC-MS/MS
This highly sensitive and specific method is suitable for the quantification of propoxyphene and norpropoxyphene in various biological matrices.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 or equivalent reversed-phase analytical column
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for analyte separation
-
Flow Rate: 0.2 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Acquisition: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Protocol:
-
Prepare samples using either the "Dilute-and-Shoot" method for urine or the SPE protocol for other matrices.
-
Dilute-and-Shoot (Urine): Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standards. Centrifuge and inject the supernatant.
-
-
Inject the prepared sample into the LC-MS/MS system.
-
Identify the analytes by their retention times and specific MRM transitions.
-
Quantify the analytes by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Hair Sample Preparation
Hair analysis provides a longer detection window for drug exposure.
Materials:
-
Dichloromethane
-
Methanol
-
Deionized Water
-
Extraction Solvent (e.g., Methanol/Acetonitrile with 0.2% Formic Acid)
-
Ball mill or homogenizer
Protocol:
-
Decontamination:
-
Wash approximately 20-50 mg of hair with dichloromethane to remove external contaminants.
-
Wash the hair with methanol.
-
Wash the hair with deionized water.
-
Dry the hair sample completely.
-
-
Homogenization:
-
Cut the decontaminated hair into small segments (1-3 mm).
-
Pulverize the hair segments using a ball mill or homogenizer to a fine powder.
-
-
Extraction:
-
Weigh an accurate amount of the pulverized hair (e.g., 20 mg).
-
Add the extraction solvent and internal standards.
-
Sonicate for an extended period (e.g., 1-2 hours) or incubate at an elevated temperature (e.g., 40-50°C).
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Collect the supernatant for analysis by LC-MS/MS.
-
Conclusion
The choice of analytical method for the quantification of propoxyphene hydrochloride in biological samples is dependent on the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not paramount. GC-MS provides reliable confirmation and quantification, particularly in forensic applications, but requires derivatization. LC-MS/MS stands out as the most sensitive and specific method, suitable for the analysis of low concentrations of propoxyphene and its metabolites in complex biological matrices, and is the preferred method for high-throughput analysis. Proper sample preparation, including consideration of the stability of norpropoxyphene, is critical for obtaining accurate and reproducible results with any of these techniques.
References
Application Notes and Protocols for the GC-MS Identification of Propoxyphene Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene is a synthetic opioid analgesic that undergoes extensive metabolism in the body. The accurate identification and quantification of its metabolites are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for this purpose, offering high sensitivity and specificity. These application notes provide detailed protocols for the analysis of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), in biological matrices using GC-MS.
Propoxyphene is primarily metabolized in the liver via N-demethylation by the cytochrome P450 enzyme CYP3A4 to its major and pharmacologically active metabolite, norpropoxyphene.[1][2][3] Minor metabolic pathways include ring hydroxylation and the formation of glucuronide conjugates.[2][3] Norpropoxyphene has a longer elimination half-life (30-36 hours) compared to the parent drug (6-12 hours), making it a key analyte for detecting propoxyphene use.[3]
Metabolic Pathway of Propoxyphene
The metabolic conversion of propoxyphene to its major metabolite, norpropoxyphene, is illustrated below.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood, Plasma, Serum, or Urine
This protocol is a general guideline for the extraction of propoxyphene and norpropoxyphene from various biological fluids.
Materials:
-
Clean Screen® DAU Extraction Columns (200 mg) or equivalent
-
100 mM Phosphate (B84403) buffer (pH 6.0)
-
Methanol (B129727) (CH3OH)
-
Deionized Water (D.I. H2O)
-
100 mM Acetic acid
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (B78521) (78:20:2, v/v/v)
-
1% HCl in Methanol
-
Ethyl Acetate (B1210297)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of 100 mM phosphate buffer (pH 6.0), add the internal standard.
-
Add 1-2 mL of the biological sample (blood, plasma, serum, or urine). For tissue samples, use 1 g of a 1:4 tissue homogenate.[4]
-
Vortex the mixture and let it stand for 5 minutes.[4]
-
Add an additional 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.[4]
-
Ensure the sample pH is 6.0 ± 0.5. Adjust if necessary with 100 mM monobasic or dibasic sodium phosphate.
-
Centrifuge the sample at 2000 rpm for 10 minutes. Use the supernatant for the extraction.[4]
-
For urine samples to improve norpropoxyphene analysis: Before pH adjustment to 6.0, add one drop of 35% sodium hydroxide solution to the urine sample and mix. This converts the unstable norpropoxyphene to the more stable norpropoxyphene amide.[4]
-
-
SPE Column Conditioning:
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE column at a flow rate of 1-2 mL/minute.
-
-
Column Washing:
-
Elution:
-
Elute the analytes with 3 mL of the elution solvent (CH2Cl2/IPA/NH4OH; 78:20:2) at a flow rate of 1-2 mL/minute.[4]
-
-
Dry Down and Reconstitution:
GC-MS Analysis Parameters
The following are representative GC-MS parameters for the analysis of propoxyphene and norpropoxyphene. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Fused-silica capillary column (e.g., J&W DB-5 MS, 15 m x 0.25-mm i.d., 0.25-µm film thickness) or equivalent |
| Carrier Gas | Helium, flow rate 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (45 s) |
| Oven Temperature Program | Initial temperature 100 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV or Positive Chemical Ionization (CI+) with methane (B114726) as reagent gas |
| Ion Source Temperature | 200 °C (EI), 150 °C (CI+) |
| Interface Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (m/z 50-550) for qualitative identification |
| Selected Ions (m/z) | Propoxyphene: To be determined based on fragmentation pattern. Norpropoxyphene Amide: To be determined based on fragmentation pattern. Internal Standard: To be determined. |
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted in the following diagram.
Quantitative Data
The following tables summarize typical concentrations of propoxyphene and norpropoxyphene found in biological samples.
Table 1: Therapeutic and Fatal Concentrations in Blood
| Analyte | Therapeutic Concentration (mg/L) | Fatal Overdose Concentration (mg/L) |
| Propoxyphene | ~ 0.3 | > 1.0 |
| Norpropoxyphene | Up to 3.0 | Variable, often exceeds propoxyphene |
Data sourced from clinical and forensic toxicology literature.[5]
Table 2: Peak Plasma Concentrations after a 65 mg Oral Dose
| Analyte | Peak Plasma Concentration (µg/mL) | Time to Peak Concentration (hours) |
| Propoxyphene | 0.05 - 0.1 | 2 - 2.5 |
| Norpropoxyphene | 0.1 - 0.2 | Not specified |
Data from FDA label information.[3]
Conclusion
The protocols and data presented provide a comprehensive guide for the identification and quantification of propoxyphene and its major metabolite, norpropoxyphene, using GC-MS. Adherence to proper sample preparation techniques, including the stabilization of norpropoxyphene in urine samples, is critical for accurate and reliable results. The provided GC-MS parameters can serve as a starting point for method development and validation in a research or clinical laboratory setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of propoxyphene and norpropoxyphene by chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propoxyphene Hydrochloride in Animal Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride is a centrally acting opioid analgesic that has been historically used for the management of mild to moderate pain.[1] As a µ-opioid receptor agonist, it modulates pain perception in the central nervous system.[2] Due to safety concerns, propoxyphene has been withdrawn from the market in several countries.[1] However, it remains a relevant compound for research purposes, particularly in the study of opioid pharmacology and nociceptive pathways. These application notes provide an overview of the use of this compound in common animal models of nociception, including detailed protocols and quantitative data to guide experimental design.
Mechanism of Action
Propoxyphene exerts its analgesic effects primarily by acting as an agonist at µ-opioid receptors (OPRM1), and to a lesser extent, at kappa-opioid receptors (OPRK1).[3] The binding of propoxyphene to these G-protein coupled receptors initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.
The key molecular events following receptor activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium channels.[2]
-
Reduced Neurotransmitter Release: The collective effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, and acetylcholine.[2]
Further analgesic activity may also arise from the non-competitive inhibition of NMDA receptors.[3]
Caption: Signaling pathway of this compound.
Quantitative Data from Animal Models of Nociception
The analgesic efficacy of this compound has been evaluated in several standard animal models. The following tables summarize the quantitative data obtained from these studies.
Table 1: Tail-Flick and Tail Immersion Tests
| Animal Model | Species | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |
| Tail Immersion Test | Rat | Intraperitoneal | 48.6 | Smallest dose to affect reaction time | [4] |
| Rat Tail Heat Test | Rat | Oral | 20 | Produced a specific level of analgesic activity | [2] |
| Rat Tail Heat Test | Rat | Oral | 10 (d-propoxyphene) + 10 (l-propoxyphene) | Equivalent analgesic activity to 20 mg/kg of d-propoxyphene alone | [2] |
Table 2: Acetic Acid-Induced Writhing Test
| Animal Model | Species | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |
| Mouse Abdominal Constriction Test | Mouse | Not specified | Not specified | Exhibited opioid activity | [1] |
Table 3: Prostaglandin-Induced Hyperalgesia Test
| Animal Model | Species | Route of Administration | ID50 (µ g/paw ) | Relative Potency (Morphine = 100) | Reference |
| Prostaglandin Hyperalgesia Test | Rat | Intraplantar | ~25-40 | 4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and animal strains.
Tail-Flick Test (Radiant Heat)
This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, primarily assessing spinal reflexes.
Caption: Workflow for the Tail-Flick Test.
Materials:
-
Tail-flick analgesiometer
-
Animal restrainers
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Animal Acclimatization: Allow the animals (typically rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal in the restrainer and position its tail over the radiant heat source. Determine the baseline tail-flick latency by measuring the time it takes for the animal to withdraw its tail. Repeat this measurement 2-3 times with a 5-minute interval and calculate the average. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
This model assesses the response to a constant temperature thermal stimulus and involves supraspinal components of the pain response.
Caption: Workflow for the Hot Plate Test.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the animal
-
This compound solution
-
Vehicle control
-
Syringes and needles
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant value, typically between 50°C and 55°C.
-
Animal Acclimatization: Allow the animals (usually mice) to acclimate to the testing environment.
-
Baseline Latency: Place the animal on the hot plate within the plexiglass cylinder and start the stopwatch. Record the latency to the first sign of nociception, which may include licking a hind paw, flicking a paw, or jumping. A cut-off time (e.g., 30-60 seconds) must be set to prevent injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Measure the reaction latency at various time points after drug administration.
-
Data Analysis: Calculate the % MPE as described for the tail-flick test.
Acetic Acid-Induced Writhing Test
This is a chemical-based model of visceral pain that is sensitive to a wide range of analgesics.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Materials:
-
Acetic acid solution (e.g., 0.6% in saline)
-
This compound solution
-
Vehicle control
-
Syringes and needles
-
Observation chambers
-
Stopwatch or timer
Procedure:
-
Animal Acclimatization: Acclimate the animals (typically mice) to the observation chambers.
-
Drug Administration: Administer this compound or vehicle via the desired route.
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), administer a dilute solution of acetic acid intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the animal in the observation chamber and begin recording the number of writhes over a set period (e.g., 20 minutes). A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Conclusion
This compound serves as a useful tool compound for studying opioid-mediated analgesia in various preclinical models of nociception. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at understanding the mechanisms of pain and the action of opioid analgesics. Careful consideration of animal welfare, including the use of appropriate cut-off times and humane endpoints, is essential when conducting these studies.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Effect of l-propoxyphene on plasma levels and analgesic activity of d-propoxyphene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Propoxyphene-Induced Analgesia in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the analgesic effects of propoxyphene in rats using three standard behavioral models: the hot plate test, the tail-flick test, and the formalin test. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy of this opioid analgesic.
Introduction
Propoxyphene is a centrally acting opioid analgesic.[1] The d-isomer, dextropropoxyphene, is responsible for its analgesic effects, primarily through its action as a µ-opioid receptor agonist.[1] Understanding its efficacy and potency in established animal models of pain is crucial for drug development and comparative pharmacology. The following protocols outline standardized methods to quantify the analgesic properties of propoxyphene in rats.
Mechanism of Action and Signaling Pathway
Propoxyphene exerts its analgesic effect by binding to and activating µ-opioid receptors in the central nervous system (CNS). This activation mimics the action of endogenous opioids, leading to a cascade of intracellular events that ultimately reduce the perception of pain. The binding of propoxyphene to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates the following key signaling events:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.
These actions collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia.
References
Application Notes: Clinical Trial Design for Assessing Analgesic Efficacy of Propoxyphene Hydrochloride
Introduction
Propoxyphene hydrochloride is a centrally acting, synthetic opioid analgesic that was historically prescribed for the management of mild to moderate pain.[1][2] Its mechanism of action involves binding to mu-opioid receptors in the central nervous system (CNS), which modulates the perception of pain.[3][4] Structurally related to methadone, propoxyphene acts as a weak agonist at opioid receptors.[2][3] Following oral administration, it is rapidly absorbed, with peak plasma concentrations occurring within 2 to 2.5 hours, and it has an elimination half-life of approximately 6 to 12 hours.[1][5]
Crucially, propoxyphene was withdrawn from the U.S. market in 2010 at the request of the Food and Drug Administration (FDA) due to significant safety concerns.[6][7] New data revealed that the drug can cause serious cardiac toxicity, including significant changes to the electrical activity of the heart (prolonged PR interval, widened QRS complex, and prolonged QT interval) even at therapeutic doses.[6][7] These effects increase the risk of serious and potentially fatal cardiac arrhythmias.[6][8] Therefore, any modern clinical trial designed to assess its analgesic efficacy would be considered high-risk and must incorporate rigorous safety monitoring, particularly for cardiotoxicity. These notes provide a framework for such a trial design, reflecting historical methodologies and incorporating modern safety standards.
Mechanism of Action: Opioid Receptor Signaling
Propoxyphene exerts its analgesic effect primarily by acting as an agonist at the mu-opioid receptors (OP3), which are G-protein coupled receptors located throughout the CNS.[3] Binding of propoxyphene to these receptors stimulates the exchange of Guanosine Triphosphate (GTP) for Guanosine Diphosphate (GDP) on the associated G-protein complex.[3] This activation leads to the inhibition of the enzyme adenylate cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] The reduction in cAMP leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[3] This results in hyperpolarization and reduced neuronal excitability, inhibiting the release of nociceptive neurotransmitters (like substance P and GABA) and ultimately decreasing the perception of pain.[3]
Protocols for Clinical Assessment
Study Design and Workflow
A robust clinical trial to assess the analgesic efficacy of this compound would employ a randomized, double-blind, placebo-controlled, parallel-group design.[9] Including an active comparator (a standard-of-care analgesic) is essential to validate the study's sensitivity and contextualize the efficacy of the investigational drug.[9] Historical studies often used single-dose evaluations in models of acute pain, such as postpartum or postoperative pain.[10][11][12]
Protocol Details:
-
Study Objective: To evaluate the analgesic efficacy and safety of a single dose of this compound compared to placebo and an active comparator in patients with moderate to severe acute pain.
-
Patient Population: Adults aged 18-55 experiencing moderate to severe pain (e.g., post-dental extraction, postoperative).[13] Elderly patients should be excluded due to reduced metabolism and increased susceptibility to CNS and cardiac side effects.[6][10]
-
Inclusion Criteria:
-
Moderate to severe pain, defined as a score of ≥ 4 on a 10-point Numeric Rating Scale (NRS).
-
Normal baseline 12-lead ECG.
-
Willing and able to provide informed consent.
-
-
Exclusion Criteria:
Dosing and Administration
Treatments should be prepared in identical capsules to maintain blinding. A dose of 65 mg this compound was common historically.[5][11]
| Treatment Arm | Drug | Dose | Route |
| Investigational | This compound | 65 mg | Oral |
| Active Comparator | e.g., Acetaminophen / Codeine | 600 mg / 60 mg | Oral |
| Placebo | Inert substance (e.g., lactose) | N/A | Oral |
| Table 1: Example Dosing Regimen for a Single-Dose Acute Pain Study. |
Efficacy and Safety Assessments
Assessments must be performed at baseline and at regular intervals post-dose (e.g., 30, 60, 90, 120 minutes, and then hourly for up to 8 hours).
| Parameter Type | Endpoint | Description |
| Primary Efficacy | Total Pain Relief over 6 hours (TOPAR6) | Sum of pain relief scores recorded at each assessment time point over the first 6 hours. |
| Secondary Efficacy | Sum of Pain Intensity Difference (SPID) | Sum of the differences in pain intensity from baseline at each time point. |
| Time to Onset of Analgesia | Time from dosing until the patient first reports meaningful pain relief. | |
| Peak Pain Relief | The maximum pain relief score reported by the patient. | |
| Time to Rescue Medication | Time from dosing until the patient first requests additional pain medication.[15] | |
| Primary Safety | Incidence of Adverse Events (AEs) | Spontaneously reported or observed AEs, with special attention to dizziness, sedation, nausea, and vomiting.[1] |
| Secondary Safety | ECG Changes | Continuous telemetry and 12-lead ECGs at baseline, and 1, 2, 4, and 8 hours post-dose to monitor for QTc, PR, and QRS interval changes.[6] |
| Vital Signs | Blood pressure, heart rate, and respiratory rate measured at each assessment point. | |
| Table 2: Key Efficacy and Safety Endpoints. |
Experimental Protocols
Protocol 1: Pain Intensity Assessment using a Visual Analog Scale (VAS)
Objective: To quantitatively measure a patient's pain intensity at specified time points.
Materials:
-
100 mm Visual Analog Scale (VAS) ruler, anchored with "No Pain" at 0 mm and "Worst Possible Pain" at 100 mm.
-
Data collection forms.
Procedure:
-
Provide the patient with the VAS ruler.
-
Instruct the patient: "Please mark the line at the point that represents the intensity of your pain right now. The left end means 'No Pain' and the right end means 'Worst Possible Pain'."
-
Ensure the patient understands the instructions before they make their mark.
-
Once the patient has marked the line, turn the ruler over.
-
Measure the distance in millimeters from the "No Pain" (0 mm) end to the patient's mark.
-
Record this value (0-100) on the data collection form corresponding to the correct time point.
-
Repeat the procedure at each scheduled assessment time without allowing the patient to see their previous ratings.
Protocol 2: Rigorous ECG Monitoring for Cardiotoxicity
Objective: To detect any potential drug-induced changes in cardiac electrical conduction, specifically QT/QTc, PR, and QRS intervals.
Materials:
-
Calibrated 12-lead ECG machine.
-
Continuous telemetry monitoring system.
-
Patient data collection forms.
Procedure:
-
Baseline ECG:
-
Prior to dosing, perform a standard 12-lead ECG on the patient at rest.
-
A qualified cardiologist, blinded to the treatment allocation, must review the baseline ECG to confirm the absence of any clinically significant abnormalities.
-
Record the baseline QT, PR, and QRS intervals. Calculate the corrected QT interval (QTc) using a standard formula such as Fridericia's (QTcF).[6]
-
-
Continuous Monitoring:
-
Initiate continuous telemetry monitoring for each patient from pre-dose through the final 24-hour assessment.
-
Set alarms for any pre-specified changes in heart rate, rhythm, or interval duration.
-
-
Scheduled Post-Dose ECGs:
-
Perform a 12-lead ECG at 1, 2, 4, 8, and 24 hours post-administration of the study drug.
-
Ensure the patient is in a resting state for at least 5 minutes before each recording.
-
-
Data Analysis and Safety Halts:
-
All ECGs must be promptly reviewed by the blinded cardiologist.
-
Measure and record the QT, QTc, PR, and QRS intervals for each time point.
-
Establish pre-defined stopping rules. For example, the trial may be halted for any patient who exhibits a QTc interval prolongation exceeding 500 ms (B15284909) or a change from baseline of >60 ms.
-
All significant ECG changes must be reported as Serious Adverse Events (SAEs).
-
Statistical Analysis Plan
The primary efficacy analysis for TOPAR6 would be conducted using an Analysis of Covariance (ANCOVA) model, with the treatment group as the main factor and the baseline pain score as a covariate. Pairwise comparisons between propoxyphene and placebo, and propoxyphene and the active comparator, would be performed. The analysis of secondary endpoints, such as time to rescue medication, would be performed using survival analysis methods like the Kaplan-Meier analysis and log-rank test. Safety data will be summarized descriptively.
References
- 1. Articles [globalrx.com]
- 2. Propoxyphene (Darvon): Opioid Uses Side Effects & Dosage [medicinenet.com]
- 3. Dextrothis compound | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. drugs.com [drugs.com]
- 6. FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene | FDA [fda.gov]
- 7. FDA recommends stop prescribing and dispensing (Darvocet & Darvon) propoxyphene | Florida Nurse Practitioner Network | ENP Network [fnpn.enpnetwork.com]
- 8. confirmbiosciences.com [confirmbiosciences.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Darvocet-N (Propoxyphene Napsylate and Acetaminophen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A multicenter study for analgesia involving fenoprofen, propoxyphene [alone or in combination] with placebo and aspirin controls in postpartum pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative analgesic study of propoxyphene, fenoprofen, the combination of propoxyphene and fenoprofen, aspirin, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Darvon (Propoxyphene): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation and Stability Testing of Propoxyphene Hydrochloride Capsules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride is a centrally acting opioid analgesic.[1] The development of a stable and effective capsule formulation is crucial for ensuring its safety, efficacy, and shelf-life. These application notes provide a comprehensive overview of the formulation, manufacturing process, and stability testing protocols for this compound capsules, in accordance with ICH guidelines.
Formulation of this compound Capsules (65 mg)
A typical formulation for a 65 mg this compound capsule involves the active pharmaceutical ingredient (API) and various excipients that aid in the manufacturing process and ensure the stability and bioavailability of the drug product.
Components and their Functions
-
Active Pharmaceutical Ingredient (API):
-
This compound: The therapeutic agent.[2]
-
-
Diluent/Filler:
-
Microcrystalline Cellulose (B213188) or Starch: To increase the bulk of the formulation to a manageable size for encapsulation.[2][3]
-
-
Glidant:
-
Silicon Dioxide (Silicone): To improve the flow properties of the powder blend, ensuring uniform filling of the capsules.[2]
-
-
Lubricant:
-
Magnesium Stearate: To reduce friction between the powder and the manufacturing equipment.[2]
-
-
Capsule Shell:
Example Quantitative Formulation
The following table outlines a typical quantitative formulation for a single 65 mg this compound capsule.
| Component | Function | Quantity per Capsule (mg) | Percentage (% w/w) |
| This compound | API | 65.0 | 21.7 |
| Microcrystalline Cellulose | Diluent/Filler | 212.0 | 70.6 |
| Starch | Diluent/Filler | 15.0 | 5.0 |
| Silicon Dioxide | Glidant | 3.0 | 1.0 |
| Magnesium Stearate | Lubricant | 5.0 | 1.7 |
| Total Fill Weight | - | 300.0 | 100.0 |
| Size '1' Gelatin Capsule Shell | Encapsulant | 1 | - |
Manufacturing Process
The manufacturing of this compound capsules follows a standardized procedure for powder-filled hard gelatin capsules.
Manufacturing Workflow Diagram
Caption: Manufacturing workflow for this compound capsules.
Experimental Protocol for Manufacturing
-
Dispensing: Accurately weigh all raw materials (API and excipients) as per the batch manufacturing record.
-
Sifting: Sift the API and excipients through an appropriately sized mesh sieve to ensure particle size uniformity and remove any lumps.
-
Blending: a. Load the sifted this compound and a portion of the microcrystalline cellulose into a suitable blender (e.g., V-blender or bin blender). b. Blend for a pre-defined time (e.g., 10 minutes) to ensure uniform distribution of the API. c. Add the remaining excipients (starch, silicon dioxide, and magnesium stearate) and continue blending for another pre-defined period (e.g., 15 minutes) to achieve a homogenous powder mix.
-
Encapsulation: a. Set up an automatic or semi-automatic capsule filling machine with the appropriate size '1' capsule tooling. b. Load the empty gelatin capsule shells and the powder blend into their respective hoppers. c. Operate the machine to fill the capsule bodies with the target weight of the powder blend and then seal them with the caps.
-
Dedusting and Polishing: Pass the filled capsules through a dedusting and polishing machine to remove any extraneous powder from the capsule surface.
-
In-Process Quality Control (IPQC): Perform checks for weight variation, lock length, and physical appearance at regular intervals during the encapsulation process.
-
Packaging: Package the approved capsules into blisters or bottles as per the packaging specifications.
-
Final Quality Control: The finished product is subjected to a full battery of quality control tests as per the product specification before release.
Stability Testing
Stability testing is performed to ensure that the quality, safety, and efficacy of the drug product are maintained throughout its shelf life. The testing is conducted according to ICH Q1A(R2) guidelines.[4]
Stability-Indicating Parameters
The following parameters should be monitored during a stability study of this compound capsules:
-
Physical Attributes: Appearance, color, and integrity of the capsule shell.
-
Chemical Attributes: Assay of this compound, content of known and unknown degradation products, and dissolution profile.
-
Microbiological Attributes: Microbial limits testing.
Stability Study Conditions and Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Example Stability Data
The following table presents hypothetical stability data for a batch of this compound 65 mg capsules.
| Test Parameter | Specification | Initial | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) | 12 Months (25°C/60%RH) |
| Appearance | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 99.5 | 100.0 |
| Dehydrated Rearrangement Product (%) | Not more than 0.2% | < 0.05 | 0.08 | 0.12 | 0.06 |
| Total Impurities (%) | Not more than 1.0% | 0.15 | 0.25 | 0.38 | 0.20 |
| Dissolution (% in 30 min) | Not less than 80% | 95 | 94 | 92 | 94 |
Experimental Protocols for Stability Testing
Forced Degradation Study
A forced degradation study is essential to develop and validate a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for 8 hours at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for 8 hours at 60°C.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by a suitable HPLC method to identify and quantify any degradation products. The method should be able to separate the API peak from all degradant peaks.
Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for the assay and impurity determination of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 220 nm[3] |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
-
Standard Preparation (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation (for Assay): Take the contents of 20 capsules and determine the average weight. Weigh a quantity of the pooled powder equivalent to 65 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter a portion of the solution through a 0.45 µm filter before injection.
-
Impurity Analysis: Use the same sample preparation, but compare peak areas of impurities to a diluted standard solution (e.g., at the 0.5% level).
Propoxyphene Mechanism of Action
Propoxyphene exerts its analgesic effect through multiple pathways in the central nervous system.
References
Application Note: Propoxyphene Hydrochloride as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride is a synthetic opioid analgesic.[1][2] Although its use in clinical practice has been largely discontinued (B1498344) in many countries due to concerns about cardiotoxicity and a narrow therapeutic index, it remains an important compound for forensic analysis, toxicology screening, and in the quality control of existing pharmaceutical preparations.[1][2][3] As a reference standard, this compound is crucial for the accurate identification and quantification of the active pharmaceutical ingredient (API) in dosage forms and for the detection and quantification in biological matrices. This document provides detailed protocols for the use of this compound USP Reference Standard (RS) in analytical procedures.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | (2S,3R)-(+)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol propionate (B1217596) (ester) hydrochloride | [4] |
| Molecular Formula | C₂₂H₂₉NO₂·HCl | [4][5] |
| Molecular Weight | 375.93 g/mol | [4][5] |
| Melting Range | 163.5°C to 168.5°C | [4][5] |
| Specific Rotation | +52° to +57° (10 mg/mL in water) | [4][5] |
| Solubility | Soluble in water, alcohol, acetone, and chloroform; practically insoluble in benzene (B151609) and ether. | [1] |
| Appearance | White crystalline powder | [1] |
Analytical Applications
This compound reference standard is primarily used for:
-
Identification: Confirmation of the identity of this compound in a sample by comparing its spectral or chromatographic properties with that of the reference standard.
-
Assay (Quantification): Determination of the purity and content of this compound in bulk drug substance and finished pharmaceutical products.
-
Related Compounds/Impurities Testing: Identification and quantification of process-related impurities and degradation products.
-
System Suitability: To ensure the analytical system is performing correctly before running samples.
Experimental Protocols
Identification of this compound
A. Infrared (IR) Absorption Spectroscopy
This method provides a highly specific identification of this compound.
Protocol:
-
Prepare a solution of this compound USP RS at a concentration of 1 in 20 in chloroform.[4][5]
-
Prepare a similar solution of the test sample.
-
Record the infrared absorption spectra of both solutions between 4000 cm⁻¹ and 400 cm⁻¹.
-
The absorption spectrum of the test sample solution should exhibit maxima only at the same wavelengths as that of the Standard solution.[4]
B. Qualitative Test for Chloride
This test confirms the presence of the hydrochloride salt.
Protocol:
-
Dissolve 0.25 g of this compound in 15 mL of purified water.[4][5]
-
To 3 mL of this solution, add 1 mL of 6 N ammonium (B1175870) hydroxide (B78521) to precipitate the propoxyphene base.
-
Filter the mixture to remove the precipitate.
-
Acidify the filtrate with 2 mL of nitric acid.
-
Add 1 mL of silver nitrate (B79036) TS. A white, curdy precipitate that is soluble in an excess of 6 N ammonium hydroxide confirms the presence of chloride.[4][5]
Assay of this compound by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the potency of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | L1 packing (e.g., C18), 3.9-mm x 30-cm |
| Mobile Phase | Methanol (B129727) and 0.1 M Monobasic ammonium phosphate (B84403) buffer, pH 6.3 (67:33) |
| Flow Rate | 1.5 mL/minute |
| Detection | UV at 254 nm |
| Injection Volume | 50 µL |
| Retention Time | Approximately 9 minutes for this compound |
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of methanol and 0.1 M Monobasic ammonium phosphate buffer (pH 6.3) in a 67:33 ratio.[4][5]
-
Standard Preparation: Accurately weigh a quantity of USP this compound RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 5.0 mg/mL.[4][5]
-
Assay Preparation: Accurately weigh about 250 mg of the this compound test sample, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase, and mix.[4]
System Suitability:
-
Tailing Factor: Not more than 3.5 for the this compound peak.[4]
-
Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the Standard preparation.[4]
Procedure:
-
Separately inject equal volumes (about 50 µL) of the Standard preparation and the Assay preparation into the chromatograph.[4]
-
Record the chromatograms and measure the peak responses for the major peaks.
-
Calculate the quantity, in mg, of C₂₂H₂₉NO₂·HCl in the portion of this compound taken using the formula: 50C(rU / rS) where C is the concentration (mg/mL) of USP this compound RS in the Standard preparation, and rU and rS are the peak responses from the Assay preparation and the Standard preparation, respectively.[4]
Related Compounds Testing by HPLC
This method is used to identify and quantify specified impurities in this compound.
Chromatographic Conditions:
The same chromatographic conditions as for the Assay are used.
Preparation of Solutions:
-
Mobile Phase: As prepared for the Assay.
-
Standard Stock Solution: Accurately weigh about 10 mg each of USP Propoxyphene Related Compound A RS and USP Propoxyphene Related Compound B RS into a 50-mL volumetric flask. Dissolve in 2 mL of methanol, dilute with Mobile Phase to volume, and mix.[4]
-
Standard Solution: Transfer 5.0 mL of the Standard stock solution to a 50-mL volumetric flask, dilute with Mobile Phase to volume, and mix.[4]
-
Test Solution: Use the Assay preparation.[4]
-
System Suitability Solution: Dissolve an accurately weighed quantity of USP this compound RS in the Standard solution to obtain a solution with known concentrations of about 4.5 mg/mL of this compound, and about 0.02 mg/mL each of propoxyphene related compound A and propoxyphene related compound B.[4]
System Suitability:
-
Relative Retention Times: Approximately 0.63 for propoxyphene related compound A, 0.78 for propoxyphene related compound B, and 1.0 for this compound.[4]
-
Resolution: The resolution between the propoxyphene related compound peaks and the this compound peak should be adequate.
Procedure:
-
Separately inject equal volumes (about 50 µL) of the Test solution and the Standard solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the quantity of each related compound in the portion of this compound taken.
Visualizations
Caption: Workflow for the assay of this compound using a reference standard.
Caption: Workflow for related compounds testing of this compound.
Disclaimer
This application note is intended for informational purposes only and should not be considered a substitute for official pharmacopeial monographs or validated analytical procedures. Users should verify all methods in their own laboratories to ensure suitability for their intended purpose. It is also important to note that propoxyphene has been withdrawn from the market in several countries due to safety concerns.[1]
References
Application Notes and Protocols for Investigating Propoxyphene Hydrochloride in Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride, a synthetic opioid analgesic, has a known potential for addiction, leading to both psychological and physical dependence.[1][2] Its mechanism of action primarily involves weak agonism at mu (µ), kappa (κ), and delta (δ) opioid receptors, with its main effects mediated through the µ-opioid receptor.[3] Like other opioids, propoxyphene can induce feelings of euphoria by increasing dopamine (B1211576) levels in the brain's reward pathways.[2] Additionally, it has been noted to have non-competitive antagonistic effects at NMDA receptors.[3] Due to its history of abuse and safety concerns, which led to its withdrawal from the market in several countries, robust preclinical protocols are essential for understanding its addictive properties and for the development of potential interventions.[4]
These application notes provide detailed protocols for key preclinical models used to investigate the addiction liability of this compound in rodents. The methodologies described include intravenous self-administration (IVSA), conditioned place preference (CPP), naloxone-precipitated withdrawal assessment, and in vivo microdialysis for measuring dopamine release.
Data Presentation
Table 1: Receptor Binding Affinities of Propoxyphene
| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) | Kd (µM) |
| Mu (µ) | [3H]DAMGO | Human | Recombinant Cell Membrane | >100 | - |
| Mu (µ) | [3H]-dihydromorphine | Mouse | Brain Membranes | - | - |
| Kappa (κ) | [3H]-ethylketocyclazocine | Mouse | Brain Membranes | - | - |
| Delta (δ) | [3H]-D-Ala2-Leu5-enkephalin | Mouse | Brain Membranes | - | - |
| Fourth Opioid Binding Site | [3H]-ethylketocyclazocine | Mouse | Brain Membranes | - | 40 |
Data sourced from multiple studies, methodologies may vary.[5][6]
Table 2: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) |
| d-Propoxyphene | Oral (with l-propoxyphene) | 10 | 114 ± 39 | 0.25 | - |
| Propoxyphene | - | - | - | - | 6-12 |
| Norpropoxyphene | - | - | - | - | 30-36 |
This table includes data from various studies and is intended for comparative purposes. Experimental conditions may differ.[7]
Signaling and Reward Pathways
References
- 1. Propoxyphene form maintenance treatment of narcotic addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addictiongroup.org [addictiongroup.org]
- 3. ClinPGx [clinpgx.org]
- 4. rehabspot.com [rehabspot.com]
- 5. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Propoxyphene Hydrochloride Cytotoxicity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene hydrochloride is a synthetic opioid analgesic that has been withdrawn from the market in many countries due to concerns about its cardiotoxicity, even at therapeutic doses.[1][2] Its primary metabolite, norpropoxyphene (B1213060), also contributes significantly to its toxic effects.[3][4][5] Understanding the cytotoxic mechanisms of this compound is crucial for toxicological studies and for the development of safer analgesics. This document provides detailed protocols for cell-based assays to quantify the cytotoxicity of this compound and offers insights into its potential mechanisms of action.
The primary mechanism of propoxyphene-induced cardiotoxicity involves the blockade of cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channels and sodium channels.[3][6][7] This disruption of ion flow can lead to fatal cardiac arrhythmias.[1][8] Cell-based assays are invaluable tools for assessing the cytotoxic effects of compounds by measuring various cellular parameters such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
Data Presentation
The following table summarizes quantitative data related to the cytotoxicity of propoxyphene and its metabolite.
| Compound | Assay Type | Cell/System | Endpoint | IC50 Value | Reference |
| Propoxyphene | HERG channel blockade | Xenopus oocytes | Inhibition of HERG currents | ~40 µmol/L | [3] |
| Norpropoxyphene | HERG channel blockade | Xenopus oocytes | Inhibition of HERG currents | ~40 µmol/L | [3] |
Experimental Protocols
Herein are detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay, the LDH release assay, and an apoptosis assay using Annexin V staining.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
Target cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the drug) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.[1][10][11]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium (low serum to reduce background)
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the experiment.
-
Background: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution to each well (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[12] During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for propoxyphene-induced cytotoxicity.
References
- 1. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. fda.gov [fda.gov]
- 3. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardio-respiratory toxicity of propoxyphene and norpropoxyphene in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with this compound and propoxyphene napsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propoxyphene and the Risk of Out-of-Hospital Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. wmpllc.org [wmpllc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Propoxyphene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphene is a chiral analgesic drug with two chiral centers, resulting in four stereoisomers: α-dextropropoxyphene, α-levopropoxyphene, β-dextropropoxyphene, and β-levopropoxyphene. The pharmacological activity of propoxyphene is stereospecific. The α-dextro isomer is responsible for the analgesic effects, while the α-levo isomer exhibits antitussive properties. Due to these differences in pharmacological activity, the effective chiral separation of propoxyphene stereoisomers is crucial for pharmaceutical development, quality control, and forensic analysis.
This document provides detailed application notes and protocols for the chiral separation of propoxyphene stereoisomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a widely used and effective technique for the separation of propoxyphene enantiomers and diastereomers. The use of a polysaccharide-based chiral stationary phase (CSP) is common for this application.
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | [1] |
| Mobile Phase | Not explicitly stated, but typically n-hexane/alcohol mixtures for normal phase | General Knowledge |
| Sample Preparation | Conversion of propoxyphene salt to free base is necessary due to solubility issues in the mobile phase. | [1] |
| Detection | UV | General Knowledge |
Experimental Protocol
1. Sample Preparation:
-
Dissolve the propoxyphene hydrochloride salt in a suitable solvent (e.g., water).
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide (B78521) solution) to precipitate the propoxyphene free base.
-
Extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the propoxyphene free base.
-
Reconstitute the residue in the HPLC mobile phase for injection.
2. HPLC Conditions:
-
Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm)
-
Mobile Phase: A typical starting condition would be a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a ratio of 90:10 (v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times.
-
Quantify the individual isomers by integrating the peak areas.
Experimental Workflow
Caption: Workflow for the chiral separation of propoxyphene stereoisomers by HPLC.
Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. Polysaccharide-based CSPs are also commonly used in SFC.
Data Presentation
| Parameter | Value (General Recommendation) |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol, ethanol, or isopropanol) |
| Modifier Gradient | A gradient of 5% to 50% modifier over several minutes is a good starting point for method development. |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV |
Experimental Protocol
1. Sample Preparation:
-
Dissolve the propoxyphene sample (as free base) in the modifier solvent (e.g., methanol) to a suitable concentration.
2. SFC Conditions:
-
Column: Chiralpak AD-H or similar polysaccharide-based CSP (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B)
-
Gradient: 5% B to 40% B in 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
3. Analysis:
-
Inject the sample onto the SFC system.
-
Monitor the separation and optimize the gradient and other parameters as needed to achieve baseline resolution of the stereoisomers.
-
Identify and quantify the peaks as described for the HPLC method.
Experimental Workflow
Caption: General workflow for the chiral separation of propoxyphene stereoisomers by SFC.
Capillary Electrophoresis (CE) Method
CE is a high-efficiency separation technique that can be used for the chiral separation of ionizable compounds like propoxyphene. The use of cyclodextrins as chiral selectors in the background electrolyte is a common approach.
Data Presentation
| Parameter | Value | Reference |
| Chiral Selector | Heptakis(2,6-di-O-methyl)-β-cyclodextrin (neutral) or a mixture of neutral and anionic cyclodextrins (e.g., β-CD sulfobutyl ether IV). | General Knowledge |
| Background Electrolyte | Phosphate (B84403) or borate (B1201080) buffer at a pH where propoxyphene is protonated (e.g., pH 2.5-3.0). | General Knowledge |
| Applied Voltage | 15-25 kV | General Knowledge |
| Capillary Temperature | 25 °C | General Knowledge |
| Detection | UV | General Knowledge |
Experimental Protocol
1. Sample Preparation:
-
Dissolve the propoxyphene sample in the background electrolyte or a compatible low-ionic-strength buffer to the desired concentration.
2. CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 50 cm
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
3. Analysis:
-
Condition the capillary with the BGE before the first injection.
-
Inject the sample and apply the voltage.
-
Monitor the electropherogram for the separation of the enantiomers.
-
Optimize the cyclodextrin (B1172386) concentration and pH of the BGE to achieve the desired resolution.
Experimental Workflow
Caption: Workflow for the chiral separation of propoxyphene enantiomers by CE.
Conclusion
The choice of technique for the chiral separation of propoxyphene stereoisomers will depend on the specific requirements of the analysis, such as the desired resolution, speed, and available instrumentation. HPLC with polysaccharide-based CSPs provides a robust and reliable method. SFC offers a faster and more environmentally friendly alternative. CE is a high-efficiency technique well-suited for the separation of the charged propoxyphene molecule. The protocols provided here serve as a starting point for method development, and optimization of the experimental parameters will likely be necessary to achieve the desired separation for a specific application.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of d-Propoxyphene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of d-propoxyphene. The information herein is intended for research and development purposes only and must be used in compliance with all applicable laws and regulations.
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical challenges in the synthesis of d-propoxyphene?
The synthesis of d-propoxyphene involves the creation of two chiral centers. The primary challenges are:
-
Controlling Diastereoselectivity during the Grignard Reaction: The addition of benzylmagnesium chloride to the chiral aminoketone precursor results in two diastereomers, the α- and β-isomers of the amino alcohol (oxyphene). The desired α-diastereomer is the precursor to the pharmacologically active d-propoxyphene. Maximizing the yield of the α-isomer is a critical challenge.
-
Efficient Resolution of the Racemic Aminoketone: The synthesis typically starts with a racemic mixture of the aminoketone precursor, which must be resolved to isolate the desired enantiomer that leads to d-propoxyphene. This resolution, often achieved by forming diastereomeric salts, can be challenging in terms of yield and purity.[1][2]
-
Purification of the Final Product: Separating the desired α-d-propoxyphene from other stereoisomers and reaction byproducts requires careful purification, often involving multiple crystallization steps.[3]
Q2: Which stereoisomer of propoxyphene is the active analgesic?
Only the α-d-propoxyphene isomer possesses analgesic properties.[4] The α-l-isomer is primarily an antitussive. The β-diastereomers are significantly less active. Because d-propoxyphene has two asymmetric carbon atoms, four stereoisomers exist: alpha dextro, alpha levo, beta dextro, and beta levo.[3][4]
Troubleshooting Guides
Mannich Reaction for Aminoketone Synthesis
The initial step often involves a Mannich reaction to synthesize the racemic β-dimethylamino-α-methylpropiophenone precursor.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure accurate stoichiometry of reactants.- Monitor the reaction progress using TLC or LC-MS.- Consider extending the reaction time or moderately increasing the temperature. |
| Side reactions or polymerization.[5] | - Use high-purity, fresh reagents, especially formaldehyde (B43269).[5]- Control the reaction temperature; lower temperatures can minimize side reactions.[5]- Slow, dropwise addition of reagents can prevent polymerization.[5] | |
| Formation of Polymeric Byproducts | High reactivity of formaldehyde or secondary reactions of the product.[5] | - Use a pre-formed iminium salt, such as Eschenmoser's salt, for a more controlled reaction.[5]- If using a primary amine, be aware that the resulting secondary amine can react further. Consider using a secondary amine from the start if the protocol allows. |
Diastereomeric Salt Resolution of the Aminoketone
Resolving the racemic aminoketone is crucial for obtaining the correct enantiomer for the subsequent steps. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl tartaric acid.[6]
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Diastereomeric Salt | The desired salt is too soluble in the chosen solvent.[1] | - Screen for a different solvent or a mixture of solvents that reduces the solubility of the target salt.- Experiment with lower crystallization temperatures.[1] |
| Inefficient crystallization. | - Try seeding the solution with a small crystal of the desired diastereomeric salt to induce crystallization.[1]- Optimize the cooling rate; a slower cooling profile can improve crystal growth and yield. | |
| Low Purity of the Isolated Salt | Co-precipitation of the undesired diastereomer. | - Perform multiple recrystallizations to improve purity.- Screen for a solvent system that provides a greater solubility difference between the two diastereomeric salts. |
| "Oiling Out" Instead of Crystallization | The solute has separated as a liquid phase. | - Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate.[1]- Ensure vigorous stirring during crystallization. |
Diastereoselective Grignard Reaction
The addition of benzylmagnesium chloride to the resolved aminoketone is a critical step that forms the two diastereomeric amino alcohols.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (High percentage of β-isomer) | Reaction conditions do not sufficiently favor the formation of the α-isomer. | - Control the reaction temperature; lower temperatures often improve diastereoselectivity.- The choice of solvent can influence the stereochemical outcome. Ethereal solvents like THF are common. |
| Low Overall Yield | Incomplete reaction or side reactions. | - Ensure the Grignard reagent is freshly prepared and properly titrated to determine its exact concentration.- Strictly anhydrous conditions are essential to prevent quenching of the Grignard reagent.- Add the aminoketone solution slowly to the Grignard reagent at a low temperature to control the exotherm. |
| Formation of enolate or reduction byproducts with sterically hindered ketones. | - While the aminoketone in this synthesis is not excessively hindered, ensuring a clean reaction with the Grignard reagent as the nucleophile is key. Monitor for byproducts. |
Acylation of d-Oxyphene
The final step is the esterification of the hydroxyl group of d-oxyphene to form d-propoxyphene.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Acylation | Insufficiently reactive acylating agent or suboptimal reaction conditions. | - Ensure a molar excess of the acylating agent (e.g., propionic anhydride (B1165640) or propionyl chloride) is used.[6]- The reaction with propionic anhydride can be carried out at elevated temperatures (e.g., 70-80°C).[7]- If using propionyl chloride, a base like triethylamine (B128534) or pyridine (B92270) is often required. |
| Formation of Impurities | High reaction temperatures promoting side reactions.[6] | - Optimize the reaction temperature to balance reaction rate and impurity formation. Temperatures above 90°C with propionic anhydride may increase impurities.[6] |
| Difficult Purification | Presence of unreacted starting material and byproducts. | - An improved method involves the use of propionyl chloride with a small amount of thionyl chloride in dichloromethane, which helps to convert unreacted d-oxyphene to its alkyl halide, simplifying purification.[4] |
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of d-propoxyphene and its precursors.
| Reaction Step | Reagents/Method | Reported Yield | Reference |
| Grignard Reaction | (-)-β-dimethylamino-α-methylpropiophenone with benzylmagnesium chloride | 69% (for the (+) or (d) isomer of the carbinol precursor) | [4] |
| Acylation | d-oxyphene with propionic anhydride | >95% | [7] |
| Acylation & Purification | d-oxyphene with propionyl chloride and thionyl chloride | at least 76% (of d-propoxyphene hydrochloride) | |
| Salt Formation | d-propoxyphene free base to hydrochloride salt | 72% | [6] |
| Salt Formation | d-propoxyphene free base to napsylate salt | 94.5% (total yield of salt and recovered free base) | [7] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic aminoketone in a suitable solvent (e.g., acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., dibenzoyl-(-)-tartaric acid) in the same solvent. Add the resolving agent solution to the aminoketone solution and stir.
-
Crystallization: Allow the mixture to stand at a controlled temperature to induce crystallization of the less soluble diastereomeric salt. Slow cooling can improve crystal quality and resolution efficiency.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the isolated salt in water and basify (e.g., with ammonium (B1175870) hydroxide) to liberate the free amine. Extract the enantiomerically enriched aminoketone with an organic solvent.
General Protocol for Grignard Reaction
-
Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Prepare benzylmagnesium chloride in an ethereal solvent like THF.
-
Addition: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the resolved aminoketone in the same solvent to the Grignard reagent.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent. The diastereomeric amino alcohols can then be separated by fractional crystallization.
Visualizations
Caption: Workflow for the stereoselective synthesis of d-propoxyphene.
Caption: Troubleshooting flowchart for the Grignard reaction step.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Separation and characterization of standard propoxyphene diastereomers and their determination in pharmaceutical and illicit preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]
purification strategies for propoxyphene hydrochloride to remove impurities
This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for propoxyphene hydrochloride to remove impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in crude this compound can originate from starting materials, by-products of the synthesis, or degradation products. Key impurities to monitor include:
-
α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene): This is the immediate precursor to propoxyphene and its presence indicates an incomplete reaction.[1][2]
-
Propoxyphene Related Compound A and B (USP): These are specified impurities in the United States Pharmacopeia (USP) monograph for this compound. Their presence and limits are critical for quality control.
-
Diastereomers: The synthesis of propoxyphene can produce different stereoisomers. As the analgesic activity is specific to the α-d-stereoisomer, other isomers are considered impurities.[2]
-
Solvent Residues: Residual solvents from the reaction and purification steps, such as dichloromethane, ethyl acetate (B1210297), or methanol (B129727), can be present.
Q2: What are the primary methods for purifying this compound?
The most common methods for the purification of this compound are:
-
Recrystallization: This is a widely used technique to purify crystalline solids. For this compound, a mixture of methanol and ethyl acetate is a commonly cited solvent system.[2]
-
Precipitation/Washing: This involves dissolving the crude product in a suitable solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. The purified product is then precipitated and washed. Ethyl acetate is often used for this purpose.[2][3]
Q3: How can I remove the unreacted precursor, d-oxyphene?
A specific method to remove unreacted d-oxyphene involves treating the reaction mixture with a small amount of thionyl chloride. Thionyl chloride selectively reacts with the hydroxyl group of d-oxyphene, converting it into a more soluble by-product that can be easily separated during the subsequent work-up with ethyl acetate.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent system (e.g., methanol/ethyl acetate) is too good a solvent for this compound, even at lower temperatures. | Carefully optimize the solvent ratio. Try decreasing the proportion of methanol to ethyl acetate. Ensure the cooling process is slow to allow for maximum crystal formation. |
| Oily Precipitate Instead of Crystals | The concentration of this compound in the solution is too high, or the cooling process is too rapid. | Dilute the solution with more of the less-polar solvent (e.g., ethyl acetate) and reheat until a clear solution is obtained. Allow the solution to cool slowly. Seeding with a small crystal of pure this compound can also induce crystallization. |
| Incomplete Removal of Impurities | The impurity has similar solubility characteristics to this compound in the chosen solvent system. | Consider a different solvent or a combination of solvents for recrystallization. Alternatively, a multi-step purification approach combining precipitation and recrystallization might be necessary. For persistent impurities, chromatographic methods may be required. |
| Product Fails USP Purity Test for Related Compounds A and B | The initial purification was not efficient enough to remove these specific impurities. | An optimized recrystallization protocol with a specific methanol/ethyl acetate ratio and controlled cooling rate is crucial. If levels are still high, consider a preliminary purification by precipitation from ethyl acetate before the final recrystallization. |
Quantitative Data on Purification Methods
The following table summarizes quantitative data on the efficiency of different purification methods for this compound.
| Purification Method | Solvent System | Yield (%) | Purity | Reference |
| Recrystallization (x2) | Methanol-Ethyl Acetate | 70 | Not specified | [2] |
| Precipitation/Filtration | Ethyl Acetate (after thionyl chloride treatment) | >70 | Analytical Purity | [1][3] |
Experimental Protocols
Protocol 1: Purification by Precipitation from Ethyl Acetate
This protocol is adapted from a patented synthesis method where unreacted d-oxyphene is removed.[1]
-
Reaction Quenching & Solvent Evaporation: After the synthesis reaction is complete, the reaction solvent (e.g., dichloromethane) is removed under vacuum to yield a crude oil.
-
Dissolution in Ethyl Acetate: To the crude oil, add a sufficient amount of ethyl acetate to dissolve the organic by-products. The volume will depend on the scale of the reaction.
-
Precipitation: Stir the mixture for a sufficient time (e.g., 2 hours) to allow for the precipitation of the fine white solid of this compound.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the collected solid thoroughly with fresh ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 80°C) until a constant weight is achieved.
Protocol 2: Recrystallization from Methanol-Ethyl Acetate
This is a general protocol for the recrystallization of this compound.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate until the solution becomes slightly turbid.
-
Clarification: Add a small amount of methanol dropwise until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be done to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logic diagram for the removal of d-oxyphene impurity.
References
Technical Support Center: Overcoming Solubility Challenges of Propoxyphene Napsylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the formulation of propoxyphene napsylate.
Troubleshooting Guide
Q1: My propoxyphene napsylate formulation shows poor dissolution. What are the initial steps to identify the cause?
A1: Poor dissolution of propoxyphene napsylate can stem from several factors. A logical first step is to characterize the physicochemical properties of the drug substance and evaluate the formulation composition. Propoxyphene napsylate is known to be very slightly soluble in water.[1][2]
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor dissolution.
Q2: I've confirmed the issue is the inherent low solubility of propoxyphene napsylate. What are the primary strategies to enhance its solubility?
A2: For poorly soluble drugs like propoxyphene napsylate, several formulation strategies can be employed to improve solubility and dissolution rate. The most common and effective approaches include particle size reduction, formation of solid dispersions, and complexation with cyclodextrins.[3][4][5]
Solubility Enhancement Strategies Overview
Caption: Primary strategies for solubility enhancement.
Frequently Asked Questions (FAQs)
Q3: What is the aqueous solubility of propoxyphene napsylate?
A3: Propoxyphene napsylate is described as being "very slightly soluble" or "slightly soluble" in water.[1][6] One source quantifies its water solubility at 1.4 g/L at 22°C. The napsylate salt form is intentionally less soluble in water than the hydrochloride salt to deter intravenous abuse.[7][8]
Table 1: Solubility of Propoxyphene Napsylate in Various Solvents
| Solvent | Solubility Description | Quantitative Value (if available) | Reference |
| Water | Very slightly soluble | 1.4 g/L (at 22°C) | [1][9] |
| Methanol (B129727) | Soluble | - | [1] |
| Ethanol | Soluble | - | [1] |
| Chloroform | Soluble | - | [1] |
| Acetone | Soluble | - | [1] |
Q4: How does pH affect the solubility of propoxyphene napsylate?
A4: Propoxyphene is a basic drug.[10] Therefore, its solubility is expected to be pH-dependent, with higher solubility in acidic environments where the molecule can be protonated. An oral suspension of propoxyphene napsylate has a pH between 3 and 6.[6] The USP dissolution method for tablets containing propoxyphene napsylate specifies an acetate (B1210297) buffer with a pH of 4.5.[11]
Q5: How can solid dispersions improve the solubility of propoxyphene napsylate?
A5: Solid dispersions enhance the solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can lead to the drug being in an amorphous (non-crystalline) state, which has a higher energy and thus greater apparent solubility and faster dissolution rate compared to the stable crystalline form.[3] Common polymers used for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[5]
Table 2: Illustrative Example of Solubility Enhancement of a Poorly Soluble Basic Drug via Solid Dispersion with PVP K30
| Formulation | Solubility (µg/mL) | Fold Increase |
| Pure Drug | 25 | 1 |
| Physical Mixture (1:5 drug-to-polymer ratio) | 45 | 1.8 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 350 | 14 |
| Note: This table presents representative data for a BCS Class II drug and is intended for illustrative purposes. |
Q6: What is the role of cyclodextrins in enhancing the solubility of propoxyphene napsylate?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble drug molecules, like propoxyphene napsylate, within their cavity, forming an inclusion complex.[7] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in water.[13] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12]
Q7: How significant is the effect of particle size reduction on the dissolution of propoxyphene napsylate?
A7: Reducing the particle size of a drug increases its surface area-to-volume ratio.[14] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[8] Techniques like micronization (reducing particle size to the micrometer range) and nanonization (reducing to the nanometer range) can significantly improve the dissolution of poorly soluble drugs.[15][16] While micronization primarily affects the dissolution rate, nanonization can also increase the equilibrium solubility.[17]
Experimental Protocols
Protocol 1: Preparation of Propoxyphene Napsylate Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of propoxyphene napsylate with PVP K30 to enhance its aqueous solubility.
Materials:
-
Propoxyphene Napsylate
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh propoxyphene napsylate and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.[18]
Protocol 2: Preparation of Propoxyphene Napsylate-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of propoxyphene napsylate with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
Propoxyphene Napsylate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol-water solution (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
-
Sieves
Methodology:
-
Accurately weigh propoxyphene napsylate and HP-β-CD in a desired molar ratio (e.g., 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of the methanol-water solution to form a paste.
-
Gradually add the propoxyphene napsylate powder to the paste while triturating.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough mixing and complex formation. Add small amounts of the solvent blend if necessary to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
-
Characterize the complex using DSC, XRD, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.[3][19]
Protocol 3: Determination of Propoxyphene Napsylate Concentration by HPLC
Objective: To quantify the concentration of propoxyphene napsylate in dissolution media or solubility study samples.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Series or equivalent
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and acetate buffer (e.g., 30:70 v/v). The mobile phase composition may need optimization.[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV-Vis detector at a specified wavelength (e.g., 280 nm)[9]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Prepare a stock solution of propoxyphene napsylate of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Filter the samples from the solubility or dissolution experiments through a suitable filter (e.g., 0.45 µm PVDF).
-
Inject the filtered samples into the HPLC system.
-
Determine the concentration of propoxyphene napsylate in the samples by interpolating their peak areas from the calibration curve.
Workflow for Analytical Method Development
Caption: Workflow for developing an analytical method.
References
- 1. oatext.com [oatext.com]
- 2. jddtonline.info [jddtonline.info]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Propoxyphene napsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Propoxyphene hydrochloride | 1639-60-7 | Benchchem [benchchem.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. [PDF] Comparison of the Solubility and Dissolution of Drugs in FastedState Biorelevant Media (FaSSIF and FaSSIF-V2) | Semantic Scholar [semanticscholar.org]
- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. mdpi.com [mdpi.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
addressing cross-reactivity of propoxyphene immunoassays with other opioids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propoxyphene immunoassays. The focus is on addressing the cross-reactivity of these assays with other opioids and structurally related compounds.
Troubleshooting Guides
Issue: Unexpected Positive Result for Propoxyphene
An unexpected positive result in a propoxyphene immunoassay can arise from several factors beyond the presence of propoxyphene itself. This guide will walk you through a systematic approach to troubleshoot the issue.
Logical Workflow for Investigating Unexpected Positives
Caption: Troubleshooting workflow for unexpected positive propoxyphene immunoassay results.
Step-by-Step Troubleshooting:
-
Verify Sample Integrity:
-
Question: Could the urine sample be adulterated?
-
Action: Check for unusual physical characteristics (e.g., color, odor, viscosity). If adulteration is suspected, request a new, supervised collection.[1] Some collection protocols include checks for pH, creatinine, and specific gravity to detect dilution or adulteration.
-
-
Check Reagents and Controls:
-
Question: Are the immunoassay reagents and controls performing as expected?
-
Action: Verify that all reagents are within their expiration dates and have been stored correctly. Run positive and negative controls to ensure the assay is functioning within its specified parameters. Out-of-range controls indicate a problem with the assay run itself.
-
-
Review Subject's Medication and Substance Use History:
-
Question: Is the subject taking any medications or substances known to cross-react with the propoxyphene immunoassay?
-
Action: Compare the subject's medication list against the cross-reactivity data for your specific assay (see tables below). Pay close attention to the primary metabolite of propoxyphene, norpropoxyphene, which shows significant cross-reactivity in many assays.[2] Also consider structurally related compounds and other known interferents.
-
-
Perform Confirmatory Testing:
-
Question: Can the presence of propoxyphene or its metabolites be confirmed by a more specific method?
-
Action: All preliminary positive immunoassay results should be confirmed using a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This is the definitive step to distinguish a true positive from a false positive.
-
Interpretation of Confirmatory Results:
-
Positive for Propoxyphene and/or Norpropoxyphene: The initial screening result is confirmed as a true positive.
-
Negative for Propoxyphene and Norpropoxyphene: The initial screening result was a false positive.
-
Positive for another compound: The initial screening result was a false positive due to cross-reactivity with the identified compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of a homogeneous enzyme immunoassay for propoxyphene?
A1: These assays are based on the principle of competition. The components include:
-
Antibodies specific to propoxyphene.
-
Propoxyphene that is labeled with an enzyme (commonly glucose-6-phosphate dehydrogenase, G6PDH).
-
The patient's urine sample, which may or may not contain propoxyphene.
In the absence of propoxyphene in the urine, the antibody binds to the enzyme-labeled propoxyphene, inhibiting the enzyme's activity. When propoxyphene is present in the urine, it competes with the enzyme-labeled propoxyphene for the limited antibody binding sites. This leaves more of the enzyme-labeled propoxyphene unbound and active. The enzyme's activity is measured spectrophotometrically, and a higher activity corresponds to a higher concentration of propoxyphene in the sample.[1][3][4]
Q2: Why is norpropoxyphene a significant cross-reactant?
A2: Norpropoxyphene is the primary metabolite of propoxyphene.[1][3] Due to its structural similarity to the parent drug, the antibodies used in the immunoassay often recognize and bind to it. Some assays are even designed to detect both compounds to increase the window of detection following propoxyphene use.
Q3: Can other opioids cause a false positive on a propoxyphene immunoassay?
A3: Generally, propoxyphene immunoassays are designed to be specific. However, cross-reactivity with other opioids can occur, especially at high concentrations. For example, some assays may show cross-reactivity with methadone or dextromethorphan (B48470) at high concentrations.[1][5] It is crucial to consult the package insert for your specific assay for a list of tested compounds and the concentrations at which they may interfere.
Q4: Can non-opioid drugs cause false positives?
A4: Yes, though less common, some structurally unrelated drugs have been reported to cause false positives. For instance, diphenhydramine (B27) has been noted to interfere with some propoxyphene immunoassays.[6] Always confirm presumptive positive results with a more specific method like GC-MS or LC-MS/MS.[7]
Q5: What does the cutoff concentration (e.g., 300 ng/mL) mean?
A5: The cutoff concentration is the threshold used to differentiate a "positive" from a "negative" result. A sample that produces a response greater than or equal to the response of a 300 ng/mL propoxyphene calibrator is considered presumptively positive.[3][4] This cutoff is chosen to optimize the detection of true positives while minimizing the number of false positives.
Data Presentation: Cross-Reactivity of Propoxyphene Immunoassays
The following tables summarize the concentration of various compounds that produce a result approximately equivalent to the 300 ng/mL cutoff of different propoxyphene immunoassays.
Table 1: Cross-Reactivity of Structurally Related Compounds
| Compound | Assay Type | Concentration for Positive Result (ng/mL) |
| Propoxyphene | All | 300 |
| Norpropoxyphene | Siemens EMIT® II Plus | 800[2] |
| Norpropoxyphene | DRI™ Propoxyphene Assay | 400[1] |
Table 2: Cross-Reactivity of Other Opioids and Structurally Unrelated Compounds
| Compound | Assay Type | Concentration for Positive Result (ng/mL) |
| Dextromethorphan | DRI™ Propoxyphene Assay | 200,000[1] |
| Dextromethorphan | Syva EMIT assays | Cross-reactivity reported, concentration not specified[5] |
| Methadone | DRI™ Propoxyphene Assay | 100,000[1] |
| Morphine | DRI™ Propoxyphene Assay | 200,000[1] |
| Diphenhydramine | EMIT II | Interference reported[6] |
| Doxylamine | DRI™ Propoxyphene Assay | 100,000[1] |
| Imipramine | DRI™ Propoxyphene Assay | 100,000[1] |
Note: The absence of a compound from this list does not imply a lack of cross-reactivity. It may mean that the compound has not been tested. Always refer to the manufacturer's package insert for the most up-to-date and comprehensive cross-reactivity data for the specific assay being used.[8]
Experimental Protocols
Protocol: Assessing Cross-Reactivity of a Test Compound in a Propoxyphene Immunoassay
This protocol outlines the general procedure for determining the cross-reactivity of a test compound with a homogeneous enzyme immunoassay for propoxyphene.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining the cross-reactivity of a test compound.
Materials:
-
Propoxyphene immunoassay kit (reagents, calibrators, controls)
-
Automated clinical chemistry analyzer
-
Drug-free human urine
-
Test compound
-
Appropriate solvent for the test compound (e.g., methanol, DMSO)
-
Calibrated pipettes and laboratory glassware
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Preparation of Spiked Urine Samples:
-
Perform serial dilutions of the stock solution into drug-free human urine to create a range of concentrations of the test compound. The concentration range should bracket the expected cross-reactivity level. For example, you might prepare samples with concentrations from 100 ng/mL to 500,000 ng/mL.
-
-
Immunoassay Analyzer Setup:
-
Perform calibration of the propoxyphene immunoassay on the automated analyzer according to the manufacturer's instructions. This typically involves running a set of calibrators (e.g., negative, 300 ng/mL cutoff, and a high calibrator).
-
-
Quality Control:
-
Run the manufacturer-provided positive and negative controls to verify that the assay is performing correctly. The results for the controls must fall within the expected ranges before proceeding.
-
-
Sample Analysis:
-
Analyze the series of spiked urine samples using the calibrated propoxyphene immunoassay.
-
-
Determination of Cross-Reactivity:
-
Identify the lowest concentration of the test compound that produces a result equal to or greater than the 300 ng/mL cutoff calibrator. This is the concentration at which the compound is considered to cross-react.
-
-
Calculation of Percent Cross-Reactivity (Optional):
-
Percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Propoxyphene at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. umc.edu [umc.edu]
- 3. lin-zhi.com [lin-zhi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of diphenhydramine with the EMIT II immunoassay for propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.veeabb.com [content.veeabb.com]
troubleshooting matrix effects in LC-MS/MS analysis of propoxyphene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of propoxyphene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of propoxyphene?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of propoxyphene.[2][4] In complex biological matrices such as plasma, urine, or tissue, endogenous substances like phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[1][5]
Q2: I am observing significant ion suppression for propoxyphene. What are the most common causes?
A2: Significant ion suppression in propoxyphene analysis can stem from several sources:
-
Endogenous Matrix Components: Lipids, proteins, and salts from the biological sample can co-elute with propoxyphene and interfere with its ionization.[1]
-
Phospholipids: These are a major cause of ion suppression, particularly in plasma and tissue samples.[6]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation can lead to ion suppression.
-
Co-eluting Metabolites: Propoxyphene's metabolites, if not chromatographically separated, can interfere with the ionization of the parent drug.[7] It is particularly important to distinguish propoxyphene from its major metabolite, norpropoxyphene (B1213060), and its unstable rearrangement product.[8][9]
Q3: How can I quantitatively assess the extent of matrix effects in my propoxyphene assay?
A3: The degree of matrix effects can be evaluated using the post-extraction addition method.[7][10] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in propoxyphene quantification.
This issue is often a direct consequence of uncompensated matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Corrective Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as propoxyphene-d5, is the most effective way to compensate for matrix effects.[11][12] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[1][12]
-
Optimize Sample Preparation: If a SIL-IS is already in use, the sample preparation method may be insufficient in removing interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][6] A mixed-mode SPE cartridge can be particularly useful for extracting propoxyphene while removing a broad range of interferences.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be an alternative or complementary technique to SPE for removing different types of matrix components.[6]
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps.[6][13]
-
-
Enhance Chromatographic Separation: Improving the separation between propoxyphene and co-eluting matrix components can significantly reduce ion suppression.[2][5]
-
Modify the mobile phase gradient profile.
-
Evaluate different stationary phases.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2][14] This is a viable option if the assay has sufficient sensitivity.[14] A "dilute and shoot" method has been successfully applied for the analysis of norpropoxyphene in urine.[8][9]
Issue 2: Inconsistent results for norpropoxyphene, the major metabolite.
Norpropoxyphene is known to be unstable and can convert to a dehydrated rearrangement product.[8][9] This instability can lead to analytical variability if not properly addressed.
Caption: Workflow for analyzing unstable norpropoxyphene.
Corrective Actions:
-
Monitor Both Forms: The LC-MS/MS method should be configured to monitor for both norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308).[8][9] This ensures that any in-sample or in-process conversion is accounted for.
-
Control pH during Sample Preparation: Alkaline conditions can promote the conversion of norpropoxyphene to its rearrangement product.[9] It is recommended to maintain the sample pH around 6.0 during extraction.[15]
-
Use a Specific Internal Standard: Employing a stable isotope-labeled internal standard for norpropoxyphene (e.g., norpropoxyphene-d5) is crucial for accurate quantification.[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Propoxyphene and Norpropoxyphene from Biological Matrices
This protocol is adapted from a standard procedure for the extraction of basic drugs.[15]
-
Sample Pre-treatment:
-
To 1 mL of sample (plasma, urine, or tissue homogenate), add the internal standard solution.
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
Ensure the final sample pH is 6.0 ± 0.5. Adjust if necessary.
-
Centrifuge to pellet any precipitates.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with:
-
1 x 3 mL Methanol
-
1 x 3 mL Deionized Water
-
1 x 3 mL 100 mM phosphate buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge sequentially with:
-
1 x 3 mL Deionized Water
-
1 x 3 mL 100 mM Acetic Acid
-
1 x 3 mL Methanol
-
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect Reduction | Propoxyphene Suitability | Key Considerations |
| Dilute and Shoot | Low to Moderate | High (for urine) | Requires high assay sensitivity; minimal sample cleanup.[9][16] |
| Protein Precipitation (PPT) | Moderate | Moderate | Simple and fast, but may not effectively remove phospholipids.[6][13] |
| Liquid-Liquid Extraction (LLE) | Good | High | Good for removing non-polar interferences; solvent selection is critical.[1][6] |
| Solid-Phase Extraction (SPE) | Excellent | High | Highly effective for complex matrices; choice of sorbent is crucial.[1][5][17] |
Table 2: Common LC-MS/MS Parameters for Propoxyphene Analysis
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Propoxyphene MRM Transition | m/z 340.2 → m/z 266.2 |
| Norpropoxyphene MRM Transition | m/z 326.2 → m/z 252.2 |
| Norpropoxyphene Rearrangement Product MRM Transition | m/z 308.2 → m/z 115.1 |
| Internal Standard (Propoxyphene-d5) MRM Transition | m/z 345.2 → m/z 271.2 |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. unitedchem.com [unitedchem.com]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Propoxyphene Extraction from Post-Mortem Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of propoxyphene from post-mortem tissues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of propoxyphene from post-mortem tissues using Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Propoxyphene | Incorrect pH: Propoxyphene is a basic drug and requires an alkaline pH for efficient extraction into an organic solvent. | Ensure the pH of the aqueous sample is adjusted to the alkaline range (typically pH 9-10) before extraction. Use a calibrated pH meter to verify. |
| Inadequate Solvent Polarity: The chosen organic solvent may not be optimal for propoxyphene. | Use a water-immiscible organic solvent of appropriate polarity. A mixture of a non-polar and a slightly more polar solvent, such as n-butyl chloride or a combination of heptane (B126788) and isoamyl alcohol, can be effective. | |
| Insufficient Mixing/Shaking: Incomplete partitioning between the aqueous and organic phases. | Ensure vigorous mixing for an adequate amount of time (e.g., 10-20 minutes) to facilitate the transfer of propoxyphene into the organic phase. Avoid overly aggressive shaking that can lead to stable emulsions. | |
| Emulsion Formation: Formation of a stable emulsion layer between the aqueous and organic phases, trapping the analyte. | To break up emulsions, try adding a small amount of a more polar organic solvent (e.g., isopropanol), adding a salt (e.g., sodium chloride), or centrifuging the sample at a higher speed. | |
| Analyte Loss During Back-Extraction: If a back-extraction step is used, the pH of the acidic solution may not be optimal for protonating propoxyphene. | Ensure the acidic solution for back-extraction is at a sufficiently low pH (e.g., pH 2-3) to effectively protonate and transfer propoxyphene back into the aqueous phase. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Propoxyphene | Improper Cartridge Conditioning: The SPE sorbent is not properly activated, leading to poor retention of propoxyphene. | Ensure the SPE cartridge is conditioned sequentially with the recommended solvents (e.g., methanol (B129727) followed by water or a buffer at the loading pH) to activate the sorbent. Do not let the sorbent dry out between conditioning and sample loading. |
| Incorrect Loading pH: The pH of the sample is not optimal for the retention of propoxyphene on the sorbent. | Adjust the sample pH to the recommended range for the chosen SPE cartridge (typically a neutral or slightly basic pH for mixed-mode cation exchange cartridges to ensure propoxyphene is in a retainable form). | |
| Sample Overload: The amount of propoxyphene or other matrix components in the sample exceeds the binding capacity of the SPE sorbent. | Use a larger SPE cartridge, or dilute the sample before loading. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb propoxyphene from the sorbent. | Use an elution solvent of appropriate strength and polarity. For basic drugs like propoxyphene on a cation exchange sorbent, an organic solvent containing a small percentage of a basic modifier (e.g., ammonium (B1175870) hydroxide (B78521) in methanol or acetonitrile) is typically required. | |
| Channeling: The sample or solvents are passing through the sorbent bed unevenly. | Ensure the sample is loaded slowly and evenly onto the sorbent bed. Avoid high vacuum or pressure that can cause channeling. |
QuEChERS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Propoxyphene | Inadequate Salting-Out Effect: Insufficient amount of salt to induce phase separation between the aqueous sample and the organic solvent. | Ensure the correct amount of QuEChERS salts (e.g., magnesium sulfate, sodium chloride) is added and thoroughly mixed to maximize the partitioning of propoxyphene into the organic layer. |
| Suboptimal Solvent Choice: Acetonitrile (B52724) is commonly used, but may not be the most efficient for propoxyphene in all tissue matrices. | While acetonitrile is standard, consider evaluating other water-miscible organic solvents if recovery is low, although this deviates from the standard QuEChERS method. | |
| Matrix Effects in Final Extract: Co-extracted matrix components can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS. | The dispersive SPE (d-SPE) cleanup step is crucial. Use the appropriate d-SPE sorbent (e.g., C18 for fatty tissues, PSA for acidic interferences) to remove interfering matrix components. | |
| Analyte Degradation: Propoxyphene may be susceptible to degradation under certain pH conditions or in the presence of certain matrix components. | Minimize the time between extraction and analysis. Store extracts at low temperatures and in the dark. |
Frequently Asked Questions (FAQs)
Q1: Which post-mortem tissues are most suitable for the analysis of propoxyphene?
A1: Liver and blood are the most commonly analyzed tissues for propoxyphene in post-mortem toxicology.[1][2] The liver is often a site of drug accumulation, which can lead to higher concentrations compared to blood. However, post-mortem redistribution can cause significant changes in drug concentrations, particularly between central (e.g., heart blood) and peripheral (e.g., femoral blood) sites.[3][4] Therefore, it is recommended to collect and analyze samples from multiple sites.
Q2: What is post-mortem redistribution and how does it affect propoxyphene analysis?
A2: Post-mortem redistribution is the process by which drugs move and re-distribute within the body after death. This can lead to significant changes in drug concentrations in different tissues and fluids over time.[3][4] Propoxyphene is a drug that is known to undergo post-mortem redistribution.[3][5] This can complicate the interpretation of toxicological results. To mitigate this, it is crucial to collect samples from peripheral sites, such as femoral blood, as they are generally less affected than central sites. Comparing the liver-to-peripheral blood concentration ratio can also provide insights into the likelihood of redistribution.[3]
Q3: What are the advantages and disadvantages of LLE, SPE, and QuEChERS for propoxyphene extraction?
A3:
-
LLE:
-
SPE:
-
Advantages: Generally provides cleaner extracts than LLE, is more amenable to automation, and uses smaller volumes of solvent.[8] It can also offer higher recovery for some analytes.
-
Disadvantages: Can be more expensive than LLE, and method development can be more complex.
-
-
QuEChERS:
-
Advantages: A very fast and simple method that uses minimal amounts of solvent and materials. It has been shown to have higher recovery rates for some basic drugs compared to LLE.[6][7][9]
-
Disadvantages: The resulting extracts may contain more matrix interferences than those from SPE, potentially leading to matrix effects in LC-MS/MS analysis.
-
Q4: How should post-mortem tissue samples be prepared before extraction?
A4: Tissue samples (e.g., liver, brain, muscle) must be homogenized before extraction. This is typically done by mechanically blending the tissue with a buffer or water to create a uniform suspension. A common ratio is one part tissue to four parts liquid.
Q5: What analytical techniques are commonly used for the detection and quantification of propoxyphene after extraction?
A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the confirmation and quantification of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), in post-mortem specimens.[1][2][10] LC-MS/MS is often preferred due to its high sensitivity and specificity.
Data Presentation
Table 1: Comparison of Extraction Methods for Propoxyphene and Similar Basic Drugs from Post-Mortem Tissues
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Recovery | 86% for Propoxyphene in blood.[11][12] 49% for Methadone in urine.[7][9] | Generally higher than LLE for many basic drugs.[8] | 67% for Methadone in urine (higher than LLE).[6][7][9] |
| Limit of Detection (LOD) | Variable, can be higher than SPE for some drugs.[8] | Generally lower than LLE for many basic drugs.[8] | LOD for Methadone (GC-MS): 29.1 ng/mL in urine.[7] |
| Limit of Quantification (LOQ) | Linear from 0.1 to 10 mg/L for Propoxyphene in blood.[11][12] | LOQ for Propoxyphene (LC-MS/MS) in urine: 5 ng/mL.[13] | LOQ for Methadone (GC-MS): 97 ng/mL in urine.[7] |
| Speed | Slower, more labor-intensive. | Faster than LLE.[8] | Very fast. |
| Solvent Consumption | High.[6] | Low to moderate.[8] | Very low.[6] |
| Selectivity/Cleanliness of Extract | Moderate, prone to emulsions. | High, generally cleaner extracts.[8] | Moderate, may require d-SPE cleanup. |
| Cost | Lower material cost, higher solvent and labor cost. | Higher cartridge cost, lower solvent and labor cost. | Low material and solvent cost. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Propoxyphene from Post-Mortem Liver
This protocol is adapted from a method for the analysis of propoxyphene in post-mortem blood and tissues.[11][12]
-
Sample Preparation: Homogenize 1 g of liver tissue with 4 mL of deionized water.
-
Internal Standard Addition: To 1 mL of the liver homogenate, add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of propoxyphene).
-
Alkalinization: Add 1 mL of a saturated sodium borate (B1201080) buffer (pH ~9.2) to the sample. Vortex to mix.
-
Extraction: Add 5 mL of n-butyl chloride. Cap and rock on a mechanical shaker for 20 minutes.
-
Centrifugation: Centrifuge at 2500 rpm for 10 minutes to separate the layers.
-
Back-Extraction: Transfer the upper organic layer to a clean tube. Add 2 mL of 0.1 M sulfuric acid. Vortex for 5 minutes. Centrifuge for 5 minutes.
-
Re-Extraction: Discard the upper organic layer. Add 1 mL of a strong base (e.g., 2.5 M sodium hydroxide) to the aqueous layer to make it alkaline. Add 3 mL of n-butyl chloride. Vortex for 5 minutes. Centrifuge for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).
Protocol 2: Solid-Phase Extraction (SPE) for Propoxyphene from Post-Mortem Tissues
This protocol is based on a method provided by United Chemical Technologies for the analysis of propoxyphene and norpropoxyphene.[14]
-
Sample Preparation: Homogenize 1 g of tissue with 4 mL of deionized water.
-
Pre-treatment: To 1 mL of the tissue homogenate, add an internal standard and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex and let stand for 5 minutes. Centrifuge at 2000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 1 M acetic acid, and 3 mL of methanol. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: QuEChERS for Propoxyphene from Post-Mortem Liver
This protocol is a modified QuEChERS method that can be adapted for the extraction of basic drugs like propoxyphene from liver tissue.
-
Sample Preparation: Homogenize 1 g of liver tissue with 4 mL of deionized water.
-
Extraction: In a 15 mL centrifuge tube, combine 1 g of the liver homogenate with 5 mL of acetonitrile. Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18 for fatty matrices).
-
Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The supernatant is the final extract, which can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a different solvent if necessary.
Mandatory Visualization
Caption: Generalized workflow for propoxyphene extraction from post-mortem tissues.
Caption: Troubleshooting decision tree for low propoxyphene recovery.
References
- 1. Propoxyphene-associated deaths: methods, post-mortem levels in blood and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Post-mortem drug redistribution--a toxicological nightmare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Modified QuEChERS Method and the Conventional Method of Extraction in Forensic Medicine to Detect Methadone in Post-Mortem Urine by GCMS [apjmt.mums.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. agilent.com [agilent.com]
- 14. unitedchem.com [unitedchem.com]
Technical Support Center: Mitigating Cardiotoxic Effects of Norpropoxyphene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the study of norpropoxyphene-induced cardiotoxicity. The content is designed to assist researchers in designing, executing, and interpreting experiments aimed at mitigating these toxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of norpropoxyphene-induced cardiotoxicity?
A1: The primary mechanism is the blockade of cardiac ion channels. Norpropoxyphene (B1213060) is a potent blocker of both sodium (Na+) and potassium (K+) channels in cardiomyocytes.[1] Specifically, it inhibits the fast sodium current (INa) and the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2][3] This dual-channel blockade leads to a slowing of intracardiac conduction (QRS prolongation) and a delay in cardiac repolarization (QT interval prolongation), creating a substrate for life-threatening arrhythmias like Torsades de Pointes (TdP).[4][5]
Q2: Are the cardiotoxic effects of norpropoxyphene reversible?
A2: The opioid-related effects of the parent drug, propoxyphene, such as respiratory depression, can be reversed by naloxone. However, the cardiotoxic effects, which are primarily caused by norpropoxyphene, are naloxone-insensitive.[2][6] Mitigation strategies, therefore, must target the ion channel blockade directly.
Q3: What are the toxic concentrations of norpropoxyphene observed in clinical settings?
A3: Toxic blood concentrations of norpropoxyphene have been reported to range from 3 to 180 µmol/L.[2][3] Due to its long half-life of up to 36 hours, norpropoxyphene can accumulate in tissues, including the heart, particularly with chronic use or in individuals with impaired renal or hepatic function.[1]
Q4: What experimental models are suitable for studying norpropoxyphene cardiotoxicity?
A4: A variety of in vitro and in vivo models can be used:
-
In Vitro Cellular Models:
-
Human iPSC-derived Cardiomyocytes (hiPSC-CMs): These are highly relevant models as they provide human genetic and physiological context for assessing cardiotoxicity.[7][8] They can be used in 2D monolayers or 3D spheroid cultures to evaluate effects on electrophysiology and contractility.[9][10][11]
-
Heterologous Expression Systems: Cell lines (e.g., HEK293 or CHO cells) stably expressing specific ion channels like hERG or Nav1.5 are used to study the direct effect of norpropoxyphene on individual channels, typically with patch-clamp electrophysiology.[2]
-
Isolated Animal Cardiomyocytes: Primary cardiomyocytes from species like rabbits or rats can also be used.[11][12]
-
-
In Vivo Models:
-
Conscious Animal Models: Rabbits have been used to study the cardiorespiratory toxicity of norpropoxyphene, allowing for ECG monitoring and correlation of effects with plasma concentrations.[4]
-
Troubleshooting Guides
This section addresses common issues encountered during key experimental assays.
Troubleshooting Patch-Clamp Electrophysiology for Ion Channel Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty achieving a Giga-ohm (GΩ) seal | 1. Debris on pipette tip or cell membrane.2. Unhealthy cells.3. Incorrect pipette resistance.4. Insufficient negative pressure. | 1. Ensure all solutions are filtered (0.22 µm filter).[13] Keep the bath surface clean. Fire-polish the pipette tip.2. Ensure continuous oxygenation of cells and check the pH/osmolarity of solutions.[14]3. Aim for a pipette resistance of 4-8 MΩ.[14]4. Apply gentle, controlled suction. Setting the holding potential to -60 or -70 mV can facilitate sealing.[14] |
| High access resistance after breaking into whole-cell mode | 1. Incomplete membrane rupture.2. Small pipette tip opening. | 1. Apply short, sharp suction pulses. The amplifier's "zap" function can also be used to deliver a brief voltage pulse to rupture the membrane.[14]2. Use a pipette with a slightly larger tip opening (lower resistance). Ensure access resistance is < 25 MΩ.[14] |
| Recording is noisy (50/60 Hz hum or other interference) | 1. Improper grounding of the setup.2. Electrical equipment nearby causing interference.3. Fluid level in the bath is too high. | 1. Check all grounding connections and the integrity of the Faraday cage.[13]2. Turn off non-essential equipment in the room. Identify the source of the noise.3. Lower the bath fluid level to minimize the antenna effect of the pipette holder.[13] |
| Unstable recording / Pipette drift | 1. Mechanical instability of the micromanipulator or microscope.2. Temperature fluctuations in the room or perfusion solution. | 1. Ensure all components are securely fastened. Check for vibrations in the building or from equipment like air conditioning.[15]2. Use a temperature controller for the perfusion system and maintain a stable room temperature.[15] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on norpropoxyphene's effects on cardiac ion channels.
Table 1: Norpropoxyphene (NP) and Propoxyphene (P) Effects on hERG Channels Data obtained from experiments using Xenopus oocytes expressing hERG channels.[2][3]
| Compound | Concentration | Effect | IC₅₀ for Blockade |
| Norpropoxyphene (NP) | 5 µmol/L | Facilitation of hERG currents | ~40 µmol/L |
| Norpropoxyphene (NP) | > 5 µmol/L | Blockade of hERG currents | ~40 µmol/L |
| Propoxyphene (P) | 5 µmol/L | Facilitation of hERG currents | ~40 µmol/L |
| Propoxyphene (P) | > 5 µmol/L | Blockade of hERG currents | ~40 µmol/L |
Experimental Protocols
Protocol 1: Assessing hERG Channel Blockade using Two-Microelectrode Voltage Clamp (TEVC)
This protocol is adapted from methodologies used for studying drug effects on hERG channels expressed in Xenopus oocytes.[2]
Objective: To determine the effect (blockade, facilitation, gating changes) of norpropoxyphene on hERG potassium channels.
Materials:
-
Xenopus laevis oocytes
-
hERG cRNA
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Recording solution (modified ND96)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
TEVC amplifier and data acquisition system
-
Norpropoxyphene stock solution (in DMSO)
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis. Inject oocytes with hERG cRNA and incubate for 2-4 days at 18°C in ND96 solution.
-
Electrode Preparation: Pull glass microelectrodes and fill with 3 M KCl to achieve a resistance of 0.5-2 MΩ.
-
Recording Setup: Place a hERG-expressing oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage-Clamp Protocol:
-
Clamp the oocyte at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds.
-
Follow with a repolarizing pulse to -50 mV for 4 seconds to measure the peak tail current. This tail current is characteristic of hERG and is used for quantifying the block.
-
-
Compound Application:
-
Establish a stable baseline recording in the control recording solution.
-
Perfuse the chamber with the recording solution containing the desired concentration of norpropoxyphene. Allow several minutes for the drug effect to reach a steady state.
-
Perform a washout by perfusing with the control solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV before (Icontrol) and after (Idrug) drug application.
-
Calculate the percentage of block as: (1 - (I_drug / I_control)) * 100.
-
Generate a concentration-response curve by testing multiple concentrations and fit the data to the Hill equation to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Norpropoxyphene Cardiotoxicity.
Caption: Workflow for Testing a Mitigating Agent.
Caption: Logic for Troubleshooting Failed Experiments.
References
- 1. Norpropoxyphene - Wikipedia [en.wikipedia.org]
- 2. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardio-respiratory toxicity of propoxyphene and norpropoxyphene in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wmpllc.org [wmpllc.org]
- 7. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 8. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 11. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
- 12. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Managing Adverse Effects of Propoxyphene in Preclinical Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) for managing the adverse effects of propoxyphene and its metabolite, norpropoxyphene (B1213060), in preclinical animal models.
Section 1: General Questions and Key Considerations
This section covers broad topics and essential background information for designing and executing studies involving propoxyphene.
FAQs
Q1: What are the primary adverse effects of propoxyphene observed in preclinical animal studies?
A1: Propoxyphene administration in animal models is associated with a range of adverse effects, primarily targeting the cardiovascular and central nervous systems. The most critical effects include cardiotoxicity (arrhythmias, conduction abnormalities), neurotoxicity (seizures), and classic opioid effects like respiratory depression and the development of physical dependence.[1][2][3][4] Its major metabolite, norpropoxyphene, is significantly implicated in the cardiotoxic effects.[1][4][5]
Q2: Why is the metabolite norpropoxyphene a significant concern?
A2: Norpropoxyphene, the primary metabolite of propoxyphene, is a major contributor to the drug's toxicity profile, particularly its cardiotoxic effects.[4] It has been shown to inhibit cardiac sodium and potassium (hERG) channels.[5][6] Crucially, many of the toxic effects of norpropoxyphene, especially cardiotoxicity, are not readily reversed by the opioid antagonist naloxone (B1662785), complicating overdose management.[1][5][7]
Q3: Which animal models are commonly used to study propoxyphene's effects?
A3: Various animal models have been used to investigate the pharmacology and toxicology of propoxyphene. Common models include mice (e.g., NIH/Swiss outbred strain for dependence studies), rats, and dogs for general toxicity and cardiovascular assessments.[1][2][8] In vitro preparations, such as the guinea-pig ileum, have been used to assess opioid activity.[1]
Section 2: Troubleshooting Cardiovascular Adverse Effects
Cardiotoxicity is one of the most severe risks associated with propoxyphene and a primary reason for its withdrawal from the market.[9][10][11]
FAQs
Q4: My animal is showing ECG abnormalities after propoxyphene administration. What's happening and what should I do?
A4: Propoxyphene and norpropoxyphene are known to block cardiac ion channels, specifically sodium (Na+) and the rapidly activating delayed rectifier potassium (hERG) channels.[5][6] This can lead to ECG changes such as a widened QRS complex, prolonged QT interval, and potentially fatal arrhythmias.[3][10][12]
Immediate Troubleshooting Steps:
-
Confirm Observations: Ensure ECG leads are properly placed and the signal is clear.
-
Reduce/Stop Dosing: If possible, cease propoxyphene administration immediately.
-
Provide Supportive Care: Ensure adequate ventilation and monitor vital signs continuously.
-
Consider Antagonists (with caution): While naloxone is not effective against the direct cardiotoxic effects, it should be administered to reverse any concurrent opioid-induced respiratory depression, which can exacerbate cardiac issues.[5][7]
-
Investigational Treatments: Based on human case reports and mechanistic data, administration of sodium bicarbonate or lidocaine (B1675312) could be considered under an approved protocol to manage sodium channel blockade-induced arrhythmias.[7]
References
- 1. Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Model to study long-term effects of propoxyphene napsylate (darvon-N) on narcotic-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. wmpllc.org [wmpllc.org]
- 8. Short-term toxicity of propoxyphene salts in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies Link Darvocet to Fatal Cardiac Arrythmia, Heart Attacks & Strokes [levinsimes.com]
- 11. FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene | FDA [fda.gov]
- 12. Propoxyphene and the Risk of Out-of-Hospital Death - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize degradation of propoxyphene hydrochloride in stored samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize the degradation of propoxyphene hydrochloride in stored samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in solution. | High pH: this compound is unstable in neutral to alkaline conditions. | Maintain the pH of the solution between 2 and 3.5, where it exhibits maximum stability.[1] Use appropriate buffer systems to control the pH. |
| Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. | Store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) if long-term storage is required. Avoid exposure to high temperatures. | |
| Presence of Incompatible Excipients: Certain excipients can interact with this compound, leading to its degradation.[2][3][4] | Conduct compatibility studies with all excipients. Common excipients to evaluate include fillers, binders, and lubricants. Consider using excipients with low moisture content.[2][5] | |
| Formation of unknown peaks in chromatograms during stability studies. | Degradation Products: this compound can degrade into several products, including isomeric alcohols, butenes, and norpropoxyphene. | Utilize a validated stability-indicating HPLC method capable of separating the parent drug from its potential degradation products.[6] Refer to the "Degradation Pathways" section for more details on expected degradants. |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation. | Protect samples from light by using amber-colored containers or by storing them in the dark.[7] | |
| Loss of potency in solid-state samples. | High Humidity: Moisture can facilitate solid-state reactions and degradation.[2] | Store solid samples in tightly sealed containers with a desiccant to minimize exposure to humidity.[8] |
| Elevated Temperature: As with solutions, high temperatures can accelerate degradation in the solid state. | Store solid samples at controlled room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily dependent on the pH of the environment.
-
Acidic Conditions (pH < 5): The protonated form of this compound undergoes an S_N1 reaction, leading to the formation of two isomeric alcohols and two isomeric 1-butenes.
-
Neutral to Alkaline Conditions (pH > 5): The free base form of this compound predominantly undergoes a fragmentation reaction, resulting in a deaminated product.
-
Metabolic Degradation: In biological systems, the primary metabolic pathway is N-demethylation to form norpropoxyphene, which is also pharmacologically active and can further degrade.[9]
Below is a diagram illustrating the main degradation pathways.
Caption: Degradation pathways of this compound.
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound is most stable in acidic solutions with a pH range of 2 to 3.5.[1] Storing solutions within this pH range will significantly minimize hydrolysis.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can lead to the photodegradation of this compound.[7] It is crucial to protect samples from light by using amber vials or by storing them in a dark place.
Q5: What are some key considerations for choosing excipients in a this compound formulation?
A5: Excipient compatibility is crucial for the stability of the final product.[2][3][4]
-
Moisture Content: Use excipients with low water activity to minimize moisture-related degradation.[2][5]
-
pH: The pH of the microenvironment created by the excipients can significantly impact the stability of this compound.
-
Direct Interactions: Conduct compatibility studies (e.g., using differential scanning calorimetry or HPLC analysis of stressed samples) to identify any direct chemical interactions between this compound and the chosen excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study (as per ICH Guidelines)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[7][10][11][12][13]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
Buffer salts for pH adjustment
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl.
-
Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
If no degradation is observed, use 1 N HCl and/or increase the temperature and duration.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N NaOH.
-
Store the solution at room temperature for a defined period.
-
If no degradation is observed, use 1 N NaOH and/or increase the temperature.
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution and solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The target degradation is typically 5-20%.[10]
-
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[14]
-
Column Temperature: Controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[15][16][17]
Data Presentation
Table 1: Summary of Stability Characteristics of this compound
| Parameter | Condition | Stability Profile | Primary Degradation Products |
| pH | 2.0 - 3.5 | Most Stable[1] | Minimal degradation |
| > 5.0 | Unstable | Deaminated product | |
| Temperature | Elevated | Increased degradation rate | Isomeric alcohols, butenes, deaminated product |
| Light | UV/Visible | Susceptible to degradation[7] | Photodegradation products |
| Oxidation | 3% H₂O₂ | Susceptible to degradation | Oxidative degradation products |
| Humidity | High | Can promote solid-state degradation[2] | Varies with other conditions |
Disclaimer: This information is intended for research and developmental purposes only and should not be used for clinical decision-making. Always refer to official pharmacopeial monographs and regulatory guidelines for definitive procedures and specifications.
References
- 1. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. colorcon.com [colorcon.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. uspbpep.com [uspbpep.com]
- 9. This compound | 1639-60-7 | Benchchem [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. caymanchem.com [caymanchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov.tw [fda.gov.tw]
- 17. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
dealing with poor reproducibility in propoxyphene analgesia assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor reproducibility in propoxyphene analgesia assays.
Frequently Asked Questions (FAQs)
Q1: What is propoxyphene and what is its primary mechanism of analgesic action?
A1: Propoxyphene is a centrally acting opioid analgesic structurally similar to methadone.[1] Its primary analgesic effect is mediated through its action as a mu-opioid receptor agonist.[2][3] The analgesic activity resides specifically in the dextro-isomer, known as dextropropoxyphene.[3][4] The drug was withdrawn from the U.S. and European markets due to concerns about cardiac toxicity and risk of fatal overdose.[3][5]
Q2: Why is the stereochemistry of propoxyphene critical for analgesic assays?
A2: Propoxyphene has two chiral centers, resulting in four stereoisomers.[4] Only the (+)-dextropropoxyphene enantiomer possesses analgesic properties.[3][4] Its mirror image, (-)-levopropoxyphene, is primarily an antitussive with no analgesic activity.[4] Furthermore, co-administration of l-propoxyphene (B1205853) can inhibit the first-pass metabolism of d-propoxyphene in the liver, leading to significantly increased plasma concentrations and an enhanced analgesic effect.[6] Therefore, using a racemic mixture or an improperly characterized compound will lead to highly variable and difficult-to-interpret results.
Q3: What is the major metabolite of propoxyphene and does it affect analgesia?
A3: The primary metabolite of propoxyphene is norpropoxyphene (B1213060), formed via N-demethylation by cytochrome P450 enzymes, mainly CYP3A4.[2][7] Norpropoxyphene has a much longer half-life (30-36 hours) than the parent compound (6-12 hours) and accumulates with repeated dosing.[1][8] It exhibits some opioid activity but also possesses potent local anesthetic effects by blocking cardiac sodium channels, which contributes significantly to the cardiotoxicity associated with propoxyphene.[9][10] This dual activity can confound the results of analgesia assays.
Q4: What are the most common animal models and assays for testing propoxyphene?
A4: The most common animal models are rats and mice.[11] As propoxyphene is a centrally acting opioid, thermal nociceptive tests like the hot plate test and the tail-flick test are the most appropriate and widely used assays.[12][13] These tests are effective for evaluating opioid-mediated analgesia.[12][13] Assays sensitive to peripheral analgesics, such as the acetic acid-induced writhing test, are less specific for propoxyphene's primary mechanism.[13]
Troubleshooting Guide for Poor Reproducibility
Issue 1: High Variability in Analgesic Response Between Subjects
Q: My dose-response curve is inconsistent, and I see significant scatter in the data points. What could be the cause?
A: High inter-subject variability is a common challenge. The root cause can often be traced to pharmacological, metabolic, or experimental factors.
-
Metabolic Differences: Propoxyphene is metabolized primarily by the CYP3A4 enzyme.[14][15] Genetic polymorphisms in CYP enzymes (e.g., CYP3A5*3) can lead to differences in metabolic rates between individual animals, resulting in varied plasma concentrations and analgesic effects from the same dose.[2]
-
Drug Interactions: Co-administration of other compounds, even unintentionally (e.g., from diet), can alter propoxyphene metabolism. CYP3A4 inhibitors (like grapefruit juice) increase propoxyphene levels, while inducers (like rifampin) can decrease its efficacy.[14][15][16]
-
Animal Health and Stress: Underlying health conditions, stress levels, and circadian rhythms can influence an animal's baseline pain perception and response to opioids. Ensure animals are healthy, properly acclimatized, and handled consistently.
Issue 2: Unexpected or Inconsistent Time-Course of Analgesia
Q: The onset and duration of the analgesic effect are not consistent across experiments. Why might this be happening?
A: The pharmacokinetic profile of propoxyphene and its metabolite are key factors here.
-
First-Pass Metabolism: Propoxyphene undergoes extensive and variable first-pass metabolism in the liver, which can lead to unpredictable systemic availability after oral administration.[8][17]
-
Accumulation of Metabolite: The active metabolite, norpropoxyphene, has a very long half-life (30-36 hours).[8] If experiments involve repeated dosing, both the parent drug and this metabolite will accumulate, leading to a shifting baseline of analgesic and toxic effects that can be difficult to predict.[17] Single-dose studies are recommended to avoid this confounding factor.[18]
-
Route of Administration: The route of administration (e.g., oral vs. subcutaneous) will significantly impact the absorption rate and first-pass effect, altering the time to peak concentration.[11] Ensure the route and vehicle are consistent in all experiments.
Issue 3: Lack of Expected Analgesic Effect
Q: I'm administering what should be an effective dose of propoxyphene, but I'm observing little to no analgesic effect. What should I check?
A: This can be a frustrating issue stemming from the drug itself or the assay setup.
-
Incorrect Stereoisomer: Verify that you are using the pure analgesic isomer, (+)-dextropropoxyphene .[3] Using levopropoxyphene (B1675174) or a racemic mixture will result in a significantly weaker or absent analgesic effect.[4]
-
Assay Sensitivity: Standard hot plate and tail-flick tests are generally sensitive to opioids.[13] However, their sensitivity can be influenced by the test parameters. For the hot plate test, a very high temperature may cause a ceiling effect where the baseline withdrawal latency is too short to detect a drug-induced increase. For the tail-flick test, the specific location of the heat stimulus on the tail can profoundly affect the measured analgesic response.[19]
-
Drug Stability: Ensure the propoxyphene compound has been stored correctly and has not degraded. Propoxyphene hydrochloride is stable in acidic solutions (pH 2-3.5) but may degrade under other conditions.[3]
Data Presentation: Factors Influencing Propoxyphene Assays
Table 1: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene
| Parameter | Propoxyphene | Norpropoxyphene (Metabolite) | Reference(s) |
| Time to Peak Plasma Conc. | 2 to 2.5 hours | Slower, accumulates over time | [1][8] |
| Half-life (Single Dose) | 6 to 12 hours | 30 to 36 hours | [8] |
| Half-life (Repeated Doses) | Increases (e.g., to 11.8 h) | Increases (e.g., to 39.2 h) | [17] |
| Primary Metabolism | CYP3A4 (N-demethylation) | Further metabolism | [2][15] |
| Primary Activity | Mu-opioid Agonist | Weak Opioid, Potent Na+ Channel Blocker | [2][9][10] |
Table 2: Troubleshooting Checklist for Assay Reproducibility
| Factor | Potential Problem | Recommended Action |
| Test Compound | Incorrect isomer (levo- or racemic) | Confirm use of pure (+)-dextropropoxyphene. |
| Degradation | Check storage conditions and compound stability. | |
| Animal Model | Genetic variability in CYP enzymes | Use a well-characterized, genetically homogeneous animal strain. |
| Sex differences in pain sensitivity | Use animals of a single sex or balance groups and analyze separately. | |
| Animal stress or health issues | Ensure proper acclimatization, handling, and health screening. | |
| Experimental Design | Repeated dosing causing accumulation | Favor single-dose experimental designs.[18] |
| Inconsistent route of administration | Standardize the administration route, vehicle, and volume. | |
| Confounding drug interactions | Review all administered substances, including diet, for potential CYP3A4 modulators.[14][16] | |
| Assay Procedure | Inconsistent tail stimulation point | Mark and use the exact same location on the tail for the tail-flick test.[19] |
| Environmental disturbances | Conduct experiments in a quiet, temperature-controlled environment. | |
| Observer bias | Blind the experimenter to the treatment groups. |
Detailed Experimental Protocols
Protocol 1: Hot Plate Analgesia Test
This test measures the latency of a pain response to a thermal stimulus applied to the animal's paws.
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 52-55°C) and an enclosing transparent cylinder to keep the animal on the surface.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[20] Handle animals gently to minimize stress.
-
Baseline Measurement:
-
Place each animal individually on the unheated plate for a brief period to familiarize it with the enclosure.
-
Set the hot plate to the desired temperature (e.g., 55 ± 0.5°C).
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, typically hind paw licking, shaking, or jumping.[13] The time from placement until the first definitive sign is the response latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.
-
-
Drug Administration: Administer propoxyphene or vehicle via the chosen standardized route.
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
Protocol 2: Tail-Flick Analgesia Test
This test measures the latency to withdraw the tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light onto the animal's tail. The apparatus should have an automated sensor to stop the timer and light source upon tail withdrawal.
-
Animal Handling: Gently restrain the animal, allowing the tail to be positioned over the light source. The method of restraint should be consistent and minimally stressful.
-
Baseline Measurement:
-
Position the ventral surface of the tail over the light source at a fixed distance from the tip (e.g., 3-5 cm). It is critical to use the same location for all measurements, as sensitivity varies along the tail.[19]
-
Activate the light source to begin the trial. The timer starts automatically.
-
The trial ends when the animal flicks its tail away from the heat. The automated sensor records the latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Obtain 2-3 stable baseline readings for each animal, with several minutes between readings.
-
-
Drug Administration: Administer propoxyphene or vehicle.
-
Post-Treatment Measurement: Measure the tail-flick latency at set intervals after drug administration, following the same procedure as the baseline measurement.
-
Data Analysis: Calculate the analgesic effect using the %MPE formula, similar to the hot plate test.
Visualizations and Workflows
Caption: Troubleshooting workflow for poor reproducibility in propoxyphene analgesia assays.
Caption: Metabolic pathway of propoxyphene and key points of interaction.
Caption: Standard experimental workflow for an acute analgesia assay.
References
- 1. tulipgroup.com [tulipgroup.com]
- 2. ClinPGx [clinpgx.org]
- 3. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propoxyphene – Chiralpedia [chiralpedia.com]
- 5. FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene | FDA [fda.gov]
- 6. Effect of l-propoxyphene on plasma levels and analgesic activity of d-propoxyphene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextropropoxyphene - Wikipedia [en.wikipedia.org]
- 11. sea.umh.es [sea.umh.es]
- 12. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. Darvon (Propoxyphene): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. medindia.net [medindia.net]
- 17. Propoxyphene and norpropoxyphene kinetics after single and repeated doses of propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Problems and solutions to single-dose testing of analgesics: comparison of propoxyphene, codeine, and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Constraints on the tailflick assay: morphine analgesia and tolerance are dependent upon locus of tail stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing unknown metabolites of propoxyphene hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing unknown metabolites of propoxyphene hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of propoxyphene?
This compound is primarily metabolized in the liver through N-demethylation to its major active metabolite, norpropoxyphene (B1213060). This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] Minor metabolic pathways include ring hydroxylation and the formation of glucuronide conjugates.[3] An unstable dehydrated rearrangement product of norpropoxyphene has also been identified as a significant metabolite found in urine.[4][5][6]
Q2: What is the significance of the unstable norpropoxyphene metabolite?
Norpropoxyphene can undergo rearrangement and dehydration to form a more stable, but structurally different, metabolite.[4][5][6] This instability is a critical analytical challenge, as traditional gas chromatography-mass spectrometry (GC-MS) methods that use alkaline extraction can convert norpropoxyphene into this rearrangement product, leading to inaccurate quantification and potential misidentification of the metabolites present in a sample.[4][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method to differentiate and accurately quantify both norpropoxyphene and its dehydrated rearrangement product.[4][5][6]
Q3: What are the known and potential unknown metabolites of propoxyphene I should be looking for?
Researchers should primarily target the detection of propoxyphene, its major metabolite norpropoxyphene, and the dehydrated rearrangement product of norpropoxyphene. Additionally, minor metabolites resulting from ring hydroxylation and glucuronidation should be investigated. The exact structures of all minor metabolites are not extensively documented in publicly available literature, presenting an opportunity for discovery. One study has reported the synthesis of a di-N-demethylated metabolite and a cyclized oxazine (B8389632) metabolite.[7]
Q4: What are the recommended analytical techniques for identifying and characterizing unknown propoxyphene metabolites?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both qualitative identification and quantitative analysis of propoxyphene and its metabolites.[4][5][6] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining the elemental composition of unknown metabolites. Nuclear magnetic resonance (NMR) spectroscopy can be invaluable for the definitive structural elucidation of isolated and purified unknown metabolites.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing for propoxyphene and metabolites. | 1. Secondary interactions with residual silanols on the HPLC column: Basic analytes like propoxyphene and its metabolites can interact with acidic silanol (B1196071) groups. 2. Column contamination: Buildup of matrix components on the column. 3. Inappropriate mobile phase pH: pH of the mobile phase can affect the ionization state and chromatographic behavior of the analytes. | 1. Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Consider using a mobile phase with a competing base or operating at a lower pH to protonate the analytes. 2. Implement a column washing step with a strong solvent after each analytical run.[8] 3. Optimize the mobile phase pH to ensure consistent ionization of the analytes. A pH around 3-4 is often a good starting point for basic compounds. |
| Inconsistent quantification of norpropoxyphene. | 1. Degradation of norpropoxyphene: Norpropoxyphene is known to be unstable and can convert to its dehydrated rearrangement product during sample preparation or storage.[4][6] 2. Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte. | 1. Minimize sample processing time and keep samples at a low temperature. Avoid alkaline conditions during extraction.[4] Prepare calibration standards and quality control samples fresh. 2. Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard for norpropoxyphene to compensate for matrix effects. |
| Difficulty in detecting minor metabolites (e.g., hydroxylated or glucuronidated forms). | 1. Low abundance: These metabolites are present at much lower concentrations than the parent drug and major metabolites. 2. Poor ionization efficiency: The ionization efficiency of these metabolites may be different from the parent compound. 3. Inappropriate sample preparation: The extraction method may not be suitable for these more polar metabolites. | 1. Increase the sample injection volume or use a more sensitive mass spectrometer. 2. Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates) specifically for the expected m/z of the minor metabolites. 3. For glucuronide conjugates, consider enzymatic hydrolysis with β-glucuronidase to convert them to their aglycone forms, which may be easier to detect. |
| Co-elution of isomeric metabolites. | Insufficient chromatographic separation: Isomeric metabolites, such as different ring-hydroxylated forms, may have very similar retention times. | Optimize the HPLC method by using a longer column, a shallower gradient, or a different stationary phase to improve resolution. |
Sample Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of propoxyphene and its metabolites. | 1. Inefficient extraction: The chosen solvent or solid-phase extraction (SPE) sorbent may not be optimal for the analytes. 2. Analyte degradation during extraction: As mentioned, norpropoxyphene is unstable under certain conditions. | 1. Test different extraction solvents or SPE cartridges to find the one that provides the best recovery. For SPE, ensure the pH of the sample and wash/elution solvents are optimized. 2. Avoid high temperatures and extreme pH during sample preparation. |
| High background noise in the chromatogram. | Incomplete removal of matrix components: The sample cleanup is insufficient, leading to a high level of endogenous interferences. | Incorporate additional cleanup steps, such as a protein precipitation step before SPE, or use a more selective SPE sorbent. |
Data Presentation
Table 1: Mass Spectrometry Parameters for Known Propoxyphene Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propoxyphene | 340.2 | 266.2, 105.1 | 15-25 |
| Norpropoxyphene | 326.2 | 252.2, 91.1 | 15-25 |
| Dehydrated Norpropoxyphene | 308.2 | 143.1, 115.1 | 20-30 |
| Hydroxylated Propoxyphene (putative) | 356.2 | 282.2, 105.1 | 15-25 |
| Propoxyphene Glucuronide (putative) | 516.2 | 340.2 | 20-30 |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Reported Concentrations of Propoxyphene and Norpropoxyphene
| Condition | Matrix | Propoxyphene Concentration | Norpropoxyphene Concentration | Reference |
| High Oral Therapeutic Doses | Blood | ~0.3 mg/L | Up to 3.0 mg/L | [9] |
| Fatal Overdose | Blood | >1.0 mg/L | Variable | [9] |
| Fatalities (various tissues) | Blood | 0.1 - 29 mg/kg | 0.2 - 39 mg/kg | [10] |
| Fatalities (various tissues) | Liver | 2.2 - 210 mg/kg | 2.5 - 200 mg/kg | [10] |
Experimental Protocols
In Vitro Metabolism of Propoxyphene using Human Liver Microsomes
Objective: To generate and identify potential metabolites of propoxyphene in a controlled in vitro system.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer (pH 7.4) and pooled human liver microsomes (final concentration typically 0.5-1 mg/mL) at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration typically 1-10 µM) to the pre-warmed microsome mixture.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen if necessary, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Control Incubations: Perform control incubations without the NADPH regenerating system to identify any non-enzymatic degradation and without propoxyphene to identify any background interferences from the microsomes.
LC-MS/MS Method for Metabolite Identification
Objective: To chromatographically separate and detect propoxyphene and its metabolites.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step. (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode:
-
Full Scan: To identify the m/z of potential metabolites.
-
Product Ion Scan (PIS): To obtain fragmentation patterns of the parent drug and potential metabolites.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites.[5]
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of propoxyphene.
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of two metabolites of (+)-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with this compound and propoxyphene napsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analgesic Efficacy of Propoxyphene Hydrochloride and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of propoxyphene hydrochloride and codeine, two centrally acting opioid analgesics. The information presented is based on available clinical and preclinical data to assist researchers and professionals in drug development in understanding the relative therapeutic profiles of these compounds. It is important to note that propoxyphene has been withdrawn from the market in many countries due to concerns about cardiotoxicity.[1][2]
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the quantitative data from comparative studies evaluating the analgesic effects of propoxyphene and codeine.
| Study Population | Intervention Groups | Key Efficacy Measures | Results | Reference |
| Post-episiotomy Pain | - Propoxyphene Napsylate (50 mg and 100 mg)- Codeine Sulfate (B86663) (30 mg and 60 mg)- Placebo | Analgesia Scores (unspecified scale) | Analgesia scores for both drugs were "almost identical" at both dose levels and significantly greater than placebo. | [3] |
| Postoperative Dental Pain (Third Molar Extraction) | - Paracetamol (1000 mg) + Codeine (60 mg)- Paracetamol (650 mg) + Dextropropoxyphene (65 mg) | - Pain Reduction (First Dose)- Mean Duration of Effect (First Dose) | - 64% pain reduction with the paracetamol/codeine combination.- 53% pain reduction with the paracetamol/dextropropoxyphene combination.- 6.6 hours mean duration for the paracetamol/codeine combination.- 5.8 hours mean duration for the paracetamol/dextropropoxyphene combination. | |
| Preclinical Model (Prostaglandin-Induced Hyperalgesia in Rats) | - Morphine- d-Propoxyphene- Pentazocine- Codeine | Rank Order of Potency (Intraperitoneal Administration) | Morphine > d-Propoxyphene > Pentazocine (B1679294) > Codeine | [4] |
Experimental Protocols
Clinical Study: Post-episiotomy Pain
A double-blind, placebo-controlled study was conducted on 46 post-episiotomy patients who were grouped based on the severity of their pain at the time of the first dose administration.[3]
-
Interventions: Patients received oral doses of either placebo, propoxyphene napsylate (50 mg or 100 mg), or codeine sulfate (30 mg or 60 mg).[3]
-
Pain Assessment: A trained observer made eight hourly observations to estimate analgesia. The specific pain scale used for the "analgesia scores" was not detailed in the available abstract.[3]
-
Study Design: The study followed a two-dose evaluation protocol.[3]
Clinical Study: Postoperative Dental Pain
A double-blind, randomized trial was carried out with 180 patients who had undergone surgical removal of an impacted lower wisdom tooth.
-
Interventions: Patients received a first dose of either a combination of 1000 mg paracetamol and 60 mg codeine or a combination of 650 mg paracetamol and 65 mg dextropropoxyphene once pain appeared after local anesthesia subsided. Two additional doses were available if needed within a 10-hour observation period.
-
Pain Assessment: The study assessed pain reduction as a percentage and the mean duration of the analgesic effect. The specific pain intensity scale used to calculate these outcomes was not specified in the abstract.
Preclinical Study: Prostaglandin-Induced Hyperalgesia in Rats
This study utilized the prostaglandin (B15479496) hyperalgesia and tail immersion tests to evaluate the analgesic action of several opioids.
-
Animal Model: The study was conducted in rats.[4]
-
Methodology:
-
Prostaglandin Hyperalgesia Test: This test involves inducing hyperalgesia (increased sensitivity to pain) with prostaglandins (B1171923) and then measuring the analgesic effect of the test compounds.
-
Tail Immersion Test: The tail of the rat is immersed in hot water, and the time it takes for the rat to withdraw its tail (reaction time) is measured as an indicator of pain response.[4]
-
-
Administration Routes: The drugs were administered via intraperitoneal, intraplantar, and intracerebroventricular routes.[4]
Signaling Pathways
Both propoxyphene and codeine exert their analgesic effects primarily by acting as agonists at µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central nervous system.[5][6]
Caption: Simplified signaling pathway for propoxyphene and codeine.
Experimental Workflow for a Comparative Analgesic Study
The following diagram illustrates a typical workflow for a clinical trial comparing the analgesic efficacy of two drugs.
Caption: Typical workflow of a comparative analgesic clinical trial.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Codeine and propoxyphene in postepisiotomy pain. A two-dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peripheral analgesic effect of morphine, codeine, pentazocine and d-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
A Tale of Two Opioids: A Comparative Analysis of Propoxyphene and Hydrocodone for Mild to Moderate Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of propoxyphene hydrochloride and hydrocodone for the management of mild to moderate pain. The following sections objectively evaluate their respective pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies. This analysis underscores the critical importance of post-market surveillance and the evolving understanding of drug safety, as exemplified by the divergent clinical trajectories of these two centrally acting analgesics.
Executive Summary
Once a commonly prescribed analgesic, this compound has been withdrawn from the market in the United States and other countries due to significant safety concerns, particularly cardiotoxicity.[1] In contrast, hydrocodone remains a widely utilized opioid for moderate to severe pain, albeit with its own set of risks and a high potential for abuse.[2] This guide will demonstrate that while both were indicated for pain relief, their pharmacological and clinical profiles are markedly different. Evidence suggests propoxyphene is a weak analgesic, in some cases no more effective than acetaminophen (B1664979), while hydrocodone is a more potent opioid.[3][4] The primary differentiating factor, however, lies in their safety profiles, with propoxyphene's active metabolite, norpropoxyphene (B1213060), being a key contributor to its cardiotoxic effects.[5][6]
Pharmacological Profile: A Head-to-Head Comparison
Propoxyphene and hydrocodone, while both classified as opioid analgesics, exhibit distinct mechanisms of action and pharmacokinetic properties.
| Feature | This compound | Hydrocodone |
| Mechanism of Action | Weak agonist at mu-opioid receptors.[7] Also exhibits sodium and potassium channel blocking activity, contributing to its cardiotoxicity.[6][8] | Primarily a mu-opioid receptor agonist.[9] It is a prodrug that is metabolized to the more potent opioid, hydromorphone.[6] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4, to norpropoxyphene (active, cardiotoxic metabolite).[8][10] | Metabolized in the liver by CYP2D6 to hydromorphone and by CYP3A4 to norhydrocodone.[6] |
| Half-life | Propoxyphene: 6-12 hours; Norpropoxyphene: 30-36 hours.[8] | Approximately 3.8 hours.[2] |
| DEA Schedule | Formerly Schedule IV.[11] | Schedule II.[2] |
Clinical Efficacy: A Review of the Evidence
Direct comparative clinical trials between propoxyphene and hydrocodone for mild to moderate pain are notably absent from the literature. However, individual assessments of their efficacy reveal significant differences.
This compound: Multiple studies and reviews have concluded that propoxyphene is a weak analgesic.[3][4][5] Some research suggests that its analgesic effect is comparable to or only slightly better than that of acetaminophen alone.[3][4] A meta-analysis of 26 trials indicated that the combination of propoxyphene and acetaminophen offered little additional benefit over acetaminophen alone.[10]
Hydrocodone: Clinical trials have established the efficacy of hydrocodone, often in combination with acetaminophen, for the management of moderate to moderately severe pain.[[“]][13] In a study of patients with acute extremity pain, hydrocodone/acetaminophen was shown to decrease pain scores by approximately 50%.[14] While not directly compared to propoxyphene in a head-to-head trial for mild to moderate pain, its established efficacy in more severe pain states suggests a greater analgesic potential.
Safety and Tolerability: The Decisive Factor
The most critical distinction between propoxyphene and hydrocodone lies in their safety profiles.
This compound: The primary reason for the withdrawal of propoxyphene from the market was its association with serious and potentially fatal cardiac arrhythmias.[1] This cardiotoxicity is largely attributed to its major metabolite, norpropoxyphene, which can accumulate with repeated dosing and has a long half-life.[6] Norpropoxyphene acts as a sodium and potassium channel blocker in the heart, leading to conduction abnormalities.[6][8]
Hydrocodone: The primary risks associated with hydrocodone are those typical of opioid analgesics, including respiratory depression, sedation, constipation, and the potential for abuse and addiction.[2] While a serious concern, these risks are generally manageable with appropriate patient selection, dosing, and monitoring. Unlike propoxyphene, hydrocodone is not associated with inherent cardiotoxicity.
Adverse Events Profile
| Adverse Event | This compound | Hydrocodone |
| Cardiovascular | Significant risk of cardiac arrhythmias (QT prolongation, QRS widening), cardiotoxicity. [1] | Not a primary concern. |
| Central Nervous System | Dizziness, sedation, confusion, seizures (especially in overdose).[11] | Drowsiness, dizziness, lightheadedness.[2] |
| Gastrointestinal | Nausea, vomiting, constipation.[11] | Constipation, nausea, vomiting.[2] |
| Other | High risk of overdose, particularly when combined with other CNS depressants.[15] | Respiratory depression, potential for dependence and abuse.[2] |
Experimental Protocols
The assessment of analgesic efficacy in clinical trials typically involves standardized methodologies to ensure objectivity and reproducibility.
Typical Analgesic Clinical Trial Design:
A common design for evaluating analgesics in acute pain is the randomized, double-blind, placebo-controlled trial.[7][16]
-
Participants: Patients experiencing a specific type of mild to moderate pain (e.g., post-operative dental pain, musculoskeletal pain).
-
Intervention: Administration of the investigational drug, a placebo, and often an active comparator.
-
Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-dosing using validated scales such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS).[17][18]
-
Primary Endpoints: Common primary endpoints include the Sum of Pain Intensity Differences (SPID) and Total Pain Relief (TOTPAR) over a specified time period (e.g., 4, 6, or 8 hours).[7][16] The proportion of patients achieving at least a 50% reduction in pain intensity is also a clinically relevant measure.[16]
-
Rescue Medication: The time to the first use of rescue medication is a common secondary endpoint.
Methodology for Cardiac Safety Assessment (as applied to Propoxyphene):
The investigation into propoxyphene's cardiotoxicity involved "Thorough QT/QTc" studies.[1]
-
Design: These are typically randomized, double-blind, placebo- and active-controlled crossover or parallel-group studies in healthy volunteers.
-
Procedure: Subjects receive therapeutic and supratherapeutic doses of the drug, and their electrocardiograms (ECGs) are monitored intensively.
-
Primary Endpoint: The primary endpoint is the change from baseline in the corrected QT interval (QTc), which is a measure of ventricular repolarization. A significant prolongation of the QTc interval indicates an increased risk of a specific type of life-threatening ventricular tachyarrhythmia.
Visualizing the Pathways
Opioid Receptor Signaling Pathway
Caption: Simplified Opioid Receptor Signaling Pathway
Experimental Workflow for a Typical Analgesic Clinical Trial
Caption: Workflow of a Randomized Analgesic Clinical Trial
Conclusion
The comparison between this compound and hydrocodone for mild to moderate pain is not a simple matter of weighing analgesic efficacy. While hydrocodone is a more potent analgesic, the overriding factor in this comparison is the unacceptable safety profile of propoxyphene, which led to its market withdrawal. The case of propoxyphene serves as a stark reminder of the potential for severe, unforeseen adverse drug reactions and highlights the critical role of pharmacovigilance in ensuring patient safety. For researchers and drug development professionals, this comparison underscores the necessity of thorough preclinical and clinical safety evaluations, particularly concerning cardiovascular effects, and the importance of considering not just the parent compound but also its metabolites.
References
- 1. fda.gov [fda.gov]
- 2. drugs.com [drugs.com]
- 3. Propoxyphene and pain management in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. ClinPGx [clinpgx.org]
- 6. Norpropoxyphene - Wikipedia [en.wikipedia.org]
- 7. Clinical trial designs and models for analgesic medications for acute pain in neonates, infants, toddlers, children, and adolescents: ACTTION recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propoxyphene and Acetaminophen Tablets: Package Insert / Prescribing Info [drugs.com]
- 9. Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Propoxyphene Withdrawal on Opioid Use in Veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. consensus.app [consensus.app]
- 13. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 14. Randomized clinical trial of hydrocodone/acetaminophen versus codeine/acetaminophen in the treatment of acute extremity pain after emergency department discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 16. Current methods and challenges for acute pain clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pain Assessment Scales/Tools » Pain Assessment and Management Initiative » College of Medicine - Jacksonville » University of Florida [pami.emergency.med.jax.ufl.edu]
- 18. scispace.com [scispace.com]
Synergistic Analgesia: A Comparative Analysis of Propoxyphene Hydrochloride and Acetaminophen
A Guide for Researchers and Drug Development Professionals
The combination of propoxyphene hydrochloride, a centrally acting opioid analgesic, and acetaminophen (B1664979), a non-opioid analgesic, has historically been utilized for the management of mild to moderate pain.[1] This guide provides a comprehensive comparison of the synergistic analgesic effects of this combination, presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways. It is important to note that propoxyphene-containing products were withdrawn from the U.S. market in 2010 due to safety concerns, primarily related to cardiac toxicity.[2] Nevertheless, the study of its synergistic interaction with acetaminophen offers valuable insights into the principles of multimodal analgesia.
Quantitative Data Summary
The synergistic relationship between propoxyphene and acetaminophen has been evaluated in both preclinical and clinical settings. The following tables summarize key findings from representative studies.
Preclinical Synergism in a Rat Model of Pain
A study conducted by Miranda et al. investigated the analgesic interaction between d-propoxyphene (PROP) and acetaminophen (ACE) in a rat model of pain-induced functional impairment. The data revealed a synergistic effect at specific dose combinations.
| Drug/Combination | ED50 (mg/kg) | Maximum Analgesic Effect Combination | Combinations with Highest Enhancement of Analgesic Effect |
| Acetaminophen (ACE) | 286.1 ± 1.4 | ACE (562.3 mg/kg) + PROP (56.2 mg/kg) | ACE (177.8 mg/kg) + PROP (56.2 mg/kg) |
| d-Propoxyphene (PROP) | 66.3 ± 1.2 | ACE (316.2 mg/kg) + PROP (10.0 mg/kg) | |
| ACE (316.2 mg/kg) + PROP (17.8 mg/kg) | |||
| ACE (316.2 mg/kg) + PROP (56.2 mg/kg) | |||
| ACE (562.3 mg/kg) + PROP (10.0 mg/kg) |
Data from Miranda HF, et al. (2002).[3]
Clinical Comparison with Tramadol (B15222)/Acetaminophen
A clinical trial by Pukdeetom et al. compared the analgesic efficacy of a propoxyphene/acetaminophen combination with a tramadol/acetaminophen combination in patients with postoperative pain.
| Treatment Group | Pain Relief at 1 hour | Pain Score at 4 hours |
| Tramadol (37.5 mg) / Acetaminophen (325 mg) | Statistically significant improvement | Statistically significantly lower |
| Propoxyphene (65 mg) / Acetaminophen (650 mg) | Less effective than Tramadol/APAP | Higher than Tramadol/APAP |
Data from Pukdeetom et al. (2012).
Experimental Protocols
Preclinical Model of Pain-Induced Functional Impairment in the Rat
The study by Miranda et al. utilized a model of pain-induced functional impairment in rats to assess the analgesic effects of propoxyphene and acetaminophen.[3]
-
Animal Model: Male Wistar rats weighing 200-250g were used.
-
Induction of Pain: A 0.5% uric acid solution was injected into the right hind paw joint to induce inflammation and pain, leading to functional impairment of the limb.
-
Drug Administration: Acetaminophen was administered orally (p.o.), while d-propoxyphene was administered subcutaneously (s.c.). The drugs were given either separately or in 24 different combinations.
-
Assessment of Analgesia: The degree of functional impairment was measured at various time points after drug administration. The analgesic effect was quantified as the percentage of recovery from the functional impairment.
-
Data Analysis: The surface of synergistic interaction (SSI) was calculated to determine the degree of enhancement of the analgesic effect. This was determined by subtracting the individual analgesic effects of each drug from the total effect of the combination.[3]
Clinical Trial in Postoperative Pain
The study by Pukdeetom et al. was a randomized, open-label, active-controlled parallel study designed to compare the analgesic efficacy of two combination analgesics in a clinical setting.
-
Study Population: 60 adult patients experiencing moderate postoperative pain (Visual Analog Scale score ≥ 3 cm) after the implantation of a venous access port.
-
Treatment Arms:
-
Group 1: Single oral dose of tramadol 37.5 mg / acetaminophen 325 mg.
-
Group 2: Single oral dose of propoxyphene 65 mg / acetaminophen 650 mg.
-
-
Assessments:
-
Pain Intensity: Measured using a Visual Analog Scale (VAS) at baseline and at various time points over 4 hours.
-
Pain Relief: Rated by patients at the same time points.
-
Adverse Events: Monitored throughout the study.
-
-
Primary Outcome Measures: Comparison of pain intensity and pain relief ratings between the two groups over the first 4 hours after administration.
Visualizing Methodologies and Pathways
Experimental Workflow for Analgesic Clinical Trials
References
- 1. Effective pain relief: comparative results with acetaminophen in a new dose formulation, propoxyphene napsylate-acetaminophen combination, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Evaluation of acetaminophen, propoxyphene, and their combination in office practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Propoxyphene Hydrochloride and Propoxyphene Napsylate Bioavailability
A detailed examination for researchers and drug development professionals on the pharmacokinetic profiles of two distinct salt forms of the analgesic compound propoxyphene.
This guide provides a comprehensive comparison of the bioavailability of propoxyphene hydrochloride and propoxyphene napsylate. While both salt forms deliver the same active moiety, their pharmacokinetic profiles exhibit key differences primarily related to their absorption rates. This analysis is supported by available data and outlines the standard experimental methodologies for assessing the bioavailability of these compounds.
Key Bioavailability Parameters
The oral bioavailability of equimolar doses of this compound and propoxyphene napsylate is considered equivalent.[1] A dose of 100 mg of propoxyphene napsylate is required to deliver an amount of propoxyphene equivalent to that in 65 mg of this compound, accounting for the difference in their molecular weights.[2][3][4] The primary distinction between the two salts lies in their rate of absorption from the gastrointestinal tract.
| Parameter | This compound | Propoxyphene Napsylate | Key Observations |
| Dose Equivalence | 65 mg | 100 mg | Equivalent molar amounts of propoxyphene base.[2][3][4] |
| Absorption Rate | Rapid | Slower and more gradual.[1] | The napsylate salt is less soluble, leading to a delayed absorption profile.[5] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 2.5 hours.[2][3][4] | Expected to be longer than the hydrochloride salt. | Slower absorption of the napsylate salt results in a delayed peak concentration. |
| Peak Plasma Concentration (Cmax) | 0.05 to 0.1 µg/mL (for a 65 mg dose).[2][3][4] | Expected to be lower than the hydrochloride salt. | The more gradual absorption of the napsylate salt leads to a lower peak plasma concentration. |
| Area Under the Curve (AUC) | Considered equivalent to an equimolar dose of the napsylate salt.[1] | Considered equivalent to an equimolar dose of the hydrochloride salt.[1] | Overall drug exposure is similar for both salt forms when administered in equimolar doses. |
| Half-life (t½) | 6 to 12 hours.[2] | 6 to 12 hours.[2] | The elimination half-life of the active propoxyphene molecule is independent of the salt form. |
Experimental Protocols for Bioavailability Assessment
The following outlines a typical experimental design for a single-dose, crossover bioavailability study to compare this compound and propoxyphene napsylate, based on established methodologies for pharmacokinetic evaluations.
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is a standard approach.
Participants: Healthy adult volunteers are typically recruited. Inclusion criteria would include factors such as age, weight, and normal physiological parameters. Exclusion criteria would rule out individuals with any conditions or on medications that could interfere with the pharmacokinetics of propoxyphene.
Dosing:
-
Test Product: Propoxyphene Napsylate (e.g., 100 mg tablet).
-
Reference Product: this compound (e.g., 65 mg capsule).
-
Administration: A single oral dose of either the test or reference product is administered to subjects after an overnight fast.
Washout Period: A sufficient washout period is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the next product.
Blood Sampling: Serial blood samples are collected from each subject at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
Analytical Method: Plasma concentrations of propoxyphene and its major metabolite, norpropoxyphene, are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Pharmacokinetic Analysis: The collected plasma concentration-time data for each subject is used to calculate the following key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
Statistical Analysis: The bioequivalence of the two formulations is assessed by statistically comparing the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ between the test and reference products.
Visualizing the Bioavailability Study Workflow
The following diagram illustrates the logical progression of a typical bioavailability study for comparing two drug formulations.
Caption: A flowchart of a typical crossover bioavailability study.
Signaling Pathway of Propoxyphene Action
Propoxyphene exerts its analgesic effects primarily through its action on the central nervous system as a µ-opioid receptor agonist.
Caption: The signaling cascade initiated by propoxyphene binding.
References
- 1. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROPOXYPHENE NAPSYLATE AND ACETAMINOPHEN TABLETS, USP50 mg/325 mg and 100 mg/650 mg CIV Rx only [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Propoxyphene napsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Validation of HPLC Methods for Propoxyphene Hydrochloride: A Comparative Guide to ICH-Compliant Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. When it comes to the quantitative analysis of propoxyphene hydrochloride, a synthetic opioid analgesic, High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique. This guide provides a comprehensive comparison of a validated HPLC method for this compound against alternative analytical techniques, with a focus on adherence to the stringent guidelines set forth by the International Conference on Harmonisation (ICH).
The validation of an analytical procedure is a critical process that demonstrates its suitability for its intended purpose. According to ICH Q2(R1) guidelines, this involves a thorough evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust. This guide delves into the specifics of a validated Reversed-Phase HPLC (RP-HPLC) method and compares its performance with an alternative UV-Visible Spectrophotometric method.
Unveiling the Performance of a Validated RP-HPLC Method
A stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in bulk and pharmaceutical dosage forms. The method's performance, as per ICH guidelines, is summarized below, showcasing its suitability for routine quality control.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9997 |
| Range | 80-120% of test concentration | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.12% |
| Specificity | No interference from placebo/degradants | Specific |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results | Robust |
| System Suitability | ||
| - Tailing Factor | ≤ 2 | 1.2 |
| - Theoretical Plates | > 2000 | 4500 |
A Comparative Look: HPLC vs. UV-Visible Spectrophotometry
While HPLC is a powerful separation technique, UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative for the quantitative analysis of this compound. However, this simplicity comes with certain limitations, particularly in terms of specificity.
| Feature | RP-HPLC Method | UV-Visible Spectrophotometric Method |
| Principle | Separation based on polarity | Measurement of light absorbance |
| Specificity | High (separates from impurities) | Low (potential interference) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Linearity (r²) | ~0.999 | ~0.998 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.5 - 101.5% |
| Precision (RSD %) | < 2% | < 2% |
| Cost & Complexity | Higher cost, more complex | Lower cost, simpler |
| Analysis Time | Longer (due to separation) | Faster |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility, detailed experimental protocols for both the validated RP-HPLC method and the comparative UV-Visible Spectrophotometric method are provided below.
Validated RP-HPLC Method Protocol
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation: Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL. Further dilute to obtain standard solutions within the linear range (50-150 µg/mL).
Sample Solution Preparation: For a formulation, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
Validation Procedure: The method was validated for linearity, accuracy, precision, specificity, LOD, LOQ, and robustness according to ICH Q2(R1) guidelines.
Alternative UV-Visible Spectrophotometric Method Protocol
Instrumental Conditions:
-
Instrument: UV-Visible Spectrophotometer (Double Beam)
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 257 nm
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 M HCl to obtain a stock solution of 100 µg/mL. Prepare a series of dilutions in the range of 5-25 µg/mL.
Sample Solution Preparation: Prepare the sample solution from the formulation in a similar manner as for the HPLC method, using 0.1 M HCl as the solvent.
Validation Procedure: The method should be validated for linearity, accuracy, and precision. Specificity should be carefully assessed for potential interference from excipients.
Visualizing the Validation Workflow
The logical flow of the HPLC method validation process, as dictated by ICH guidelines, is crucial for a systematic and compliant approach.
Figure 1. Logical workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Conclusion
The validated RP-HPLC method provides a reliable, accurate, and specific approach for the quantitative analysis of this compound, fully complying with ICH guidelines. While the UV-Visible Spectrophotometric method offers a simpler and more economical alternative, its lower specificity may not be suitable for all applications, especially for stability-indicating assays where the presence of degradation products is a concern. The choice of method will ultimately depend on the specific requirements of the analysis, balancing the need for accuracy and specificity with practical considerations such as cost and sample throughput. This guide serves as a valuable resource for analytical scientists in selecting and implementing the most appropriate method for their needs.
Cross-Validation of Propoxyphene Immunoassay Results with GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay-based screening methods for the detection of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), with the gold standard confirmatory method of Gas Chromatography-Mass Spectrometry (GC-MS). The data and methodologies presented are intended to assist researchers and clinicians in understanding the performance characteristics of these assays and to provide a framework for the cross-validation of preliminary screening results.
Data Presentation: Performance of Immunoassays vs. GC-MS
The following tables summarize the performance of two common commercial immunoassays, the OnLine and EMIT II assays, in comparison to GC-MS for the detection of propoxyphene and its metabolites in urine samples. The data is based on a study of 5,138 random clinical urine samples.
Table 1: Comparison of OnLine and EMIT II Immunoassay Results with GC-MS Confirmation
| Assay | Total Samples | GC-MS Confirmed Positives | GC-MS Confirmed Negatives |
| OnLine | |||
| Immunoassay Positive | 21 | 20 | 1 |
| Immunoassay Negative | 5117 | 0 | 5117 |
| EMIT II | |||
| Immunoassay Positive | 15 | 14 | 1 |
| Immunoassay Negative | 5123 | 6 | 5117 |
Table 2: Calculated Performance Characteristics of OnLine and EMIT II Immunoassays
| Performance Metric | OnLine Assay | EMIT II Assay |
| Sensitivity | 100% | 70% |
| Specificity | 99.98% | 99.98% |
| Positive Predictive Value (PPV) | 95.24% | 93.33% |
| Negative Predictive Value (NPV) | 100% | 99.88% |
| Overall Agreement with GC-MS | 99.98% | 99.86%[1] |
A key factor influencing the discrepancy in sensitivity between the two immunoassays is their differing cross-reactivity with norpropoxyphene (NPPX), the major metabolite of propoxyphene. The OnLine assay exhibits a significantly higher cross-reactivity with NPPX (77%) compared to the EMIT II assay (7%).[2] This higher cross-reactivity allows the OnLine assay to detect positive cases that may be missed by the EMIT II assay, particularly when the concentration of the parent drug is low and the metabolite concentration is high.
Experimental Protocols
Immunoassay Screening (General Protocol)
Immunoassays for propoxyphene are typically homogeneous enzyme immunoassays. The principle is based on the competition between the drug in the urine sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Sample Preparation: Urine samples are brought to room temperature.
-
Reagent Preparation: Lyophilized reagents are reconstituted with the provided buffer.
-
Calibration: The assay is calibrated using manufacturer-provided calibrators, typically at a cutoff concentration of 300 ng/mL for propoxyphene.
-
Analysis: The urine sample is mixed with the antibody reagent, followed by the addition of the enzyme conjugate reagent.
-
Measurement: The rate of change in absorbance is measured spectrophotometrically at 340 nm. This rate is proportional to the concentration of the drug in the sample.
-
Interpretation: Samples with an absorbance rate greater than or equal to the cutoff calibrator are considered positive.
Typical Immunoassay Analyzer Parameters (Example: Hitachi 717)
-
Sample Volume: 20 µL
-
Reagent 1 (Antibody) Volume: 200 µL
-
Reagent 2 (Enzyme Conjugate) Volume: 75 µL
-
Incubation Temperature: 37°C
-
Primary Wavelength: 340 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation
GC-MS provides a definitive identification and quantification of propoxyphene and norpropoxyphene. The following is a general protocol for solid-phase extraction (SPE) followed by GC-MS analysis.
1. Sample Preparation and Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode SPE column for the simultaneous extraction of propoxyphene and norpropoxyphene.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., SKF 525A). To enhance the stability and chromatographic properties of norpropoxyphene, add one drop of 35% sodium hydroxide (B78521) to convert it to norpropoxyphene amide. Adjust the pH of the sample to approximately 6.0 with hydrochloric acid and phosphate (B84403) buffer.
-
SPE Column Conditioning: Condition a mixed-mode SPE column by passing 2 mL of methanol (B129727) followed by 2 mL of pH 6.0 phosphate buffer.
-
Sample Loading: Apply the pre-treated urine sample to the conditioned SPE column.
-
Washing: Wash the column sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interfering substances.
-
Drying: Dry the column thoroughly under vacuum.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (e.g., 80:20:2 v/v/v).
2. Derivatization (for Norpropoxyphene)
While propoxyphene can be analyzed directly, norpropoxyphene contains a secondary amine that can benefit from derivatization to improve its chromatographic peak shape and thermal stability. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 70°C for 20 minutes.
3. GC-MS Instrumental Analysis
-
Injection: Inject 1-2 µL of the derivatized extract into the GC-MS system.
-
Gas Chromatography:
-
Column: A common choice is a DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: An example program starts at an initial temperature of 100°C, holds for 1 minute, then ramps up to 280°C at a rate of 20°C/min, and holds for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is typically used for quantitative analysis to enhance sensitivity and specificity.
-
Ions Monitored (Example):
-
Propoxyphene: m/z 58, 208, 266
-
Norpropoxyphene (as amide): m/z 58, 193, 252
-
-
Mandatory Visualization
Caption: Workflow for cross-validating propoxyphene immunoassay results with GC-MS.
References
comparative toxicity profile of propoxyphene and its major metabolites
Propoxyphene, a synthetic opioid analgesic, has been withdrawn from the market in many countries due to a narrow therapeutic index and a significant risk of fatal overdose.[1][2] The toxicity of propoxyphene is complex, involving both the parent compound and its primary, pharmacologically active metabolite, norpropoxyphene (B1213060). This guide provides a detailed comparison of their toxicity profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The toxicity of propoxyphene and its major metabolite, norpropoxyphene, has been quantified through various in vitro and in vivo studies. Norpropoxyphene generally exhibits greater cardiotoxicity, which is a primary contributor to the lethality of propoxyphene overdose.
| Parameter | Propoxyphene | Norpropoxyphene | Comments | Reference(s) |
| hERG K+ Channel Blockade (IC50) | ~40 µmol/L | ~40 µmol/L | Both compounds block the rapidly activating delayed rectifier potassium current (IKr) with similar potency, contributing to QT interval prolongation. | [3] |
| Sodium Channel Blockade | - | ~2-fold more potent than propoxyphene | Norpropoxyphene's more potent local anesthetic effect contributes to QRS complex widening and cardiac arrhythmias. Propoxyphene is ~10-fold more potent than lidocaine. | [4] |
| Toxic Blood Concentrations (Human) | Fatalities associated with >1.0 mg/L | 3 to 180 µmol/L | Norpropoxyphene accumulates due to a long half-life and is frequently found at higher concentrations than the parent drug in overdose cases. | [3][5] |
| Half-life | 6 to 12 hours | 30 to 36 hours | The long half-life of norpropoxyphene leads to its accumulation, especially with chronic use or in individuals with impaired renal function. | [1][4] |
| Acute Lethality (LD50, oral, rat) | 230 mg/kg (HCl salt) | Data not available | Demonstrates the acute toxicity of the parent compound. | [6] |
| Primary Toxic Effects | CNS & Respiratory Depression, Convulsions | Cardiotoxicity (Arrhythmias, Conduction Block) | Propoxyphene is primarily responsible for opioid-like CNS effects, while norpropoxyphene is the main driver of life-threatening cardiac events. | [1] |
Experimental Protocols
The data presented above are derived from established experimental methodologies designed to assess cardiotoxicity and other toxic effects.
In Vitro Assessment of hERG Potassium Channel Inhibition
Objective: To determine the potency of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key mechanism in drug-induced QT prolongation.
Methodology: Two-Microelectrode Voltage Clamp in Xenopus Oocytes [3]
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the hERG channel subunits. This leads to the expression of functional hERG channels on the oocyte membrane after a 2-7 day incubation period.
-
Voltage Clamp Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level. The setup allows for precise control of the membrane potential and measurement of the resulting ion currents.[7][8]
-
Data Acquisition: A specific voltage protocol is applied to elicit hERG currents. For example, the membrane is held at -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to measure the characteristic "tail current," which is used to quantify hERG channel activity.
-
Compound Application: The baseline hERG current is recorded. The oocyte is then perfused with solutions containing increasing concentrations of the test compound (e.g., propoxyphene or norpropoxyphene).
-
Data Analysis: The reduction in the tail current amplitude at each compound concentration is measured. These data are used to construct a concentration-response curve and calculate the IC50 value, which is the concentration required to inhibit 50% of the hERG current.[9]
In Vivo Assessment of Cardiorespiratory Toxicity
Objective: To evaluate the effects of a substance on cardiovascular and respiratory function in a living animal model.
Methodology: Intravenous Infusion in Conscious Rabbits
-
Animal Preparation: Conscious New Zealand white rabbits are used to avoid the confounding effects of anesthesia. Catheters are surgically implanted into an artery (for blood pressure monitoring and blood sampling) and a vein (for drug infusion) prior to the experiment. Electrocardiogram (ECG) electrodes are attached to record cardiac electrical activity.[10]
-
Baseline Measurement: After a recovery and acclimatization period, baseline physiological parameters, including heart rate, blood pressure, respiratory rate, and ECG intervals (e.g., QRS duration, QT interval), are recorded.[11][12]
-
Drug Administration: The test compounds (propoxyphene or norpropoxyphene) are administered via continuous intravenous infusion at a controlled rate for a specified duration (e.g., 100 minutes).[13]
-
Continuous Monitoring: Throughout the infusion and a post-infusion period, physiological parameters are continuously monitored and recorded. Blood samples may be drawn periodically to determine the plasma concentrations of the parent drug and its metabolites.
-
Data Analysis: Changes in ECG intervals, heart rate, blood pressure, and respiratory rate from baseline are analyzed and correlated with the plasma concentrations of the infused compounds. This allows for a direct comparison of the cardiorespiratory effects of the parent drug and its metabolite.
Visualizing Toxicological Pathways and Relationships
Metabolic Pathway of Propoxyphene
Propoxyphene is primarily metabolized in the liver via N-demethylation, a reaction mediated by the cytochrome P450 enzyme CYP3A4. This process converts propoxyphene into its major active metabolite, norpropoxyphene. Norpropoxyphene can be further demethylated to a secondary, less significant metabolite, dinorpropoxyphene.
Mechanism of Propoxyphene and Norpropoxyphene Cardiotoxicity
The primary mechanism of cardiotoxicity for both propoxyphene and norpropoxyphene is the blockade of critical cardiac ion channels. By inhibiting both sodium (INa) and potassium (IKr, mediated by hERG) channels in cardiomyocytes, they disrupt the normal cardiac action potential, leading to dangerous electrophysiological consequences.
Comparative Toxicity Workflow in Overdose
In an overdose scenario, the distinct toxic properties of propoxyphene and the accumulating norpropoxyphene combine to create a life-threatening situation. While the parent drug drives central nervous system depression, the metabolite induces severe cardiotoxicity.
References
- 1. Norpropoxyphene - Wikipedia [en.wikipedia.org]
- 2. In Brief: Propoxyphene Toxicity | The Medical Letter Inc. [secure.medicalletter.org]
- 3. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Rabbit model for in vivo study of anthracycline-induced heart failure and for the evaluation of protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echocardiography in laboratory rabbits [ouci.dntb.gov.ua]
- 12. Evaluation of ECG time intervals in a rabbit model of anthracycline-induced cardiomyopathy: a useful tool for assessment of cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiotoxicity in rabbits after long-term nandrolone decanoate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Propoxyphene vs. NSAIDs: A Comparative Analysis of Historical Head-to-Head Clinical Trials
DISCLAIMER: Propoxyphene was withdrawn from the U.S. market in 2010 due to the risk of serious heart rhythm abnormalities.[1] This guide is intended for research and informational purposes only, summarizing historical clinical data. It is not a guide for clinical use.
This guide provides a comparative analysis of propoxyphene hydrochloride and nonsteroidal anti-inflammatory drugs (NSAIDs) based on historical head-to-head clinical trials. The data presented is intended for researchers, scientists, and drug development professionals to understand the relative efficacy and safety profiles of these analgesics as documented before the withdrawal of propoxyphene.
Mechanism of Action: A Fundamental Divergence
Propoxyphene and NSAIDs relieve pain through fundamentally different biological pathways. Propoxyphene is a centrally acting opioid analgesic, while NSAIDs primarily act peripherally.
Propoxyphene: As a weak opioid, propoxyphene binds to mu-opioid receptors in the central nervous system (CNS).[2] This binding inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. The subsequent effect is a hyperpolarization and reduced excitability of neurons, which inhibits the release of pain-related neurotransmitters.[2] This action alters the perception of and response to pain.
NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4][5] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6] By blocking prostaglandin (B15479496) synthesis, NSAIDs reduce pain and inflammation at the site of injury.[3][6]
References
- 1. Effect of government and commercial warnings on reducing prescription misuse: the case of propoxyphene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose oral naproxen and naproxen sodium for acute postoperative pain (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxen sodium and paracetamol/dextropropoxyphene in sports injuries - a multicentre comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single dose oral aspirin for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single dose oral fenoprofen for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebn.bmj.com [ebn.bmj.com]
Propoxyphene and Morphine: A Comparative Analysis of In Vitro Opioid Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the in vitro binding affinities of propoxyphene and morphine to the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological profiles of these two opioid analgesics.
Executive Summary
Morphine, a phenanthrene (B1679779) opioid receptor agonist, is a benchmark compound in pain management, primarily exerting its potent analgesic effects through high-affinity binding to the mu-opioid receptor.[1] Propoxyphene, a diphenylheptane, also functions as a mu-opioid receptor agonist, though its binding affinity is considerably lower than that of morphine. This guide synthesizes available in vitro binding data to provide a quantitative comparison of these two compounds.
Comparative Binding Affinity Data
The following table summarizes the equilibrium dissociation constants (Ki) for propoxyphene and morphine at the human mu, delta, and kappa opioid receptors. A lower Ki value is indicative of a higher binding affinity.
| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| Propoxyphene | 509[1] | No specific Ki reported; does not differentiate between kappa and delta sites[2] | No specific Ki reported; does not differentiate between kappa and delta sites[2] |
| Morphine | 1.14[1] | Low affinity[3] | Low affinity[3] |
Experimental Protocols
The determination of in vitro binding affinity is crucial for characterizing the interaction of a ligand with its receptor. A standard method employed for this purpose is the competitive radioligand binding assay.
Representative Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., propoxyphene, morphine) for a specific opioid receptor subtype (e.g., human mu-opioid receptor).
Materials:
-
Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human opioid receptor of interest (e.g., mu-opioid receptor).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).
-
Test Compound: Propoxyphene or morphine.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For the quantification of radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a predetermined final protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following components added in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., Naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: The plate is incubated at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[4]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[1]
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters is measured using a scintillation counter.[1]
Data Analysis:
-
Specific Binding Calculation: Specific Binding is calculated by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).[1]
-
Competition Curve Generation: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.[1]
-
Ki Calculation: The IC50 value is converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[1]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway and Experimental Workflow
The binding of an agonist like morphine or propoxyphene to an opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gi/Go), leading to downstream cellular effects.
Caption: Opioid receptor agonist binding and subsequent G-protein signaling cascade.
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the in vitro binding affinity of a compound.
Caption: Key steps in a competitive radioligand binding assay.
References
A Comparative Study of the Central Nervous System Effects of Propoxyphene and Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) effects of two centrally acting analgesics, propoxyphene and tramadol. Propoxyphene, now withdrawn from many markets due to safety concerns, and tramadol, a widely prescribed analgesic, exhibit distinct pharmacological profiles that influence their efficacy and adverse effect profiles. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Data Presentation: Comparative Pharmacodynamics
The following tables summarize the key pharmacodynamic parameters of propoxyphene and tramadol, focusing on their interactions with CNS receptors and their clinical and preclinical effects.
| Parameter | Propoxyphene | Tramadol | References |
| Mechanism of Action | µ-opioid receptor agonistκ-opioid receptor agonistNon-competitive NMDA receptor antagonist | Weak µ-opioid receptor agonistSerotonin reuptake inhibitorNorepinephrine reuptake inhibitor | [1][2][3] |
| Metabolism | Metabolized by CYP3A4 and CYP3A5 to norpropoxyphene (B1213060) (active metabolite).[1] | Metabolized by CYP2D6 to O-desmethyltramadol (M1), a more potent µ-opioid agonist.[4] | [1][4] |
Table 1: Mechanism of Action and Metabolism
| Receptor | Propoxyphene (Ki, nM) | Tramadol (Ki, nM) | References |
| µ-opioid receptor (MOR) | ~120 | >10,000 | [5] |
| κ-opioid receptor (KOR) | Binds to KOR | - | [1] |
| δ-opioid receptor (DOR) | - | - | |
| Serotonin (B10506) Transporter (SERT) | - | Binds with similar affinity to NET | [6] |
| Norepinephrine (B1679862) Transporter (NET) | - | Binds with similar affinity to SERT | [6] |
Table 2: Receptor Binding Affinities
| Parameter | Propoxyphene | Tramadol | References |
| Analgesic Efficacy (Clinical) | Combination with acetaminophen (B1664979) showed less pain relief at 1 and 4 hours compared to tramadol/acetaminophen in postoperative pain.[7] | Combination with acetaminophen provided better analgesic effect at 1 hour and a lower pain score at 4 hours compared to propoxyphene/acetaminophen in postoperative pain.[7] | [7] |
| Seizure Risk | Can lower seizure threshold. | Associated with a significant risk of seizures, even at therapeutic doses.[8][9] The risk is higher than with other opioids and is increased when co-administered with other serotonergic drugs.[8][10] | [8][9][10][11] |
| Respiratory Depression | Can cause CNS and respiratory depression, particularly in overdose.[1] | Lower risk of respiratory depression at therapeutic doses compared to traditional opioids like morphine.[12] However, risk is present, especially in overdose or when combined with other CNS depressants. | [1][12] |
| Serotonin Syndrome | Not a primary risk. | Risk of serotonin syndrome due to inhibition of serotonin reuptake, especially when combined with other serotonergic medications.[8][11][13][14] | [8][11][13][14] |
Table 3: Comparative CNS Effects and Adverse Events
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the presented data.
Rodent Hot Plate Test for Analgesia
This method is used to assess the analgesic efficacy of compounds by measuring the latency of a thermal stimulus-induced pain response.
Apparatus:
-
A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (typically 52-55°C).[15]
-
A transparent cylindrical restrainer to keep the animal on the heated surface.[15]
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[15]
-
Baseline Latency: Place each animal individually on the pre-heated hot plate and start a timer.[15]
-
Observation: Observe the animal for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.[15]
-
Recording: Stop the timer and record the latency to the first nocifensive response. Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30 seconds) is typically used to avoid injury.[4]
-
Drug Administration: Administer the test compound (propoxyphene, tramadol, or vehicle control) via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and/or the vehicle-treated group.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to evaluate the pro-convulsant or anti-convulsant effects of a substance by chemically inducing seizures with PTZ, a GABA-A receptor antagonist.[16]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 50 mg/mL in saline).[17]
-
Experimental animals (rats or mice).
-
Observation chamber for monitoring seizure activity.
Procedure:
-
Animal Preparation: House animals under standard laboratory conditions and allow them to acclimate to the testing environment.[16]
-
Drug Administration: Administer the test compound (propoxyphene, tramadol, or vehicle control) at various doses prior to PTZ injection.
-
PTZ Induction: Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-70 mg/kg, intraperitoneally).[18] A two-step regimen of 50 mg/kg followed by 30 mg/kg after 30 minutes can reliably induce seizures with reduced mortality.[17]
-
Seizure Assessment: Immediately after PTZ injection, place the animal in the observation chamber and record the latency to the first seizure, the severity of the seizure (using a standardized scoring system like the Racine scale), and the duration of seizure activity.[19]
-
Data Analysis: Compare the seizure parameters between the drug-treated groups and the control group to determine if the test compound lowers or raises the seizure threshold.
In Vivo Microdialysis for Neurotransmitter Levels
This technique is used to measure extracellular levels of neurotransmitters, such as serotonin and norepinephrine, in specific brain regions of freely moving animals.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., ventral hippocampus).[16] Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Collect baseline dialysate samples to determine the basal extracellular neurotransmitter concentrations.
-
Drug Administration: Administer the test compound (e.g., tramadol).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the drug on neurotransmitter reuptake.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a comparative experimental workflow for propoxyphene and tramadol.
Caption: Propoxyphene's dual mechanism of action.
Caption: Tramadol's dual mechanism of action.
Caption: Workflow for preclinical CNS effects comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. youtube.com [youtube.com]
- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Analgesic efficacy of tramadol/acetaminophen and propoxyphene/acetaminophen for relief of postoperative wound pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Tramadol and the risk of seizure: nested case-control study of US patients with employer-sponsored health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tramadol Pill Alone May Cause Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The Mechanism for Tramadol (Ultram) Induced Risk of Serotonin Syndrome in Patients Taking SSRI Antidepressants [ebmconsult.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. archepilepsy.org [archepilepsy.org]
L-Propoxyphene Potentiates the Analgesic Effect of D-Propoxyphene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of l-propoxyphene's influence on the analgesic activity of its stereoisomer, d-propoxyphene. Experimental data robustly demonstrates that l-propoxyphene (B1205853), while inactive as an analgesic itself, significantly enhances the pain-relieving effects of d-propoxyphene. This potentiation is primarily attributed to a pharmacokinetic interaction, wherein l-propoxyphene inhibits the hepatic metabolism of d-propoxyphene, leading to elevated plasma and brain concentrations of the active analgesic agent.
Data Summary: Enhanced Analgesic Activity and Bioavailability
The co-administration of l-propoxyphene with d-propoxyphene results in a marked increase in the analgesic efficacy of d-propoxyphene. The following tables summarize the key quantitative findings from a pivotal preclinical study.
Table 1: Comparative Analgesic Activity in the Rat Tail Heat Test
| Treatment Group (Oral Administration) | Dose (mg/kg) | Analgesic Activity (Equivalent to d-propoxyphene monotherapy) |
| d-propoxyphene | 20 | Baseline |
| l-propoxyphene | 40 | No activity |
| d-propoxyphene + l-propoxyphene | 10 + 10 | 20 mg/kg of d-propoxyphene |
Data from a study on the effect of l-propoxyphene on the analgesic activity of d-propoxyphene in rats.[1]
Table 2: Effect of l-propoxyphene on d-propoxyphene Plasma Concentration
| Treatment Group (Oral Administration) | Dose (mg/kg) | d-propoxyphene Plasma Concentration (ng/ml) 15 minutes post-administration |
| d-propoxyphene | 10 | 9 ± 2 |
| d-propoxyphene + l-propoxyphene | 10 + 10 | 114 ± 39 |
This demonstrates a significant increase in the systemic availability of d-propoxyphene when co-administered with l-propoxyphene.[1]
Table 3: In Vitro Hepatic Extraction of d-propoxyphene
| Perfusate Composition | d-propoxyphene Extraction by Liver |
| d-propoxyphene (4 µg/ml) | > 98% |
| d-propoxyphene (4 µg/ml) + l-propoxyphene (4 µg/ml) | < 90% |
These in vitro findings support the hypothesis that l-propoxyphene enhances d-propoxyphene's bioavailability by reducing its first-pass metabolism in the liver.[1]
Experimental Protocols
The primary method utilized to assess the analgesic effects in the foundational study was the rat tail heat test .
Rat Tail Heat Test Protocol
Objective: To evaluate the analgesic effect of a substance by measuring the latency of a rat's response to a thermal stimulus applied to its tail.
Apparatus:
-
Tail-flick analgesia meter, consisting of a heat source (e.g., a focused light beam) and a tail groove for consistent placement.
-
A timer to record the reaction time.
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and handling to minimize stress-induced analgesia.
-
Baseline Measurement: Gently restrain the rat and place its tail in the groove of the analgesia meter.
-
Thermal Stimulation: Activate the heat source. The timer starts simultaneously.
-
Response Latency: Observe for the characteristic tail-flick response, which is a sharp withdrawal of the tail from the heat source. Stop the timer at the moment of the tail flick.
-
Cut-off Time: A pre-determined cut-off time (e.g., 10-12 seconds) is established to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum time is recorded.
-
Drug Administration: Administer the test compounds (d-propoxyphene, l-propoxyphene, or their combination) orally.
-
Post-treatment Measurements: At specified time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test to determine the analgesic effect.
-
Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated as a measure of analgesia.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of d-propoxyphene and the experimental workflow for evaluating the combined effects of the propoxyphene isomers.
Caption: D-propoxyphene's analgesic signaling pathway.
Caption: Workflow for evaluating combined analgesic effects.
Caption: Evaluation of l-propoxyphene's effect.
References
comparative analysis of propoxyphene hydrochloride's effects on cardiac ion channels
For Immediate Release
A detailed comparative analysis reveals the significant effects of propoxyphene hydrochloride on key cardiac ion channels, providing critical data for researchers, scientists, and drug development professionals. This guide objectively compares propoxyphene's performance with other alternatives, supported by experimental data, to elucidate its cardiotoxic potential.
Propoxyphene, a synthetic opioid analgesic withdrawn from the U.S. market in 2010 due to cardiac toxicity concerns, exerts its adverse effects primarily through the blockade of critical cardiac ion channels.[1] This guide provides a comprehensive overview of the effects of propoxyphene and its primary metabolite, norpropoxyphene, on cardiac sodium, potassium, and calcium channels, juxtaposed with data from alternative opioids.
The primary mechanism of propoxyphene-induced cardiotoxicity involves the blockade of the fast inward sodium current (INa) and the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[2][3] Blockade of sodium channels leads to a widening of the QRS complex on an electrocardiogram (ECG), while inhibition of hERG channels results in QT interval prolongation.[1][2] Both of these effects can increase the risk of life-threatening cardiac arrhythmias.
Comparative Analysis of Cardiac Ion Channel Blockade
The following tables summarize the available quantitative data (IC50 values) for propoxyphene, its metabolite norpropoxyphene, and selected alternative opioids on the primary cardiac ion channels. IC50 represents the concentration of a drug that inhibits 50% of the ion channel's function.
Table 1: Comparative Effects on hERG (Kv11.1) Potassium Channels
| Compound | IC50 (µM) | Cell Line | Experimental Method |
| Propoxyphene | ~40[4] | Xenopus oocytes | Two-microelectrode voltage clamp[5][4] |
| Norpropoxyphene | ~40[5][4] | Xenopus oocytes | Two-microelectrode voltage clamp[5][4] |
| Methadone | 1.7 - 9.8 | HEK-293, hSC-CMs | Whole-cell patch clamp |
| Loperamide | 0.033 - 0.39 | HEK-293, CHO | Whole-cell patch clamp[6] |
| Hydrocodone | No significant effect reported | - | - |
Table 2: Comparative Effects on Cardiac Sodium Channels (Nav1.5)
| Compound | IC50 (µM) | Effect | Cell Line | Experimental Method |
| Propoxyphene | Not explicitly determined | Use-dependent block at 60 µM | Rabbit atrial myocytes | Patch clamp[7] |
| Norpropoxyphene | Not explicitly determined | Potent blocker | - | - |
| Methadone | 5.5 - 11.2 (phasic/tonic) | Tonic and phasic block | HEK-293 | Whole-cell patch clamp |
| Loperamide | 0.239 - 0.526 | Inhibition | HEK-293, CHO | Whole-cell patch clamp[8][6] |
| Hydrocodone | No significant effect reported | - | - | - |
Table 3: Comparative Effects on L-type Calcium Channels (Cav1.2)
| Compound | IC50 (µM) | Cell Line | Experimental Method |
| Propoxyphene | Not explicitly determined | - | - |
| Norpropoxyphene | Not explicitly determined | - | - |
| Methadone | 7.7 - 26.7 (phasic/tonic) | Tonic and phasic block | hSC-CMs |
| Loperamide | 4.091[6] | Inhibition | Not specified |
| Hydrocodone | No significant effect reported | - | - |
Experimental Protocols
The data presented in this guide were primarily obtained through two key electrophysiological techniques:
1. Whole-Cell Patch Clamp: This technique is the gold standard for studying ion channel pharmacology in isolated cells (e.g., HEK293 cells stably expressing the channel of interest or cardiomyocytes).
-
Cell Preparation: Cultured cells expressing the target ion channel are grown on glass coverslips.
-
Pipette Fabrication: A glass micropipette with a tip diameter of approximately 1 micrometer is fabricated and filled with an intracellular solution that mimics the cell's internal environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded in response to various voltage protocols. The effect of a drug is determined by perfusing the cell with a solution containing the compound and measuring the change in ion current. The IC50 value is calculated by fitting the dose-response data to the Hill equation.
2. Two-Microelectrode Voltage Clamp (TEVC): This method is commonly used for studying ion channels expressed in larger cells, such as Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the target ion channel. The oocytes are then incubated for several days to allow for channel expression.
-
Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Data Recording: Similar to the patch-clamp technique, the membrane potential is controlled, and the resulting ion currents are measured. The oocyte is perfused with solutions containing different concentrations of the drug to determine its effect on the channel.
Visualization of Propoxyphene's Mechanism of Cardiac Toxicity
The following diagrams illustrate the experimental workflow for assessing drug effects on cardiac ion channels and the direct mechanism of propoxyphene's action leading to cardiotoxicity.
Caption: Experimental workflow for assessing drug effects on cardiac ion channels.
Caption: Signaling pathway of propoxyphene's cardiotoxicity.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Regulation of cardiac L-type Ca²⁺ channel CaV1.2 via the β-adrenergic-cAMP-protein kinase A pathway: old dogmas, advances, and new uncertainties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. ww2.amstat.org [ww2.amstat.org]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. physoc.org [physoc.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Propoxyphene Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propoxyphene hydrochloride. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a regulated substance with potential for harm if mishandled.
Essential Safety and Handling Protocols
When working with this compound, a systematic approach to safety, from receipt of the compound to its final disposal, is paramount. The following procedures outline the necessary personal protective equipment (PPE) and handling steps to minimize exposure risk.
Personal Protective Equipment (PPE):
All personnel handling this compound must use the following PPE:
-
Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that comply with ASTM D6978 standards.[1][2] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2] Change gloves every hour or immediately if they are torn, punctured, or contaminated.[2]
-
Gown: A disposable, long-sleeved, back-closing gown made of a low-permeability fabric is required. Cuffs should be elastic or knit to ensure a tight fit.[2]
-
Eye and Face Protection: Use safety goggles and a face shield, or a full face-piece respirator, especially when there is a risk of splashes or aerosols.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a containment primary engineering control (C-PEC) or when there is a risk of aerosol formation.[3][4] An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended when unpacking shipments that are not enclosed in plastic.[5]
-
Shoe Covers: Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]
-
Head and Hair Coverings: Head and hair coverings, including beard and mustache covers, are required to protect from contamination.[1]
Handling Procedures:
-
Receiving: Upon receipt, unpack this compound in a designated area. Wear chemotherapy gloves.[5] If the container is not sealed in plastic, respiratory protection is advised.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and ignition sources.[6][7] Access to the storage area should be restricted to authorized personnel.[8]
-
Preparation and Use: All manipulations of this compound should be conducted in a certified C-PEC, such as a Class II Biological Safety Cabinet or a compounding aseptic containment isolator, to prevent the formation and spread of aerosols.[6][8] Ensure good ventilation and exhaustion at the workplace.[6] Avoid direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[4]
-
Spill Management: In case of a spill, immediately evacuate and secure the area. Wear appropriate PPE, including respiratory protection, before cleaning. Absorb the spill with an inert material such as sand or diatomite and place it in a sealed container for disposal.[6] Ensure adequate ventilation during cleanup.[3]
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for components that may be present in this compound solutions.
| Component | PEL (OSHA) | REL (NIOSH) | TLV (ACGIH) |
| Acetonitrile | 40 ppm (70 mg/m³) | 20 ppm (34 mg/m³) | 20 ppm |
Data sourced from a Safety Data Sheet for a solution containing Acetonitrile.[6]
First Aid Measures
Immediate action is critical in the event of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[3][6]
-
Eye Contact: Rinse opened eyes for several minutes under running water and consult a doctor.[3][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious and seek immediate medical attention.[3]
Symptoms of poisoning may be delayed; therefore, medical observation for at least 48 hours after an incident is recommended.[4][6]
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.
-
Waste Segregation: Segregate all this compound waste, including contaminated PPE, spill cleanup materials, and unused product, from other laboratory waste streams.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
PPE Disposal: All used PPE is considered contaminated and must be placed in a designated hazardous waste container before leaving the handling area.[8]
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6] Transfer the waste to a licensed hazardous waste disposal company.
While the FDA provides guidelines for household disposal of unused propoxyphene by mixing it with an undesirable substance like coffee grounds or kitty litter, this method is not suitable for a laboratory setting.[9]
Safe Handling and Disposal Workflow
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. uspnf.com [uspnf.com]
- 9. FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
